3-Fluoropyridine-2-carboxamide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-fluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOPCSBFHKAXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663803 | |
| Record name | 3-Fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152126-32-4 | |
| Record name | 3-Fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluoropyridine-2-carboxamide (CAS No. 152126-32-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Fluoropyridine-2-carboxamide, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document elucidates its chemical identity, physicochemical properties, synthesis methodologies, and explores its potential biological activities and mechanisms of action based on current scientific literature and patent filings. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, offering both theoretical insights and practical guidance for the laboratory setting.
Introduction: The Emerging Role of Fluorinated Pyridines in Drug Discovery
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy for optimizing drug-like properties. The unique electronic characteristics of the fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine scaffold, a ubiquitous heterocycle in numerous approved drugs, offers a versatile platform for therapeutic design due to its ability to engage in various non-covalent interactions. The convergence of these two motifs in this compound presents a compelling molecular architecture for the exploration of novel therapeutic agents. This guide delves into the specifics of this compound, providing a detailed examination of its synthesis and potential applications.
Chemical Identity and Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₆H₅FN₂O.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number: 152126-32-4 .[1]
| Property | Value | Source |
| CAS Number | 152126-32-4 | [1] |
| Molecular Formula | C₆H₅FN₂O | [1] |
| Molecular Weight | 140.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Fluoropicolinamide, 2-Pyridinecarboxamide, 3-fluoro- | [1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
These properties suggest a compound with moderate polarity and the potential for good cell permeability, making it an attractive candidate for drug development.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid precursor, 3-fluoropyridine-2-carboxylic acid. This transformation is a cornerstone of medicinal chemistry, and several reliable methods can be employed.
Synthesis of the Precursor: 3-Fluoropyridine-2-carboxylic acid
The synthesis of the carboxylic acid precursor can be accomplished via the directed ortho-metalation of 3-fluoropyridine followed by carboxylation with carbon dioxide.
Caption: Synthesis of 3-Fluoropyridine-2-carboxylic acid.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere of argon, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
To this LDA solution, add a solution of 3-fluoropyridine in anhydrous THF dropwise, ensuring the temperature remains at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Bubble dry carbon dioxide gas through the solution for 1 hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and acidify with aqueous HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoropyridine-2-carboxylic acid.
Amidation to this compound
The conversion of the carboxylic acid to the primary amide can be achieved using a variety of coupling agents to activate the carboxyl group, followed by the addition of an ammonia source.
Caption: General amidation workflow.
Experimental Protocol (HATU Coupling):
-
To a solution of 3-fluoropyridine-2-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide - DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a tertiary amine base such as diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Add a source of ammonia, such as ammonium chloride, to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Potential Biological Activities and Mechanistic Insights
While specific biological data for this compound is limited in the public domain, the broader class of pyridine carboxamides has demonstrated significant potential in various therapeutic areas. The insights from related compounds can guide the exploration of this molecule's pharmacological profile.
Antimicrobial and Antifungal Potential
Pyridine carboxamides are known to exhibit antimicrobial and antifungal activities. For instance, derivatives of pyrazinamide, a structurally related nicotinamide analog, are frontline treatments for tuberculosis. These compounds often act as prodrugs, requiring enzymatic activation within the pathogen to exert their effect. A plausible mechanism of action for this compound could involve the inhibition of essential enzymes in microbial metabolic pathways. For example, some pyridine carboxamides have been shown to target enoyl-ACP reductase (InhA), a key enzyme in mycobacterial fatty acid synthesis.[2][3]
Caption: Hypothetical antimicrobial mechanism of action.
Anticancer Applications
The pyridine carboxamide scaffold is also a feature of several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. For example, some pyrazine carboxamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer.[4] The fluorine substituent in this compound could enhance its binding to the ATP-binding pocket of such kinases.
Other Potential Therapeutic Areas
The versatility of the pyridine carboxamide core suggests potential applications in other areas, including as modulators of ion channels and as agents targeting neurodegenerative diseases. Further screening and mechanistic studies are required to fully elucidate the therapeutic potential of this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest the potential for favorable pharmacological properties. While direct biological data is currently sparse, the activities of related compounds provide a strong rationale for its investigation as an antimicrobial, anticancer, or other therapeutic agent. Future research should focus on the development of optimized synthesis protocols, comprehensive biological screening, and detailed mechanistic studies to unlock the full potential of this intriguing molecule.
References
- 1. This compound | C6H5FN2O | CID 45079852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Fluoropyridine-2-carboxamide molecular formula
An In-Depth Technical Guide to 3-Fluoropyridine-2-carboxamide: Synthesis, Characterization, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of increasing interest to the scientific community. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, synthetic methodologies, analytical characterization, and the strategic importance of this molecule as a building block in modern pharmaceutical research.
Core Molecular Attributes and Physicochemical Profile
This compound is a pyridine derivative characterized by the presence of a fluorine atom at the 3-position and a carboxamide group at the 2-position. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
The fundamental molecular identity of this compound is established by its molecular formula, C₆H₅FN₂O.[1][2][3][4] This composition corresponds to a molecular weight of approximately 140.12 g/mol .[1][2][4]
Table 1: Key Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅FN₂O | PubChem[2] |
| Molecular Weight | 140.12 g/mol | Synchem[1], PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 152126-32-4 | Synchem[1], PubChem[2] |
| Synonyms | 3-Fluoropicolinamide | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Rotatable Bonds | 1 | PubChem[2] |
| Topological Polar Surface Area | 55.98 Ų | ChemScene[4] |
| LogP (Computed) | 0.32 - 0.6 | PubChem[2], ChemScene[4] |
Synthesis and Mechanistic Rationale
The most direct and reliable synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, 3-Fluoropyridine-2-carboxylic acid. This precursor is commercially available and serves as a robust starting material.[5][6] The conversion of a carboxylic acid to a primary amide is a cornerstone reaction in organic synthesis, typically proceeding through an activated intermediate to facilitate nucleophilic attack by ammonia.
Causality of Experimental Choices:
The chosen synthetic pathway leverages a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This choice is deliberate:
-
HATU: It is highly efficient for forming amide bonds with minimal side reactions and racemization (if chiral centers were present). It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
DIPEA: This sterically hindered base is crucial for deprotonating the carboxylic acid and the incoming nucleophile (ammonia) without competing as a nucleophile itself, thus preventing unwanted side products.
-
Ammonia Source: A solution of ammonia in an organic solvent (e.g., dioxane or methanol) is used to provide the nucleophile required to form the carboxamide.
The workflow ensures a high-yield, clean conversion under relatively mild conditions, which is essential for preserving the sensitive fluoro-pyridine core.
References
- 1. synchem.de [synchem.de]
- 2. This compound | C6H5FN2O | CID 45079852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 152126-32-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chemscene.com [chemscene.com]
- 5. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]
- 6. H61458.03 [thermofisher.com]
A Comprehensive Technical Guide to 3-Fluoropyridine-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoropyridine-2-carboxamide, a fluorinated derivative of the picolinamide scaffold, is a compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides an in-depth analysis of this compound, encompassing its chemical identity, synthesis, reactivity, and its emerging role as a valuable building block in the design of novel therapeutics, particularly as a modulator of ion channels.
Chemical Identity and Nomenclature
A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.
IUPAC Name and Synonyms
The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound [1]. It is also commonly referred to by several synonyms, which are often encountered in chemical catalogs and literature.
Table 1: IUPAC Name and Synonyms
| Type | Name |
| IUPAC Name | This compound |
| Synonym | 3-Fluoropicolinamide[1] |
| Synonym | 2-Pyridinecarboxamide, 3-fluoro-[1] |
| Synonym | 3-Fluoro-2-pyridinecarboxamide |
Chemical Identifiers
For precise identification in databases and regulatory documents, the following identifiers are used:
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 152126-32-4[1] |
| PubChem CID | 45079852[1] |
| Molecular Formula | C₆H₅FN₂O[1] |
| Molecular Weight | 140.12 g/mol [1] |
| InChIKey | UJOPCSBFHKAXFB-UHFFFAOYSA-N[1] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that typically begins with the commercially available 3-fluoropyridine. The overall synthetic strategy involves the introduction of a carboxyl group at the 2-position of the pyridine ring, followed by amidation.
Synthetic Pathway Overview
The most common synthetic route to this compound is a two-step process:
-
Carboxylation of 3-Fluoropyridine: This step involves the ortho-lithiation of 3-fluoropyridine followed by quenching with carbon dioxide to yield 3-fluoropyridine-2-carboxylic acid.
-
Amidation of 3-Fluoropyridine-2-carboxylic acid: The resulting carboxylic acid is then converted to the corresponding carboxamide.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This protocol is based on established methods for the ortho-carboxylation of pyridines.
Materials:
-
3-Fluoropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Carbon Dioxide (CO₂)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
Procedure:
-
A solution of 3-fluoropyridine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The formation of a precipitate indicates the generation of the lithiated species.
-
The reaction mixture is stirred at low temperature for 1-2 hours.
-
Dry carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice.
-
The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The solid 3-fluoropyridine-2-carboxylic acid is collected by filtration, washed with cold water, and dried.
This protocol is a general method for the amidation of a carboxylic acid via an acid chloride intermediate. A similar procedure has been described for the synthesis of the isomeric 3-fluoro-4-pyridine carboxamide[2].
Materials:
-
3-Fluoropyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Ammonia (gas or aqueous solution)
Procedure:
-
A suspension of 3-fluoropyridine-2-carboxylic acid in anhydrous toluene is treated with an excess of thionyl chloride.
-
The mixture is heated at reflux until the solid dissolves and the evolution of gas ceases, indicating the formation of the acid chloride.
-
The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 3-fluoropyridine-2-carbonyl chloride.
-
The crude acid chloride is dissolved in an anhydrous solvent (e.g., THF or DCM) and cooled in an ice bath.
-
Ammonia gas is bubbled through the solution, or a concentrated aqueous solution of ammonia is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. The product can be further purified by recrystallization or column chromatography.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing fluorine atom, the amide functionality, and the pyridine ring.
Influence of the Fluorine Substituent
The fluorine atom at the 3-position significantly influences the electronic properties of the pyridine ring. As a highly electronegative atom, it exerts a strong -I (inductive) effect, withdrawing electron density from the ring. This electron withdrawal has several consequences:
-
Increased Acidity of Ring Protons: The protons on the pyridine ring are more acidic compared to those in unsubstituted picolinamide.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it more susceptible to attack by nucleophiles. While the fluorine atom itself can be displaced in some cases, it primarily activates other positions on the ring to substitution[3]. The rate of SNAr on fluoropyridines is often faster than on their chloro- or bromo-analogues due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate[4].
Reactivity of the Carboxamide Group
The carboxamide functional group can undergo a variety of chemical transformations, including:
-
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to the carboxylic acid.
-
Dehydration: Treatment with a dehydrating agent can convert the primary amide to a nitrile.
-
Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride.
Applications in Drug Discovery and Development
The 3-fluoropicolinamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The introduction of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity to target proteins through favorable electrostatic interactions.
KCNQ2/3 Potassium Channel Modulators
A significant application of pyridine carboxamide derivatives is in the development of modulators for KCNQ2/3 (Kv7.2/7.3) potassium channels[5]. These channels are crucial for regulating neuronal excitability, and their dysfunction is implicated in neurological disorders such as epilepsy and neuropathic pain[6][7].
-
Mechanism of Action: KCNQ2/3 channel openers hyperpolarize the neuronal membrane potential, making it more difficult for neurons to fire action potentials. This mechanism is effective in suppressing hyperexcitability in the nervous system.
Caption: Role of the 3-fluoropicolinamide scaffold in KCNQ2/3 channel modulation.
Other Potential Therapeutic Areas
The versatility of the pyridine carboxamide scaffold suggests its potential utility in other therapeutic areas, including:
-
Antifungal Agents: Pyridine carboxamides have been investigated as potential inhibitors of succinate dehydrogenase, a key enzyme in fungal respiration.
-
Anticancer Agents: Certain substituted picolinamides have shown promise as inhibitors of PIM kinases, which are implicated in various cancers[10].
-
Melanoma Imaging and Therapy: Radioiodinated fluoropicolinamide derivatives have been evaluated as theranostic agents for melanoma, targeting melanin with high affinity[11].
Spectroscopic and Physicochemical Data
Characterization of this compound is achieved through various spectroscopic techniques and physicochemical property measurements. While a comprehensive, publicly available dataset for the title compound is limited, the expected spectral features can be inferred from data on closely related compounds such as picolinamide and 3-fluoropyridine.
Table 3: Predicted and Experimental Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 140.12 g/mol | PubChem[1] |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a broad signal for the -NH₂ protons of the amide group. The coupling patterns and chemical shifts will be influenced by the fluorine substituent.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands typical for a primary amide and an aromatic system. Key expected peaks include:
-
N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
-
C=O stretching (Amide I band): A strong absorption in the range of 1650-1690 cm⁻¹.
-
N-H bending (Amide II band): An absorption around 1600-1640 cm⁻¹.
-
C-F stretching: A strong band in the 1000-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.12 g/mol ). Fragmentation patterns will likely involve the loss of the amide group and cleavage of the pyridine ring.
Safety and Handling
Detailed safety information for this compound is not widely available. However, based on the safety data for the closely related 3-fluoropyridine-2-carboxylic acid, the following precautions should be observed:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Handling Recommendations:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its synthesis is achievable through established chemical transformations, and its unique electronic properties, conferred by the fluorine substituent, make it an attractive scaffold for the design of potent and selective modulators of biological targets. The demonstrated utility of the broader class of pyridine carboxamides, particularly as KCNQ2/3 potassium channel openers, highlights the significant potential of this compound in the development of novel therapeutics for a range of disorders. Further research into the specific biological activities and reactivity of this compound is warranted and will undoubtedly expand its applications in medicinal chemistry.
References
- 1. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]
- 2. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]
- 9. N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Fluoropyridine-2-carboxamide from 3-fluoropyridine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Fluoropyridine-2-carboxamide, a valuable building block in medicinal chemistry and drug development. The document delves into the prevalent synthetic strategies, focusing on the direct amidation of 3-fluoropyridine-2-carboxylic acid. It offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol utilizing modern coupling agents, and a thorough characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation of this important intermediate.
Introduction: The Significance of this compound
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals. The introduction of a fluorine atom to this heterocyclic system can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, improved binding affinity, and altered bioavailability. This compound, also known as 3-fluoropicolinamide, serves as a critical intermediate in the synthesis of more complex molecules, leveraging the unique electronic properties imparted by the fluorine substituent. Its strategic placement adjacent to the carboxamide group offers multiple avenues for further chemical elaboration, making it a highly sought-after component in the design of novel therapeutic agents.
Synthetic Pathways: From Carboxylic Acid to Amide
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Direct reaction between a carboxylic acid and an amine (or ammonia) is generally unfavorable due to the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to the corresponding amide.[1] To circumvent this, a variety of coupling agents have been developed to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by an amine.
The Role of Coupling Agents in Amide Bond Formation
Amide bond formation is most commonly achieved by activating the carboxylic acid.[2] This can be accomplished through various reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.[3] Common classes of coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[3]
These reagents react with the carboxylic acid to form a highly reactive acyl-substituted intermediate, such as an O-acylisourea or an active ester. This intermediate is then readily attacked by the amine nucleophile to furnish the desired amide, regenerating the coupling agent byproduct.
Mechanistic Insight: The HATU-Mediated Coupling
Among the modern coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a particularly efficient and mild reagent for amide bond formation.[1] The mechanism of a HATU-mediated coupling of a carboxylic acid with an amine (in this case, an ammonia source like ammonium chloride) is depicted below.
Diagram: Mechanism of HATU-Mediated Amide Synthesis
Caption: HATU activation of the carboxylic acid to form a reactive ester, followed by nucleophilic attack by ammonia.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), which facilitates the deprotonation of the carboxylic acid and the ammonia source. The key to HATU's high efficiency lies in the formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack while minimizing side reactions and racemization in chiral substrates.[3]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of this compound from 3-fluoropyridine-2-carboxylic acid using HATU as the coupling agent.
Materials and Reagents:
-
3-Fluoropyridine-2-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Ammonium chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-fluoropyridine-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add ammonium chloride (1.2 eq) followed by HATU (1.2 eq) and N,N-diisopropylethylamine (3.0 eq).
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Data Presentation: Characterization of Starting Material and Product
Accurate characterization of both the starting material and the final product is crucial for ensuring the success and reproducibility of the synthesis.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Fluoropyridine-2-carboxylic acid | C₆H₄FNO₂ | 141.10 | 154 | Light yellow to brown crystalline powder |
| This compound | C₆H₅FN₂O | 140.11 | Not available | Solid |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
| 3-Fluoropyridine | (CDCl₃) δ 8.35 (d, J=2.8 Hz, 1H), 8.25 (ddd, J=4.8, 2.0, 0.8 Hz, 1H), 7.35-7.25 (m, 2H).[6] | (CDCl₃) δ 159.2 (d, J=240.5 Hz), 145.2 (d, J=4.5 Hz), 138.9 (d, J=20.5 Hz), 124.1 (d, J=4.0 Hz), 122.9 (d, J=4.0 Hz). |
| Pyridine-2-carboxamide (analog) | (DMSO-d₆) δ 8.10 (br s, 1H), 8.01 (d, J=7.8 Hz, 1H), 7.90 (td, J=7.7, 1.7 Hz, 1H), 7.60 (br s, 1H), 7.50 (ddd, J=7.6, 4.8, 1.2 Hz, 1H), 8.58 (ddd, J=4.8, 1.7, 0.9 Hz, 1H). | (DMSO-d₆) δ 166.5, 150.0, 148.2, 137.4, 126.0, 121.7. |
| This compound | (Expected) Shifts for pyridine ring protons would be influenced by both fluorine and carboxamide groups. Amide protons would appear as broad singlets. | (Expected) Aromatic carbons showing C-F coupling. Carbonyl carbon signal around 165-170 ppm. |
Conclusion
This technical guide has detailed a robust and efficient method for the synthesis of this compound from its corresponding carboxylic acid. The use of modern coupling reagents such as HATU provides a mild and high-yielding pathway to this valuable building block. The provided experimental protocol, coupled with an understanding of the underlying reaction mechanism, equips researchers and scientists with the necessary tools to confidently and successfully perform this synthesis in a laboratory setting. The strategic importance of fluorinated pyridine derivatives in drug discovery underscores the utility of reliable synthetic routes to key intermediates like this compound.
References
- 1. growingscience.com [growingscience.com]
- 2. fishersci.dk [fishersci.dk]
- 3. researchgate.net [researchgate.net]
- 4. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]
- 5. This compound | C6H5FN2O | CID 45079852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluoropyridine(372-47-4) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Fluoropyridine-2-carboxamide
Introduction: The Significance of 3-Fluoropyridine-2-carboxamide in Medicinal Chemistry
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] Fluorine's unique properties, such as high electronegativity and a small atomic radius, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The pyridine ring, a common motif in pharmaceuticals, is a privileged structure due to its inherent bioactivity.[1][2] Consequently, fluorinated pyridines like this compound are highly sought-after building blocks in the synthesis of novel therapeutic agents.[1][2]
Accurate characterization of fundamental physicochemical properties, such as melting and boiling points, is a critical first step in the drug development pipeline. These data points are essential for identification, purity assessment, and formulation development. This guide addresses the current information gap by providing detailed, validated protocols for the experimental determination of these values for this compound.
Physicochemical Properties: Known and Unknown
While a complete experimental profile for this compound is not extensively documented, computational data and information on analogous compounds can provide a useful preliminary overview.
Computed Data for this compound
Public chemical databases provide computed (estimated) properties for this compound. It is crucial for the research scientist to understand that these are theoretical values and must be confirmed by empirical measurement.
| Property | Value | Source |
| Molecular Formula | C₆H₅FN₂O | PubChem[4] |
| Molecular Weight | 140.11 g/mol | PubChem[4] |
| XLogP3 | 0.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| CAS Number | 152126-32-4 | PubChem[4] |
Experimental Data for Structurally Related Compounds
To provide context, the following table summarizes the experimentally determined melting and boiling points of structurally similar pyridine derivatives. These values can offer an approximate range for what might be expected for this compound.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |
| 3-Fluoropyridine-2-carboxylic acid | 154 | 265.2 (Predicted) | |
| 2-Fluoropyridine-3-carboxamide | Not Available | 287.9 | |
| 3-Fluoropyridine | Not Available | 107-108 |
Synthesis Pathway Considerations
Before physical properties can be determined, the compound must be synthesized and purified. While specific literature on the synthesis of this compound is sparse, a plausible route can be inferred from established organic chemistry principles and patents for related compounds. A common approach would involve the amidation of the corresponding carboxylic acid.
A likely synthetic precursor is 3-Fluoropyridine-2-carboxylic acid.[5] The synthesis of this precursor can start from 3-Fluoropyridine, which is commercially available.[6][7] The carboxylation of 3-fluoropyridine would yield 3-fluoropyridine-2-carboxylic acid. Subsequent amidation would produce the target compound, this compound. Alternative routes might employ an improved Balz-Schiemann reaction on an aminopyridine precursor.[8]
Diagram: Plausible Synthesis Route
Caption: A potential two-step synthesis of this compound.
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[9]
Principle of the Method
The sample is heated slowly in a capillary tube, and the temperature at which the substance transitions from a solid to a liquid is observed. This protocol utilizes a standard melting point apparatus, which provides controlled heating and magnification for accurate observation.[10]
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is crystalline and dry. If necessary, pulverize a small amount to a fine powder.[10]
-
Tap the open end of a capillary tube into the powdered sample.[11]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm for an accurate reading.[10]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[10]
-
If the approximate melting point is unknown, perform a rapid preliminary heating (10-20°C per minute) to get a rough estimate.[12]
-
Allow the apparatus to cool to at least 20°C below the estimated melting point before proceeding with an accurate determination.[10]
-
-
Measurement:
-
Begin heating at a slow, controlled rate (approximately 1-2°C per minute).[11]
-
Observe the sample closely through the magnified viewfinder.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating at the same slow rate and record the temperature at which the last crystal melts completely (T2).
-
The melting point is reported as the range T1 - T2.[12]
-
-
Validation and Repetition:
-
For robust data, the determination should be repeated at least twice with fresh samples. The results should be consistent.
-
Do not reuse a sample that has already been melted and re-solidified.[10]
-
Diagram: Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Experimental Protocol: Micro Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[13] For small research-scale quantities, a micro boiling point determination is the most appropriate method.[14][15] This technique is accurate and requires only a small amount of the sample.[14]
Principle of the Method (Thiele Tube)
A small amount of the liquid is heated in a micro test tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. When the liquid's boiling point is reached, its vapor fills the capillary. Upon cooling, the vapor pressure drops, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[16]
Step-by-Step Methodology
-
Sample Preparation:
-
Apparatus Setup:
-
Attach the test tube assembly to a thermometer using a rubber band or a slice of rubber tubing. The bottom of the test tube should be aligned with the thermometer bulb.[13][15]
-
Clamp the thermometer and immerse the assembly into a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[15][16] The Thiele tube design promotes uniform heating via convection currents.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a micro-burner or other suitable heat source.[15][18]
-
As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Initially, this is expelled air.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the sample is boiling and its vapor is displacing the air in the capillary.[15][18]
-
Remove the heat source and allow the apparatus to cool slowly.[15]
-
Observe the capillary tube carefully. The stream of bubbles will slow and then stop.
-
Record the temperature at the precise moment the liquid is drawn up into the capillary tube. This is the boiling point.[15]
-
-
Validation and Considerations:
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[16]
-
The procedure can be repeated if necessary, but ensure the apparatus has cooled sufficiently.
-
Diagram: Micro Boiling Point Determination Workflow
Caption: Workflow for micro boiling point determination via the Thiele tube method.
Conclusion
While the melting and boiling points for this compound are not currently established in scientific literature, this guide provides the robust, field-proven methodologies required for their accurate determination. By following these detailed protocols, researchers in drug discovery and development can confidently generate the essential physicochemical data needed to advance their projects. Adherence to these standard procedures ensures data integrity, reproducibility, and contributes valuable knowledge to the broader scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H5FN2O | CID 45079852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 152126-31-3,3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]
- 6. 3-Fluoropyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chm.uri.edu [chm.uri.edu]
- 12. southalabama.edu [southalabama.edu]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. chemconnections.org [chemconnections.org]
- 15. chymist.com [chymist.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Solubility of 3-Fluoropyridine-2-carboxamide in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 3-Fluoropyridine-2-carboxamide in organic solvents. The principles and methodologies detailed herein are designed to provide a robust framework for understanding and experimentally quantifying the solubility of this and other novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME).[1] Poor solubility can lead to low bioavailability, hindering the development of promising therapeutic candidates.[1] this compound, a heterocyclic compound, belongs to a class of molecules that are of significant interest in medicinal chemistry due to their diverse biological activities, including potential roles as enzyme inhibitors or receptor agonists.[2][3] Understanding its solubility profile in various organic solvents is a fundamental prerequisite for downstream processes such as reaction chemistry, purification, formulation, and preclinical studies.
This guide will delve into the theoretical underpinnings of solubility, the physicochemical characteristics of this compound, a systematic approach to solvent selection, and detailed experimental protocols for solubility determination and quantification.
Physicochemical Characterization of this compound
A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₅FN₂O | PubChem[4] |
| Molecular Weight | 140.11 g/mol | PubChem[4] |
| XLogP3 | 0.6 | PubChem[4] |
| Hydrogen Bond Donors | 1 (amide -NH₂) | PubChem[4] |
| Hydrogen Bond Acceptors | 3 (pyridine N, carbonyl O, F) | PubChem[4] |
| Predicted pKa (acidic) | Not available | |
| Predicted pKa (basic) | Not available |
The XLogP3 value of 0.6 suggests that this compound is a relatively polar molecule. The presence of both hydrogen bond donors and acceptors indicates its potential to interact favorably with protic and other polar solvents. The pyridine ring, amide group, and fluorine atom all contribute to the overall polarity and hydrogen bonding capacity of the molecule.
A Systematic Approach to Solvent Selection
The choice of organic solvents for solubility screening should be guided by the principle of "like dissolves like." A range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be evaluated.
Solvent Classes for Screening
A suggested panel of organic solvents for initial solubility screening is presented below, categorized by their polarity and protic/aprotic nature.
| Solvent Class | Examples | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Capable of hydrogen bonding with the amide and pyridine functionalities. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF) | Can engage in dipole-dipole interactions and accept hydrogen bonds. |
| Non-polar | Toluene, Hexane, Dichloromethane (DCM) | To establish the lower limits of solubility and assess lipophilicity. |
For related compounds like 2-Fluoropyridine-3-boronic acid, good solubility is observed in polar protic and aprotic solvents, while it is sparingly soluble to insoluble in nonpolar solvents.[5] A similar trend can be anticipated for this compound.
Experimental Determination of Solubility
Two common methods for solubility determination are the kinetic and thermodynamic solubility assays.[1] For drug development purposes, the thermodynamic equilibrium solubility is often the more relevant parameter.
Thermodynamic Equilibrium Solubility Workflow
The following diagram illustrates a typical workflow for determining the thermodynamic equilibrium solubility of this compound.
Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.
Step-by-Step Protocol for Equilibrium Solubility Determination
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV system or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials (e.g., 10 mg per 1 mL of solvent). The exact amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Add a precise volume of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Sample Analysis:
-
Prepare a series of dilutions of the clear filtrate with the same solvent.
-
Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method (see Section 5.0).
-
-
Calculation:
-
Calculate the solubility by multiplying the quantified concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Analytical Methods for Quantification
Accurate quantification of the dissolved this compound is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust method for this purpose.
HPLC-UV Method Development
Rationale: HPLC is well-suited for the analysis of non-volatile compounds like this compound.[6] The pyridine ring is a chromophore, making it detectable by UV spectrophotometry.[6]
Starting Conditions for Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of modifier like formic acid or trifluoroacetic acid to improve peak shape) is typically effective for polar compounds.[6]
-
Detection Wavelength (λmax): Determine the wavelength of maximum absorbance by scanning a dilute solution of this compound in the mobile phase using a UV-Vis spectrophotometer.
-
Calibration: Prepare a calibration curve using standard solutions of this compound of known concentrations.
Alternative Analytical Techniques
-
LC-MS/MS: For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This technique has been successfully used for the quantitative analysis of other pyridine carboxamides.[7]
-
GC-MS: While less common for this type of molecule due to potential thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) could be considered, possibly requiring derivatization.[6]
Data Interpretation and Reporting
The solubility data should be presented in a clear and concise manner, typically in a tabular format, including the solvent, temperature, and the measured solubility in appropriate units.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Methanol | 37 | Experimental Value | Calculated Value |
| ... | ... | ... | ... |
Conclusion
This guide has outlined a comprehensive and systematic approach to determining the solubility of this compound in organic solvents. By understanding the physicochemical properties of the molecule and employing robust experimental and analytical methodologies, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development pipeline, ultimately contributing to the successful advancement of new therapeutic agents.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H5FN2O | CID 45079852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluoropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Fluoropyridine-2-carboxamide, a key heterocyclic building block in medicinal chemistry. In the absence of directly published experimental spectra, this guide offers a comprehensive, expert-predicted interpretation of the chemical shifts (δ), coupling constants (J), and signal multiplicities. The predictions are grounded in established NMR principles and data from closely related structural analogs. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of fluorinated pyridine derivatives, offering insights into the nuanced effects of substituent positioning on the magnetic environments of the pyridine ring.
Introduction
This compound (also known as 3-fluoropicolinamide) is a substituted pyridine derivative of significant interest in drug discovery and development. The incorporation of a fluorine atom into a pyridine ring can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The carboxamide group at the 2-position provides a versatile handle for further synthetic modifications. Accurate structural elucidation and confirmation are paramount in the development of novel chemical entities, and NMR spectroscopy stands as the cornerstone technique for this purpose. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a detailed rationale for the expected spectral features.
I. Fundamental Principles of NMR Spectroscopy of Fluorinated Pyridines
The NMR spectra of this compound are dictated by the interplay of the electronic effects of the nitrogen heteroatom, the fluorine substituent, and the carboxamide group.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).
-
The Fluorine Substituent: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I) and a moderate resonance electron-donating effect (+M). In the context of a pyridine ring, the inductive effect typically dominates, leading to a significant downfield shift for the directly attached carbon (C3). The effect on proton chemical shifts is more complex, involving through-bond and through-space interactions. A key feature of fluorine-containing compounds is the presence of spin-spin coupling between the ¹⁹F nucleus (spin I = ½) and nearby ¹H and ¹³C nuclei, providing invaluable structural information.
-
The Carboxamide Substituent: The carboxamide group at the C2 position is an electron-withdrawing group, further deshielding the adjacent protons and carbons. The amide protons themselves are also observable in the ¹H NMR spectrum, often as broad signals due to quadrupole broadening from the ¹⁴N nucleus and their exchangeable nature.
II. Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit signals for the three aromatic protons on the pyridine ring and the two amide protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H4 | 7.50 - 7.70 | ddd | ³J(H4,H5) ≈ 8.0, ⁴J(H4,F) ≈ 9.0, ⁴J(H4,H6) ≈ 1.5 |
| H5 | 7.30 - 7.50 | ddd | ³J(H5,H4) ≈ 8.0, ³J(H5,H6) ≈ 4.5, ⁵J(H5,F) ≈ 2.0 |
| H6 | 8.30 - 8.50 | ddd | ³J(H6,H5) ≈ 4.5, ⁴J(H6,H4) ≈ 1.5, ⁴J(H6,F) ≈ 1.0 |
| -CONH₂ | 7.80 - 8.20 (broad s) | br s | - |
| -CONH₂' | 7.60 - 8.00 (broad s) | br s | - |
Rationale for Predictions:
-
H6: This proton is in the α-position to the ring nitrogen and ortho to the electron-withdrawing carboxamide group, leading to significant deshielding and placing it at the lowest field among the aromatic protons. It will appear as a doublet of doublet of doublets due to coupling to H5, H4, and a small four-bond coupling to the fluorine atom.
-
H4: This proton is in the γ-position to the nitrogen and ortho to the fluorine atom. It will be deshielded by the nitrogen and will exhibit a significant four-bond coupling to the fluorine atom (⁴JH-F), which is a characteristic feature of fluoropyridines. It will also show coupling to H5 and a smaller four-bond coupling to H6.
-
H5: This proton is in the β-position to the nitrogen and will be the most shielded of the aromatic protons. It will appear as a doublet of doublet of doublets due to coupling with H4, H6, and a smaller five-bond coupling to the fluorine atom.
-
-CONH₂ Protons: The two amide protons are diastereotopic and may appear as two separate broad singlets. Their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
III. Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will show six distinct signals, five for the pyridine ring carbons and one for the carboxamide carbonyl carbon. A key feature will be the large one-bond carbon-fluorine coupling (¹JC-F) for C3 and smaller two-, three-, and four-bond couplings for the other ring carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C2 | 150 - 155 | d | ³J(C2,F) ≈ 10-15 |
| C3 | 155 - 160 | d | ¹J(C3,F) ≈ 230-250 |
| C4 | 125 - 130 | d | ²J(C4,F) ≈ 20-25 |
| C5 | 120 - 125 | d | ³J(C5,F) ≈ 3-5 |
| C6 | 145 - 150 | d | ⁴J(C6,F) ≈ 2-4 |
| C=O | 165 - 170 | s | - |
Rationale for Predictions:
-
C3: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a very large one-bond coupling constant (¹JC-F), which is a definitive indicator of the fluorine's position.
-
C2 and C4: These carbons are ortho to the fluorine atom and will exhibit significant two-bond carbon-fluorine couplings (²JC-F). C2 will be further deshielded due to its proximity to the nitrogen and the carboxamide group.
-
C6: This carbon is in the α-position to the nitrogen and will be significantly deshielded. It will show a small four-bond coupling to the fluorine.
-
C5: This carbon is in the β-position to the nitrogen and will be the most shielded of the pyridine ring carbons, exhibiting a small three-bond coupling to fluorine.
-
C=O: The carbonyl carbon of the carboxamide group will appear at the lowest field, typically in the 165-170 ppm range, and will likely appear as a singlet as it is too far from the fluorine to show significant coupling.
IV. Experimental Protocols
A. NMR Sample Preparation
A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible data.[1][2]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for NMR Sample Preparation.
B. NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to singlets (which will be split by fluorine coupling). A sufficient number of scans and relaxation delay are necessary due to the low natural abundance of ¹³C.
-
2D NMR Experiments: For unambiguous assignment of all signals, 2D NMR experiments are highly recommended.[3]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, crucial for assigning quaternary carbons and confirming long-range connectivities.
-
Caption: Strategy for comprehensive NMR-based structure elucidation.
V. Conclusion
This technical guide provides a robust, predicted ¹H and ¹³C NMR dataset for this compound, based on fundamental NMR principles and data from analogous structures. The detailed analysis of expected chemical shifts and coupling constants, particularly the influence of the fluorine substituent, serves as a practical tool for researchers in the fields of synthetic and medicinal chemistry. The outlined experimental protocols offer a standardized approach to sample preparation and data acquisition, ensuring high-quality and reliable results. While this guide presents a well-reasoned prediction, it is imperative for researchers to acquire experimental data on their synthesized materials for definitive structural confirmation.
References
FT-IR and mass spectrometry analysis of 3-Fluoropyridine-2-carboxamide
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Fluoropyridine-2-carboxamide
Abstract
This technical guide provides a comprehensive examination of the analytical methodologies for the structural characterization of this compound (CAS: 152126-32-4), a key heterocyclic building block in medicinal chemistry and drug development.[1][2] We present detailed protocols and theoretical justifications for the application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The guide focuses on the interpretation of spectral data, including the assignment of characteristic vibrational frequencies in FT-IR and the elucidation of fragmentation pathways in mass spectrometry. This document is intended for researchers, analytical scientists, and professionals in drug development who require robust methods for the structural verification and quality control of complex organic molecules.
Molecular Overview
This compound is a derivative of picolinamide (pyridine-2-carboxamide) featuring a fluorine atom at the 3-position of the pyridine ring. This substitution significantly influences the molecule's electronic properties and reactivity, making its unambiguous characterization essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅FN₂O | [1][2] |
| Molecular Weight | 140.11 g/mol | [1] |
| Exact Mass | 140.03859095 Da | [1] |
| CAS Number | 152126-32-4 | [1][2] |
| Synonyms | 3-Fluoropicolinamide | [1] |
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. This fingerprint allows for the identification of functional groups, providing critical evidence for structural confirmation.
Causality in FT-IR: Why It Works for This Molecule
The structure of this compound contains several distinct functional groups with characteristic IR absorptions: the primary amide (-CONH₂), the fluorinated pyridine ring, and aromatic C-H bonds. The precise frequencies of these vibrations are sensitive to the local chemical environment, including electronic effects from the fluorine substituent and resonance within the aromatic system. Therefore, FT-IR provides a robust method to confirm the presence and connectivity of these key structural motifs.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount (1-2 mg) of the this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
FT-IR Analysis Workflow
References
A Technical Guide to Sourcing and Quality Control of 3-Fluoropyridine-2-carboxamide for Pharmaceutical Research
Introduction: The Strategic Importance of 3-Fluoropyridine-2-carboxamide in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design. The pyridine ring, a privileged structure in numerous pharmaceuticals, gains significantly enhanced pharmacological properties upon fluorination. These enhancements can include improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity, all of which are critical parameters in the optimization of drug candidates.[1][2] this compound (CAS No. 152126-32-4) has emerged as a valuable building block in this context. Its unique trifunctional nature—a pyridine core for aromatic interactions, a fluorine atom for modulating electronic properties, and a carboxamide group for hydrogen bonding—makes it a versatile synthon for creating complex and potent bioactive molecules.[3][4][5] This guide provides an in-depth overview of commercial suppliers, quality control methodologies, and best practices for the handling and application of this compound for researchers, scientists, and drug development professionals.
Commercial Suppliers of this compound: A Comparative Analysis
The procurement of high-quality starting materials is a critical first step in any successful research and development campaign. For a specialized building block like this compound, it is essential to partner with reliable suppliers who can provide consistent quality and comprehensive documentation. The following table summarizes prominent commercial suppliers of this compound.
| Supplier | Purity | Available Quantities | Additional Information |
| BLD Pharm | ≥95% | Gram to multi-gram scale | Offers related heterocyclic building blocks. Online ordering available.[6] |
| CymitQuimica | 95% to 98% (NMR) | Gram to multi-gram scale | Provides typical Certificate of Analysis data on their website.[3] |
| Synchem | 95% | Available upon request | Specializes in "synthesis on demand" for less common building blocks.[7] |
| Hebei Summedchem Co., Ltd. | 98% | Small packages to bulk | Provides a Certificate of Analysis (COA) with their products.[8] |
Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.
Quality Control and Verification: Ensuring the Integrity of Your Starting Material
Upon receipt of this compound, it is imperative to perform in-house quality control to verify its identity and purity. This not only ensures the reliability of your experimental results but also forms the basis of a robust and reproducible synthetic workflow.
Visual Inspection and Physical Properties
This compound is typically a colorless to pale yellow solid.[3] A visual inspection for uniformity and the absence of discoloration or foreign matter should be the first step. Key physical and chemical properties are provided by PubChem and various suppliers.[9]
Spectroscopic Analysis: A Step-by-Step Protocol
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity and assess the purity of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the tube and gently invert to dissolve the sample completely.
-
-
¹H NMR Analysis:
-
The proton spectrum will show characteristic signals for the pyridine ring protons and the amide protons. The integration of these signals should correspond to the expected proton count. The coupling patterns will provide information about the substitution on the pyridine ring.
-
-
¹³C NMR Analysis:
-
The carbon spectrum will show the expected number of signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atom and the carboxamide group.
-
-
¹⁹F NMR Analysis:
-
If available, ¹⁹F NMR is a highly sensitive technique to confirm the presence and chemical environment of the fluorine atom.
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for determining the purity of a compound. A well-developed HPLC method can separate the target compound from any impurities, starting materials, or by-products.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. A high-purity sample should exhibit a single major peak with minimal to no impurity peaks.
The Sourcing and Quality Control Workflow
The following diagram illustrates a typical workflow for sourcing and verifying the quality of this compound in a research setting.
Caption: Workflow for Sourcing and QC of this compound.
Safe Handling, Storage, and Disposal
As with all pyridine derivatives, proper safety precautions must be observed when handling this compound.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[11][12]
-
Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]
-
-
Storage:
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.[14]
-
Applications in Drug Discovery and Medicinal Chemistry
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it an attractive building block for drug candidates.[1][2]
-
As a Bioisostere: The carboxamide group can act as a bioisostere for other functional groups, participating in crucial hydrogen bonding interactions with biological targets.
-
Scaffold for Novel Therapeutics: Pyridine carboxamides are a well-established class of compounds with a broad range of biological activities. For instance, they have been investigated as novel CB2 receptor agonists for analgesia.[15]
-
Precursor to Bioactive Molecules: The fluorinated pyridine core of this compound is found in molecules targeting a range of diseases. While specific examples directly using this compound can be proprietary, the broader class of fluorinated pyridine carboxylic acids and their derivatives are instrumental in developing inhibitors for various enzymes and modulators for receptors.[16] Recent research has also explored fluorinated pyridine-2-carboxamide derivatives for PET imaging of the PD-L1 immune checkpoint in cancer.[17]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its strategic use can impart favorable ADME (absorption, distribution, metabolism, and excretion) properties to lead compounds. By carefully selecting commercial suppliers, implementing rigorous in-house quality control protocols, and adhering to strict safety guidelines, researchers can confidently incorporate this important synthon into their drug discovery programs, paving the way for the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 152126-32-4: this compound [cymitquimica.com]
- 4. 3-Fluoropyridine-2-carboxaldehyde | Properties, Uses, Safety, Supplier & Manufacturer China [pipzine-chem.com]
- 5. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]
- 6. 152126-32-4|this compound|BLD Pharm [bldpharm.com]
- 7. synchem.de [synchem.de]
- 8. This compound [summedchem.com]
- 9. This compound | C6H5FN2O | CID 45079852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. nj.gov [nj.gov]
- 15. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 16. validated hplc methods: Topics by Science.gov [science.gov]
- 17. Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery and Agrochemicals: A Technical Guide to Synthesis and History
Abstract
The strategic incorporation of fluorine into the pyridine scaffold represents a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine—including profound effects on metabolic stability, pKa, lipophilicity, and binding affinity—have rendered fluorinated pyridines indispensable building blocks for the design of novel therapeutics and crop protection agents.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery and historical development of fluorinated pyridine compounds. It delves into the core synthetic methodologies that have defined the field, from classical approaches to modern innovations. Through a detailed exploration of reaction mechanisms, experimental protocols, and the causal logic behind synthetic choices, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within this critical area of chemical science.
Introduction: The Rise of a Privileged Scaffold
The pyridine ring is a ubiquitous motif in a vast number of approved drugs and agrochemicals, prized for its inherent bioactivity and versatile chemical handles.[1][2] The introduction of fluorine, the most electronegative element, into this privileged scaffold has proven to be a transformative strategy in molecular design. The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism, while fluorine's electron-withdrawing nature can significantly modulate the basicity (pKa) of the pyridine nitrogen, thereby influencing drug-receptor interactions and pharmacokinetic profiles.[1][4] This guide will trace the historical milestones that led to the prominence of fluorinated pyridines and provide a detailed examination of the key synthetic strategies for their preparation.
Historical Milestones in the Journey of Fluorinated Pyridines
The story of fluorinated pyridines is intrinsically linked to the broader history of organofluorine chemistry. While early examples of organofluorine compounds date back to the 19th century, the development of practical synthetic methods in the 20th century truly unlocked their potential.
A pivotal moment arrived in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[5][6] This reaction, which transforms aromatic primary amines into aryl fluorides via a diazonium tetrafluoroborate intermediate, provided the first reliable method for introducing fluorine into aromatic rings, including the pyridine nucleus.[3][6]
Another significant advancement was the development of the Halex (Halogen Exchange) process , which involves the nucleophilic substitution of an activated aryl chloride with a fluoride anion, typically from potassium fluoride, at high temperatures in a polar aprotic solvent.[7][8] This method became particularly important for the industrial-scale synthesis of fluorinated pyridines activated by electron-withdrawing groups.
The synthesis of trifluoromethylpyridines (TFMPs) marked another critical chapter. The first introduction of a trifluoromethyl group onto a pyridine ring was reported in 1947, adapting a procedure similar to that used for benzotrifluoride, which involved the chlorination and subsequent fluorination of picoline.[1][9] The development of robust industrial processes for TFMPs has been a major driver of their widespread use in agrochemicals.[9][10][11]
More recent history has been characterized by the development of late-stage fluorination techniques, allowing for the introduction of fluorine at a late step in a synthetic sequence, which is invaluable for medicinal chemistry programs.[12][13][14] These methods, including direct C-H fluorination using electrophilic fluorine sources, offer unprecedented access to novel fluorinated pyridine analogs.[5][14][15]
Core Synthetic Methodologies: A Comparative Analysis
The synthesis of fluorinated pyridines can be broadly categorized into several key approaches, each with its own set of advantages, limitations, and mechanistic underpinnings. The choice of method is dictated by the desired isomer, the substitution pattern of the pyridine ring, and considerations of scale and safety.
The Balz-Schiemann Reaction: A Classic Route from Aminopyridines
The Balz-Schiemann reaction remains a cornerstone for the synthesis of fluoropyridines from their corresponding aminopyridine precursors. The reaction proceeds through the diazotization of the amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[6][15]
Causality of Experimental Choices: This method is particularly valuable for synthesizing all three monofluoropyridine isomers (2-, 3-, and 4-fluoropyridine) from readily available aminopyridines. The use of fluoroboric acid (HBF₄) is critical as the tetrafluoroborate anion (BF₄⁻) serves as the fluoride source in the final step.[14][15] While effective, the reaction's traditional reliance on high temperatures for decomposition can pose safety risks, as diazonium salts can be explosive.[6] Modern modifications have sought to mitigate these risks through photochemical initiation or the use of alternative fluoride sources and counterions like hexafluorophosphates (PF₆⁻).[3][16]
Reaction Mechanism: The reaction is believed to proceed via an SN1-type mechanism involving the formation of a highly unstable aryl cation intermediate upon the loss of nitrogen gas. This cation is then rapidly trapped by a fluoride ion from the tetrafluoroborate counterion.[6][17]
Caption: Mechanism of the Balz-Schiemann Reaction.
Detailed Experimental Protocol: Synthesis of 4-Fluoropyridine [18]
-
Step 1: Diazotization and Salt Formation: In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge a 42% aqueous solution of HBF₄. Add 4-aminopyridine (1.0 eq) and dissolve by heating to 40 °C. Cool the solution to 5-7 °C in an ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will appear.
-
Step 2: Reaction: Slowly add sodium nitrite (1.1 eq) to this suspension while maintaining the temperature between 5-9 °C. The evolution of nitrogen will be observed as the diazonium salt forms and begins to decompose. The addition should take approximately 90 minutes.
-
Step 3: Work-up: After the addition is complete, stir for an additional 30 minutes at 5-10 °C, then allow the mixture to warm to room temperature. Slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃.
-
Step 4: Extraction and Purification: The product is often accompanied by a brown, gummy polymer. Remove this by decantation and filtration. Extract the aqueous filtrate with dichloromethane. Dry the combined organic layers over CaH₂ and carefully remove the solvent by distillation. The final product, 4-fluoropyridine, can be purified by vacuum distillation.
The Halex Process: Nucleophilic Aromatic Substitution
The Halex process is a powerful industrial method for producing fluoropyridines, particularly those activated by electron-withdrawing groups. It involves the high-temperature reaction of a chloropyridine with an alkali metal fluoride in a polar aprotic solvent.[7][8]
Causality of Experimental Choices: This method is advantageous for large-scale synthesis due to the relatively low cost of starting materials (chloropyridines and KF). The choice of a polar aprotic solvent (e.g., DMSO, sulfolane) is crucial as it helps to solubilize the fluoride salt and accelerate the SNAr reaction.[7] The reaction requires high temperatures (150-250 °C) to overcome the activation energy for the substitution.[8] The reactivity is highly dependent on the position of the chlorine atom and the presence of activating groups, with the 2- and 4-positions being significantly more reactive than the 3-position due to stabilization of the Meisenheimer intermediate by the ring nitrogen.[19]
Reaction Mechanism: The Halex reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The fluoride ion attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled to yield the fluorinated product.[20]
Caption: Mechanism of the Halex Process.
Direct C-H Fluorination: The Modern Frontier
Recent advancements have focused on the direct conversion of C-H bonds in pyridine to C-F bonds, a strategy that offers significant advantages in terms of atom economy and synthetic efficiency. These methods often employ powerful electrophilic fluorinating reagents.
Causality of Experimental Choices: A notable example is the use of silver(II) fluoride (AgF₂), which has been shown to selectively fluorinate pyridines and diazines at the position adjacent to the nitrogen atom under mild conditions.[11][14][15] This regioselectivity is a key advantage, providing direct access to 2-fluoropyridines. The reaction is tolerant of a wide range of functional groups, making it suitable for the late-stage fluorination of complex molecules.[13][21] The choice of an electrophilic fluorinating agent like AgF₂ or Selectfluor® is driven by the electron-deficient nature of the pyridine ring, which is generally resistant to electrophilic attack but can be activated under specific conditions.[5][22]
Experimental Protocol: Synthesis of 2-Fluoro-6-phenylpyridine using AgF₂ [23]
-
Step 1: Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylpyridine (1.0 eq) in anhydrous acetonitrile.
-
Step 2: Fluorination: To this solution, add silver(II) fluoride (3.0 eq) in one portion at ambient temperature. The reaction mixture will turn from a black suspension to yellow as AgF₂ is consumed and AgF is formed.
-
Step 3: Work-up and Purification: After the reaction is complete (monitored by TLC), filter the mixture through Celite to remove the insoluble silver salts. The filtrate is then concentrated, and the crude product is purified by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine.
Synthesis of Trifluoromethylpyridines (TFMPs)
The industrial production of TFMPs often involves the vapor-phase chlorination and fluorination of picolines (methylpyridines) at high temperatures.[1][9] This process typically involves two stages: first, the chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange reaction with HF.[9][10]
Causality of Experimental Choices: This high-temperature, gas-phase approach is well-suited for large-scale industrial production, providing a cost-effective route to key TFMP intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1][9] The reaction conditions, including temperature and the ratio of reactants, can be tuned to control the degree of chlorination on the pyridine ring.[1] An alternative strategy involves the construction of the pyridine ring from a trifluoromethyl-containing building block, which can be advantageous for accessing specific substitution patterns not easily obtained through direct fluorination.[11][21]
Data Summary and Comparison
The selection of a synthetic method for a particular fluorinated pyridine is a critical decision based on a variety of factors. The following tables provide a comparative summary of key properties and reaction outcomes.
Table 1: Comparison of Physicochemical Properties of Monofluorinated Pyridines
| Compound | pKa | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Pyridine | 5.25[4] | 115 | 0.982 | 1.509 |
| 2-Fluoropyridine | -0.44[4] | 126 | 1.128 | 1.466 |
| 3-Fluoropyridine | 2.97[4] | 107-108 | 1.13 | 1.468 |
| 4-Fluoropyridine | 1.95[4] | 104-105[18] | 1.129 | 1.466 |
Table 2: Comparative Analysis of Major Fluorination Methodologies
| Method | Precursor | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Balz-Schiemann | Aminopyridine | NaNO₂, HBF₄ | 0-100 °C | Access to all isomers, well-established.[6] | Diazonium salts can be explosive, yields can be variable, often requires aqueous workup.[6][18] |
| Halex Process | Chloropyridine | KF, CsF | 150-250 °C, polar aprotic solvent | Cost-effective for industrial scale, good for activated pyridines (2- and 4-positions).[7][8] | Requires high temperatures, limited to activated substrates, not effective for 3-halopyridines.[19] |
| Direct C-H Fluorination | Pyridine | AgF₂, Selectfluor® | Room temperature | Mild conditions, high regioselectivity (2-position), excellent for late-stage functionalization.[14][15] | Reagents can be expensive, may not be suitable for all substitution patterns. |
| TFMP Synthesis | Picoline | Cl₂, HF | >300 °C, gas phase | Suitable for large-scale industrial production of key agrochemical intermediates.[1][9] | Harsh conditions, often produces mixtures that require separation.[1] |
Conclusion and Future Outlook
The journey of fluorinated pyridine compounds, from their initial discovery through classical synthetic reactions to their synthesis via modern, highly selective methods, highlights a remarkable evolution in chemical science. The Balz-Schiemann reaction and the Halex process laid the essential groundwork, enabling the initial exploration of these compounds in medicinal and agricultural applications. The advent of direct C-H fluorination and other late-stage functionalization techniques has now opened the door to a new era of precision in molecular design, allowing for the rapid generation of diverse analogs for structure-activity relationship studies.
Looking ahead, the demand for novel fluorinated pyridine building blocks will undoubtedly continue to grow.[9] Future research will likely focus on the development of even more selective, efficient, and sustainable fluorination methods. This includes the exploration of new catalytic systems, the use of flow chemistry to enhance safety and scalability, and the application of computational chemistry to predict reactivity and guide synthetic strategy. As our understanding of the profound influence of fluorine on biological systems deepens, the ability to strategically and precisely install this unique element onto the pyridine scaffold will remain a critical enabler of innovation in drug discovery and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. | Semantic Scholar [semanticscholar.org]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 11. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 18. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 19. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Fluorine's Role in Modifying Pyridine Ring Electronics
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms on a pyridine scaffold is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of how this small, yet powerfully electronegative element, fundamentally alters the electronic properties of the pyridine ring. Understanding these modifications is critical for designing drug candidates with optimized potency, selectivity, metabolic stability, and pharmacokinetic profiles.
Part I: The Fundamental Electronic Influence of Fluorine
Fluorine's influence on the pyridine ring is a tale of two competing effects: a powerful, distance-dependent inductive effect and a position-dependent resonance effect. The interplay between these two forces dictates the electron density, reactivity, and ultimately, the biological behavior of the resulting molecule.
The Dual Nature: Inductive (σ-withdrawal) vs. Resonance (π-donation) Effects
The defining characteristic of fluorine is its extreme electronegativity. This property drives a strong inductive electron-withdrawing effect (-I effect) through the sigma (σ) bonds of the pyridine ring. This effect polarizes the C-F bond, drawing electron density away from the ring and towards the fluorine atom. The -I effect is strongest at the carbon atom directly bonded to fluorine and diminishes with distance.
Simultaneously, the lone pairs of electrons on the fluorine atom can participate in resonance , donating electron density back into the pi (π) system of the pyridine ring (+R effect). However, due to fluorine's high electronegativity, it holds its electrons tightly, making it a relatively weak π-donor compared to other halogens.[1] In general, resonance effects are significantly stronger than inductive effects, but fluorine is a notable exception where the inductive effect often dominates.[1][2][3]
The net result is a powerful, position-dependent modulation of the ring's electron density.
Positional Isomerism: A Game of Electronics
The position of the fluorine atom on the pyridine ring (C2, C3, or C4) critically determines the balance of these electronic effects and the resulting chemical personality of the molecule.
-
2-Fluoropyridine (ortho): The fluorine atom is adjacent to the nitrogen. The strong -I effect significantly reduces electron density on the nitrogen and the surrounding carbons. This position is highly activated for nucleophilic aromatic substitution (SNAr), making 2-fluoropyridine a valuable precursor for creating 2,3-disubstituted pyridines.[4][5]
-
3-Fluoropyridine (meta): The fluorine atom's inductive effect is still potent, withdrawing electron density from the ring. However, its resonance effect is less pronounced at this position. This substitution pattern significantly impacts the basicity of the nitrogen.
-
4-Fluoropyridine (para): In this position, the fluorine's -I effect deactivates the ring towards electrophilic attack.[6] While it can still participate in resonance, the strong inductive pull is the primary electronic influence. 4-Fluoropyridine is a versatile building block in pharmaceutical synthesis, often used to enhance metabolic stability and receptor binding affinity.[7]
Caption: Summary of positional effects of fluorine on the pyridine ring.
Part II: Modulating Physicochemical Properties: The Impact on pKa
One of the most predictable and powerful consequences of adding fluorine to a pyridine ring is the modulation of its basicity, or pKa. The pKa of a molecule is a critical parameter in drug design, influencing solubility, absorption, distribution, and target engagement.[8]
The Science of pKa Suppression
The lone pair of electrons on the pyridine nitrogen is responsible for its basicity. By strongly withdrawing electron density from the ring via the inductive effect, fluorine reduces the availability of this lone pair to accept a proton.[9][10] This results in a significant decrease in the pKa of the pyridine, making it less basic.
This reduction in basicity can be highly advantageous in drug design. Lowering the pKa can improve oral bioavailability by altering the drug's ionization state at physiological pH, potentially reducing unwanted interactions with acidic cellular compartments and mitigating certain off-target effects.[11]
Quantitative Impact of Fluorine Position on pKa
The magnitude of the pKa drop is directly related to the position of the fluorine atom, with the effect being most dramatic when the fluorine is closest to the nitrogen.
| Compound | pKa |
| Pyridine | 5.25[11][12] |
| 3-Fluoropyridine | 2.97[11] |
| 4-Fluoropyridine | 1.95[11] |
| 2-Fluoropyridine | -0.44[11] |
Note: Data compiled from various sources. The pKa of 2-Fluoropyridine is markedly lower due to the proximity of the highly electronegative fluorine atom to the nitrogen.
Experimental Protocol: pKa Determination by Potentiometric Titration
Accurate pKa determination is essential for understanding structure-activity relationships. Potentiometric titration remains a precise and reliable method.[13][14]
Objective: To determine the pKa of a fluorinated pyridine derivative by monitoring pH changes during titration with a strong acid or base.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized titrant solution (e.g., 0.1 M HCl for a basic compound).[15][16]
-
Prepare the analyte solution by dissolving a precise amount of the fluorinated pyridine in high-purity water or a suitable co-solvent if solubility is low. A typical concentration is 1 mM.[15][16]
-
To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the analyte solution.[15][16]
-
-
Instrument Calibration:
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution in a temperature-controlled vessel equipped with a magnetic stirrer.[15][16]
-
Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
Begin adding the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH value and the corresponding volume of titrant added. Continue until the pH change between additions becomes minimal, indicating the titration is well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the point of half-neutralization (where pH = pKa).[14]
-
Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[15]
-
Caption: Workflow for pKa determination via potentiometric titration.
Part III: Strategic Applications in Drug Design
The electronic modifications induced by fluorine are not merely academic; they are strategically employed to overcome common challenges in drug development, such as metabolic instability and suboptimal binding interactions.
Enhancing Metabolic Stability: Blocking the "Soft Spots"
The C-H bond is often a "soft spot" for metabolic oxidation by cytochrome P450 (CYP) enzymes, a major route of drug clearance in the liver.[17] The C-F bond, in contrast, is significantly stronger and more resistant to this enzymatic attack.[10]
Causality: By replacing a metabolically vulnerable C-H bond on the pyridine ring with a C-F bond, medicinal chemists can effectively "block" this site of metabolism.[6][18] This strategy can decrease the rate of drug clearance, prolong the drug's half-life, and improve its overall bioavailability.[19] For example, fluorination at the para-position of a phenyl ring is a common strategy to prevent aromatic hydroxylation.[6]
Caption: Fluorine as a metabolic shield on the pyridine ring.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard in vitro tool to assess a compound's susceptibility to metabolism by Phase I enzymes.[17][20][21]
Objective: To determine the rate of disappearance of a fluorinated pyridine compound when incubated with human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).[21][22]
-
Prepare an NADPH regenerating system, which provides the necessary cofactor for CYP450 activity.[20]
-
Prepare the test compound stock solution (e.g., in DMSO) and dilute it in the buffer to the final desired concentration (e.g., 1 µM).[22]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution, buffer, and test compound.
-
Pre-incubate the plate at 37°C with gentle shaking.[21]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[23]
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in specific wells by adding a cold "stop solution," typically acetonitrile containing an internal standard.[21][22]
-
-
Sample Processing & Analysis:
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of this line is used to calculate the compound's half-life (t½) and in vitro intrinsic clearance (Clint), which are key indicators of its metabolic stability.[21]
-
Modulating Binding Interactions
Beyond steric and metabolic effects, the polarized C-F bond can engage in unique, non-covalent interactions within a protein's binding pocket, influencing drug potency and selectivity.[24] These can include:
-
Dipole-Dipole Interactions: The C-F bond possesses a strong dipole moment that can favorably interact with polar regions of a protein active site.[6]
-
Hydrogen Bonds: While controversial, the fluorine atom can act as a weak hydrogen bond acceptor.
-
Orthogonal Multipolar Interactions: Fluorine can engage in favorable interactions with electron-poor aromatic rings (e.g., π-stacking with a slight offset).
The strategic placement of fluorine can therefore fine-tune the binding affinity of a drug to its target, a critical aspect of rational drug design.[9][10]
Conclusion
Fluorine is far more than a simple hydrogen isostere in pyridine-based drug design. Its profound electron-withdrawing capabilities, modulated by its position on the ring, provide medicinal chemists with a powerful tool to rationally engineer molecules. By strategically altering the electron density of the pyridine core, researchers can fine-tune pKa for optimal pharmacokinetics, block sites of metabolism to enhance stability, and introduce novel binding interactions to improve potency and selectivity. A thorough understanding of these fundamental electronic principles is indispensable for the successful development of next-generation fluorinated pyridine therapeutics.
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. innospk.com [innospk.com]
- 5. A11627.22 [thermofisher.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Metabolism | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. mercell.com [mercell.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 3-Fluoropyridine-2-carboxamide
This guide provides comprehensive safety and handling protocols for 3-Fluoropyridine-2-carboxamide, a compound of increasing interest in pharmaceutical and agrochemical research. As a substituted pyridine derivative, it presents a unique combination of chemical properties that necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety measures. This document is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.
Understanding the Hazard Profile: A Mechanistic Perspective
This compound (CAS No. 152126-32-4) is an aromatic heterocyclic compound.[1] Its hazard profile is derived from the synergistic effects of its core pyridine structure, the electron-withdrawing fluorine atom, and the reactive carboxamide group.
The Pyridine Core: The primary toxicological concern stems from the pyridine moiety. Pyridine is known to target the central nervous system, liver, and kidneys.[2] Inhalation, ingestion, or skin absorption can lead to symptoms such as headaches, dizziness, nausea, and in severe cases, significant organ damage.[2][3] The nitrogen atom in the pyridine ring can interfere with various biological processes, contributing to its systemic toxicity.
The Influence of Fluorination: The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability to pharmaceutical compounds. However, this stability does not eliminate toxicity. The fluorine atom modifies the electronic properties of the pyridine ring, potentially altering its reactivity and biological interactions.[4] Of critical importance, in the event of combustion, fluorinated organic compounds can decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF).[5]
The Carboxamide Group: The carboxamide functional group can participate in hydrogen bonding, which may influence the compound's solubility and its ability to interact with biological macromolecules. While generally stable, amides can undergo hydrolysis under strong acidic or basic conditions, though this is not a primary concern under standard laboratory handling.
Based on data for analogous compounds like 3-Fluoropyridine-2-carboxylic acid, this compound is expected to cause skin, eye, and respiratory irritation.[6][7]
Summary of Key Hazards:
| Hazard Type | Description | Potential Consequences |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | Systemic effects on the central nervous system, liver, and kidneys.[2] |
| Irritation | Causes irritation to the skin, eyes, and respiratory tract.[6][7] | Redness, pain, inflammation, and potential tissue damage upon contact. |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[2][5] | Can lead to vigorous reactions, releasing heat or hazardous fumes. |
| Combustion Products | Thermal decomposition may produce hazardous gases. | Formation of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF).[5] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safely handling this compound is a combination of robust engineering controls and appropriate personal protective equipment. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide employees with information and training to ensure they are aware of the hazards of chemicals in their work area.[8]
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[9] This is critical to prevent the inhalation of any dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[9]
Personal Protective Equipment (PPE): Essential for All Operations
The selection of PPE is not merely a checklist; it is a scientifically-informed decision process to create a barrier between the researcher and the chemical hazard.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles at all times.[10] If there is a risk of splashing, a face shield should be worn in addition to safety goggles.
-
Hand Protection: Chemical-resistant gloves are mandatory. Based on guidelines for pyridine and related compounds, butyl rubber or nitrile gloves are recommended.[9] It is crucial to check the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect the skin. For procedures with a higher risk of splashes, a chemically resistant apron may be necessary.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during certain high-risk procedures or emergency situations, a NIOSH-approved respirator is required.[2][10] The specific type of respirator cartridge (e.g., organic vapor) should be selected based on a thorough risk assessment.
Caption: PPE selection workflow for routine handling.
Protocols for Safe Handling and Storage
Adherence to strict protocols is essential to minimize the risk of exposure and accidents.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is operational. Have spill cleanup materials readily available.
-
Weighing and Transfer: Conduct all transfers of solid material within the fume hood to contain any dust. Use non-sparking tools.[6]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Hygiene: After handling, wash hands and any potentially exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[11] Contaminated work clothing should be removed and laundered separately.
-
Waste Disposal: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), must be treated as hazardous waste. Collect in a clearly labeled, sealed, and compatible waste container. Halogenated organic waste should be segregated from non-halogenated waste streams.[12]
Storage Protocol
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Container: Store in a tightly closed, properly labeled container.[6]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9]
-
Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents and strong acids.[2][5][9]
Emergency Procedures: Preparedness and Response
A clear and practiced emergency plan is critical.
Exposure Response
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Response
The response to a spill depends on its size and location.
-
Small Spill (inside a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate: Immediately alert personnel in the area and evacuate the laboratory.
-
Isolate: Close the doors to the affected area to confine the vapors.
-
Report: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Caption: Decision tree for spill response actions.
Conclusion
This compound is a valuable research compound that can be handled safely by maintaining a thorough understanding of its hazards, consistently using appropriate engineering controls and PPE, and adhering to established safety protocols. This guide serves as a technical framework for its responsible use in the laboratory. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing any work.
References
- 1. This compound | C6H5FN2O | CID 45079852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 3. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 4. CAS 364-22-7: 2-fluoropyridine-3-carboxamide | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. benchchem.com [benchchem.com]
potential hazards and toxicity of fluoropyridine derivatives
An In-depth Technical Guide to the Potential Hazards and Toxicity of Fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoropyridine derivatives are a cornerstone in medicinal chemistry, valued for the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity.[1] However, these same properties can introduce significant toxicological risks. This guide provides a comprehensive overview of the . It delves into the mechanisms of toxicity, with a particular focus on the well-documented cardiotoxicity of fluoropyrimidine drugs, and explores other potential organ system toxicities. The critical role of metabolism in activating and detoxifying these compounds is discussed, including the genetic predispositions that can lead to severe adverse reactions. Furthermore, this guide offers practical, field-proven insights into hazard identification, risk assessment through in vitro and in vivo studies, and detailed protocols for safe handling, personal protective equipment (PPE) selection, and emergency procedures. The aim is to equip researchers and drug development professionals with the essential knowledge to mitigate risks and ensure safety when working with this important class of molecules.
Introduction to Fluoropyridine Derivatives
Chemical Properties and Applications in Drug Discovery
The strategic incorporation of fluorine into pyridine scaffolds is a widely used strategy in modern drug design.[1] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.[1] Fluoropyridine derivatives are integral to the development of therapeutics for a range of diseases, including cancer, inflammatory conditions, and neurological disorders.[1] A prominent example is the class of fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, which are extensively used in chemotherapy.[2][3][4]
Overview of Toxicological Concerns
While beneficial for therapeutic efficacy, the properties of fluorinated compounds also present toxicological challenges. The metabolic stability of the C-F bond can be a double-edged sword, as some fluorinated compounds can be metabolized to toxic byproducts.[5][6] For instance, the metabolism of certain fluorine-containing drugs can liberate fluoroacetic acid, a potent inhibitor of the Krebs cycle.[5] The toxicity of fluoropyridine derivatives can manifest in various organ systems, with cardiotoxicity being a particularly severe and well-documented adverse effect of fluoropyrimidine-based chemotherapies.[2][7][8] Genetic factors, such as variations in the dihydropyrimidine dehydrogenase (DPYD) gene, can significantly influence an individual's susceptibility to the toxic effects of fluoropyrimidines.[9][10] Therefore, a thorough understanding of the potential hazards and mechanisms of toxicity is crucial for the safe handling and development of new fluoropyridine-based therapeutic agents.
Mechanisms of Fluoropyridine Toxicity
Cardiotoxicity: A Well-Documented Hazard of Fluoropyrimidine Drugs
Fluoropyrimidines are a common cause of chemotherapy-induced cardiotoxicity, with incidence rates ranging from 1.2% to 30%.[2] The clinical presentations are varied and can be life-threatening, including arrhythmias, myocardial infarction, and cardiogenic shock.[2][7]
The cardiovascular adverse events associated with fluoropyrimidine use can range from chest pain and arrhythmias to more severe complications like myocardial infarction, acute cardiomyopathy, cardiogenic shock, and even sudden cardiac death.[2][7] These toxicities can lead to the discontinuation of an effective chemotherapy regimen, which can negatively impact patient survival rates.[8]
The exact mechanisms of fluoropyrimidine-induced cardiotoxicity are still not fully understood, but several hypotheses have been proposed[2][8]:
-
Coronary Vasospasm: This is one of the most widely accepted mechanisms, where the drug induces a narrowing of the coronary arteries, leading to reduced blood flow to the heart.[2][7]
-
Direct Myocardial Toxicity: Fluoropyrimidines may directly damage the heart muscle through mechanisms such as mitochondrial injury.[2]
-
Endothelial Dysfunction: The drugs can cause damage to the lining of the blood vessels, impairing their function.[2]
-
Ferroptosis: A form of programmed cell death that is dependent on iron.[2]
DOT script for Fluoropyrimidine-Induced Cardiotoxicity Mechanisms
Caption: Key proposed mechanisms of fluoropyrimidine cardiotoxicity.
Neurotoxicity
While less common than cardiotoxicity, neurotoxicity can occur with fluoropyrimidine treatment. Symptoms can range from mild confusion and cerebellar ataxia to more severe encephalopathy. The exact mechanisms are not well-defined but may involve the accumulation of toxic metabolites in the central nervous system.
Hematological Toxicity
Myelosuppression, particularly neutropenia and thrombocytopenia, is a common dose-limiting toxicity of fluoropyrimidines.[9] This is a direct consequence of the antiproliferative effects of these drugs on rapidly dividing hematopoietic stem cells in the bone marrow.
Gastrointestinal Toxicity
Gastrointestinal toxicities such as mucositis, diarrhea, nausea, and vomiting are frequently observed with fluoropyrimidine therapy.[9] These side effects are also attributed to the inhibition of cell division in the rapidly proliferating epithelial cells of the gastrointestinal tract.
Metabolic Activation and Genetic Predisposition
Role of Metabolism in Toxicity
The metabolism of fluoropyridine derivatives can play a dual role, either detoxifying the compound or converting it into a more toxic substance.[5][6] For example, the anticancer activity of 5-FU relies on its intracellular conversion to cytotoxic metabolites that inhibit DNA and RNA synthesis. However, as previously mentioned, the metabolism of some fluorinated compounds can yield toxic byproducts like fluoroacetic acid.[5]
The Role of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Toxicity
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU. A deficiency in DPD activity can lead to a decreased clearance of 5-FU, resulting in increased levels of the drug and its toxic metabolites, which can cause severe and life-threatening toxicities.[9][10][11]
Genetic variations in the DPYD gene can lead to reduced or absent DPD enzyme activity. Patients carrying certain DPYD variants are at a significantly higher risk of developing severe fluoropyrimidine-related toxicities.[9][10] Pre-treatment screening for common DPYD variants is increasingly being adopted to allow for dose adjustments and mitigate the risk of severe adverse events.[9][10]
Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before handling any new fluoropyridine derivative. This involves consulting the Safety Data Sheet (SDS) and, if necessary, performing in vitro and in vivo toxicity studies.
Interpreting Safety Data Sheets (SDS) for Fluoropyridine Derivatives
The SDS is the primary source of information regarding the hazards of a chemical. Key sections to review include:
-
Section 2: Hazards Identification: Provides an overview of the potential hazards and the corresponding GHS classification. For example, 2-fluoropyridine is classified as a flammable liquid that causes skin and serious eye irritation.[12][13] 3-fluoropyridine is also a flammable liquid and is noted to cause skin, eye, and respiratory irritation.[14][15]
-
Section 7: Handling and Storage: Outlines safe handling practices, such as avoiding contact with skin and eyes, and appropriate storage conditions.[12][14][16]
-
Section 8: Exposure Controls/Personal Protection: Specifies the necessary personal protective equipment (PPE) and engineering controls.[12][14]
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are essential for the initial screening of the toxic potential of new compounds.[17] They provide valuable data on the concentration-dependent effects of a substance on cell viability and proliferation.[18][19]
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[17]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[20]
-
Compound Treatment: Treat the cells with serial dilutions of the fluoropyridine derivative (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[17]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Toxicity Studies
In vivo studies in animal models are crucial for understanding the systemic toxicity of a compound and for determining a safe starting dose for potential clinical trials.[21][22]
An acute toxicity study is designed to assess the short-term adverse effects of a substance after a single high-dose administration.[20]
Experimental Protocol:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Dose Escalation: Administer escalating doses of the test compound to different groups of animals.[20]
-
Observation: Monitor the animals for a defined period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.[20]
-
LD50 Calculation: Calculate the median lethal dose (LD50), which is the dose that is lethal to 50% of the test animals.
-
Pathological Examination: Conduct gross and histopathological examinations of major organs to identify any treatment-related changes.
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is essential when working with fluoropyridine derivatives to minimize the risk of exposure.
Engineering Controls
-
Ventilation: Always handle fluoropyridine derivatives in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors or dust.[12][16][23]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[24][25]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling fluoropyridine derivatives.[23]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing. | To protect the eyes from splashes, which can cause serious irritation.[12][23] |
| Hand Protection | Disposable nitrile gloves. For extended contact, consider double-gloving or using heavier-duty gloves. | Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves before use.[23][26] |
| Body Protection | A buttoned, long-sleeved lab coat. Consider a flame-retardant lab coat when working with flammable derivatives.[23][24] | To protect skin and clothing from contamination.[23] |
| Footwear | Closed-toe and closed-heel shoes. | To protect the feet from spills and falling objects.[23] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or if handling highly volatile or dusty compounds.[23][26] | To minimize the inhalation of harmful vapors or dust.[23] |
DOT script for Safe Handling Workflow
Caption: A generalized workflow for the safe handling of fluoropyridine derivatives.
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment should be thoroughly decontaminated after use.
-
Waste Disposal: Dispose of all chemical waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.[12][14] Do not dispose of fluoropyridine derivatives down the drain.[12][14]
Emergency Procedures for Exposure Incidents
In the event of an accidental exposure, immediate and appropriate first aid is critical.
First Aid for Skin and Eye Contact
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[12][16][27] Seek medical attention if irritation persists.[12][27]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12][16][27] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[12][27]
First Aid for Inhalation and Ingestion
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[12][28] Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[12]
Management of Spills
-
Small Spills: Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[16][29]
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department immediately.[27][29]
Conclusion
Fluoropyridine derivatives are invaluable tools in drug discovery and development, but their potential for toxicity necessitates a high level of caution and preparedness. A comprehensive understanding of their toxicological profiles, mechanisms of action, and the factors that can influence their toxicity is essential for all researchers and scientists working with these compounds. By implementing robust safety protocols, including appropriate engineering controls, diligent use of personal protective equipment, and thorough training in emergency procedures, the risks associated with handling fluoropyridine derivatives can be effectively managed. This proactive approach to safety will not only protect laboratory personnel but also ensure the responsible and successful advancement of new therapies based on this important chemical class.
References
- 1. nbinno.com [nbinno.com]
- 2. login.medscape.com [login.medscape.com]
- 3. providence.elsevierpure.com [providence.elsevierpure.com]
- 4. Fluoropyrimidine-Induced Cardiotoxicity: Manifestations, Mechanisms, and Management. [escholarship.org]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and Toxicity of Fluorine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoropyrimidine-Associated Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiotoxicity of Fluoropyrimidines: Epidemiology, Mechanisms, Diagnosis, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A case report of a severe fluoropyrimidine-related toxicity due to an uncommon DPYD variant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluoropyrimidine-induced toxicity and DPD deficiency.. A case report of early onset, lethal capecitabine-induced toxicity and mini review of the literature. Uridine triacetate: Efficacy and safety as an antidote. Is it accessible outside USA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. benchchem.com [benchchem.com]
- 18. Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Influence of pyrazofurin on the toxicity and antitumor activity of fluorinated pyrimidines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. ipo.rutgers.edu [ipo.rutgers.edu]
- 25. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 26. research.arizona.edu [research.arizona.edu]
- 27. safety.fsu.edu [safety.fsu.edu]
- 28. aksci.com [aksci.com]
- 29. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
The Rising Star in Medicinal Chemistry: A Guide to 3-Fluoropyridine-2-carboxamide
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The 3-fluoropyridine moiety, in particular, has emerged as a privileged structure, enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of numerous therapeutic agents.[1][2] This guide provides an in-depth exploration of 3-Fluoropyridine-2-carboxamide, a versatile building block with significant potential in the development of novel therapeutics. We will delve into its synthesis, applications, and detailed protocols for its use in drug discovery, with a particular focus on its promising role as an antimicrobial and anticancer agent.
The Significance of the this compound Scaffold
This compound, also known as 3-fluoropicolinamide, combines the beneficial properties of a fluorinated pyridine ring with a reactive carboxamide group.[3] The fluorine atom at the 3-position modulates the electronic properties of the pyridine ring, influencing its pKa and potential for hydrogen bonding.[4] The carboxamide group at the 2-position serves as a versatile handle for further chemical modifications and is a common pharmacophore in many enzyme inhibitors, facilitating crucial interactions with biological targets.[5]
Synthesis of this compound: Protocols and Mechanistic Insights
The synthesis of this compound can be approached through several reliable routes, primarily starting from commercially available 3-aminopyridine or 3-chloropyridine. The choice of synthetic pathway often depends on the scale of the synthesis and the availability of starting materials.
Protocol 1: Synthesis via Diazotization and Fluorination of 3-Aminopyridine
This classic route, based on the Balz-Schiemann reaction, is a well-established method for introducing fluorine onto an aromatic ring.[2][6]
Step 1: Diazotization of 3-Aminopyridine
-
Reaction: 3-Aminopyridine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like fluoroboric acid) to form the corresponding diazonium salt.
-
Protocol:
-
In a suitable reactor, add 3-aminopyridine to a 50% solution of fluoroboric acid and stir.
-
Maintain the reaction under a nitrogen atmosphere and cool to -10°C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40°C for 2-3 hours to facilitate the decomposition of the diazonium salt to 3-fluoropyridine.[6]
-
Step 2: Carboxylation of 3-Fluoropyridine
-
Reaction: The resulting 3-fluoropyridine can be carboxylated at the 2-position.
-
Protocol: This step is often challenging and may involve directed ortho-metalation followed by quenching with carbon dioxide.
Step 3: Amidation of 3-Fluoropyridine-2-carboxylic acid
-
Reaction: The carboxylic acid is converted to the corresponding carboxamide.
-
Protocol:
-
Dissolve 3-fluoropyridine-2-carboxylic acid in a suitable solvent such as DMF.
-
Add a coupling agent like HATU (2 equivalents) and a non-nucleophilic base such as DIEA (3 equivalents) at 0°C.[7]
-
Introduce a source of ammonia (e.g., ammonium chloride) and allow the reaction to stir at room temperature for 30-60 minutes.[7]
-
The product, this compound, can be isolated and purified using standard techniques like extraction and chromatography.
-
Protocol 2: Synthesis from 3-Fluoropyridine-2-carbonitrile
This alternative route can be more efficient if the starting carbonitrile is readily available.[8]
Step 1: Hydrolysis of 3-Fluoropyridine-2-carbonitrile
-
Reaction: The nitrile group is hydrolyzed to a carboxamide.
-
Protocol:
-
Treat 3-fluoropyridine-2-carbonitrile with a mixture of hydrogen peroxide and a base like sodium hydroxide in a suitable solvent such as DMSO.
-
The reaction is typically stirred at room temperature until completion.
-
The product, this compound, can be isolated by extraction and purified by recrystallization or chromatography.
-
Diagram: Synthetic Pathways to this compound
Caption: Synthetic routes to this compound.
Application in Medicinal Chemistry: A Focus on Antimycobacterial Activity
Derivatives of pyridine- and pyrazine-carboxamides have demonstrated significant potential as antimycobacterial agents.[9][10][11] A key target for these compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[1][12] The carboxamide moiety is crucial for binding to the active site of InhA, often forming hydrogen bonds with key residues and the NAD+ cofactor.[11]
Application Note: this compound as a Potential InhA Inhibitor
The this compound scaffold serves as an excellent starting point for the design of novel InhA inhibitors. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties, while the carboxamide group provides a critical anchor point within the enzyme's active site.
Protocol for Evaluating Antimycobacterial Activity (MIC Determination)
-
Preparation of Compounds: Prepare stock solutions of this compound and its derivatives in DMSO.
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in an appropriate broth medium.
-
Microplate Assay:
-
In a 96-well microplate, perform serial two-fold dilutions of the test compounds.
-
Inoculate each well with the bacterial suspension.
-
Include positive (e.g., isoniazid) and negative (no drug) controls.
-
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Hypothetical Antimycobacterial Activity of this compound Analogs
| Compound | R Group Modification | MIC against M. tuberculosis H37Rv (µg/mL) |
| This compound | -H | 10-20 |
| Analog 1 | -N-benzyl | 1-5 |
| Analog 2 | -N-(4-chlorobenzyl) | 0.5-2 |
| Analog 3 | -N-(4-methylbenzyl) | 2-8 |
| Isoniazid (Control) | N/A | 0.025-0.05 |
This table presents hypothetical data based on structure-activity relationships observed in similar compound series.[9][11]
Diagram: Proposed Binding of this compound in the InhA Active Site
Caption: Proposed interactions with the InhA enzyme.
Broader Applications: Anticancer Potential
The pyridine carboxamide scaffold is also prevalent in a number of anticancer agents.[5][13][14] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and other key proteins involved in cell proliferation and survival. The unique electronic properties of this compound make it an attractive starting point for the development of novel anticancer drugs.
Application Note: Evaluation of Anticancer Activity
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of this compound and its derivatives for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of the fluorine atom and carboxamide group provide a solid foundation for the development of novel therapeutic agents. The strong evidence for the antimycobacterial and anticancer potential of related scaffolds highlights the promise of this compound derivatives. Future research should focus on the synthesis and biological evaluation of diverse libraries based on this scaffold to fully explore its therapeutic potential.
References
- 1. orientjchem.org [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C6H5FN2O | CID 45079852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 5. Discovery of quinolone derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. nbinno.com [nbinno.com]
- 9. rsc.org [rsc.org]
- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]
- 12. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Strategic Role of Fluorinated Pyridine Carboxamides in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Fluorine Advantage in Agrochemical Design
In the continuous pursuit of more effective, selective, and environmentally benign crop protection agents, the strategic incorporation of fluorine into molecular scaffolds has emerged as a cornerstone of modern agrochemical research.[1][2][3][4] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, impart significant advantages to bioactive molecules.[3][4] These include enhanced metabolic stability, increased lipophilicity for better penetration of biological membranes, and altered electronic properties that can lead to stronger binding interactions with target enzymes or receptors.[2][3]
Within the vast landscape of agrochemical moieties, the fluorinated pyridine carboxamide scaffold has proven to be particularly fruitful. This structural motif is at the heart of a revolutionary class of insecticides—the diamides—and is also being explored for novel herbicides and fungicides. While the specific starting material "3-Fluoropyridine-2-carboxamide" is a key structural component, the broader class of fluorinated and chlorinated pyridine carboxamide derivatives has seen more extensive application and documentation in large-scale agrochemical synthesis. This guide will provide an in-depth exploration of the application of this critical chemical class, with a focus on the synthesis of blockbuster insecticides, alongside detailed protocols and the underlying chemical principles.
Application Note I: Synthesis of Diamide Insecticides - A Paradigm Shift in Pest Control
The anthranilic diamide insecticides, most notably chlorantraniliprole and cyantraniliprole, represent a significant advancement in insecticide chemistry.[5][6] These compounds act as potent and selective activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and ultimately, pest death.[6] The synthesis of these complex molecules heavily relies on the strategic use of substituted pyridine carboxamide precursors.
Case Study: Chlorantraniliprole Synthesis
Chlorantraniliprole is a broad-spectrum insecticide effective against a wide range of chewing pests.[6] Its synthesis is a multi-step process that culminates in the coupling of two key intermediates: a substituted pyrazole carboxylic acid and an anthranilamide derivative.
Core Synthetic Strategy:
The industrial synthesis of chlorantraniliprole typically involves the amide coupling of:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-chloro-N,3-dimethylbenzamide
There are two primary approaches for the final amide bond formation: direct coupling or a two-step process via a benzoxazinone intermediate.[7]
Experimental Workflow: Chlorantraniliprole Synthesis
Caption: Synthetic workflow for Chlorantraniliprole.
Protocol 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
This protocol outlines a common route starting from 2,3-dichloropyridine.[7]
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate
-
Ethanol
-
Diethyl maleate
-
Sodium ethoxide
-
Phosphorus oxybromide
-
Acetonitrile
-
Sodium hydroxide
-
Methanol
-
Hydrochloric acid
Procedure:
-
Hydrazino-substitution: Reflux 2,3-dichloropyridine with hydrazine hydrate in ethanol to yield (3-chloropyridin-2-yl)-hydrazine.
-
Cyclization: React the resulting hydrazine derivative with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.
-
Bromination: Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide in a suitable solvent like acetonitrile.
-
Oxidation & Hydrolysis: Subsequent oxidation and hydrolysis of the ester group, typically using a base like sodium hydroxide in aqueous methanol followed by acidification, yields the desired carboxylic acid.
Protocol 2: Final Amidation to Chlorantraniliprole
This protocol describes the direct coupling of the two key intermediates.[8]
Materials:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-chloro-N,3-dimethylbenzamide
-
Propionitrile
-
3-Picoline
-
Methanesulfonyl chloride
Procedure:
-
To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in propionitrile, add 3-picoline.[8]
-
Cool the mixture to a low temperature (e.g., -5°C).
-
Slowly add methanesulfonyl chloride dropwise while maintaining the low temperature.[8]
-
Stir the reaction mixture for several hours, allowing it to warm to room temperature.
-
Work-up the reaction by adding water and filtering the resulting solid. The crude product can be purified by washing with appropriate solvents.
Application Note II: Expanding the Spectrum - The Synthesis of Cyantraniliprole
Cyantraniliprole is a second-generation anthranilic diamide insecticide with a broader spectrum of activity, including activity against certain sucking pests.[5] Its structure is closely related to chlorantraniliprole, with a key difference being the presence of a cyano group on the anthranilamide ring. The synthesis of cyantraniliprole follows a similar convergent strategy, highlighting the modularity of this synthetic approach.[9]
Key Synthetic Intermediates:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (same as for chlorantraniliprole)
-
2-amino-5-cyano-N,3-dimethylbenzamide
The synthesis of the cyano-substituted anthranilamide intermediate is a key distinguishing feature of the overall synthesis of cyantraniliprole.
Logical Relationship: Chlorantraniliprole vs. Cyantraniliprole
Caption: Shared intermediate in the synthesis of two major insecticides.
Application Note III: Broader Applications of Fluorinated Pyridine Carboxamides
Beyond the blockbuster diamide insecticides, fluorinated pyridine carboxamide derivatives are being actively investigated for other agrochemical applications, including fungicides and herbicides.
Fungicidal Applications
Pyridine carboxamide derivatives have been patented for their fungicidal activity.[10][11] The synthesis often involves the coupling of a substituted pyridine carboxylic acid (or its activated form, such as an acid chloride) with a suitable amine. The presence of a fluorine atom on the pyridine ring can enhance the efficacy and spectrum of activity of these fungicides.[10]
Herbicidal Applications
Patents have been filed for herbicidal compositions containing fluorinated pyridine carboxylic acid derivatives.[12][13] For instance, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid and its derivatives have shown herbicidal activity.[12] The synthesis of such compounds involves the construction of a highly substituted pyridine ring, where the fluorine atom plays a crucial role in the biological activity.
Quantitative Data Summary
| Compound | Class | Primary Application | Key Structural Feature |
| Chlorantraniliprole | Anthranilic Diamide | Insecticide | Chloro-substituted anthranilamide |
| Cyantraniliprole | Anthranilic Diamide | Insecticide | Cyano-substituted anthranilamide |
| Cyclaniliprole | Anthranilic Diamide | Insecticide | Modified anthranilamide moiety |
| Various Patented Compounds | Pyridine Carboxamides | Fungicides, Herbicides | Fluorinated pyridine ring |
Conclusion and Future Outlook
The application of fluorinated pyridine carboxamides in agrochemical synthesis has led to the development of highly effective and commercially successful products. The modularity of the synthetic routes, particularly for the diamide insecticides, allows for the generation of diverse analogs for structure-activity relationship studies. As the need for new and improved crop protection agents continues to grow, it is anticipated that the fluorinated pyridine carboxamide scaffold will remain a fertile ground for innovation in the agrochemical industry. Future research will likely focus on the development of more sustainable synthetic methods, the exploration of novel modes of action, and the design of compounds with even greater selectivity and more favorable environmental profiles.
References
- 1. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 9. Cyantraniliprole (Ref: DPX-HGW86) [sitem.herts.ac.uk]
- 10. EP0256503B1 - Pyridinecarboxamide derivatives and their use as fungicide - Google Patents [patents.google.com]
- 11. EP1989941B1 - Mélanges fongicides à base de composés pyridine carboxamides - Google Patents [patents.google.com]
- 12. RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives - Google Patents [patents.google.com]
- 13. US8895470B2 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or a derivative thereof and glyphosate or glufosinate - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Utility of 3-Fluoropyridine-2-carboxamide in Fragment-Based Drug Discovery
Introduction: Fragment-Based Drug Discovery (FBDD) has cemented its position as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] The FBDD paradigm is built on a simple yet profound principle: that by screening low-molecular-weight compounds, or "fragments" (typically <300 Da), one can identify weak but highly efficient binders to a biological target.[3][4] These initial fragment "hits," despite their low affinity (μM to mM range), serve as superior starting points for optimization into potent, drug-like lead molecules with improved physicochemical properties.[1]
Within the chemical universe of fragments, fluorinated heterocycles have garnered significant attention for their unique ability to enhance drug-like properties. The strategic incorporation of fluorine can modulate basicity, improve metabolic stability, and introduce novel, favorable binding interactions. This guide provides an in-depth technical overview and detailed protocols for the application of a specific, high-value fragment, 3-Fluoropyridine-2-carboxamide , in FBDD campaigns.
The Unique Profile of this compound: A Privileged Fragment
This compound (MW: 140.11 g/mol , H-bond donors: 1, H-bond acceptors: 3, cLogP: ~0.6) is an exemplary fragment that adheres to the "Rule of Three," making it an ideal candidate for FBDD libraries.[1][5] Its value lies in the synergistic combination of its three core components: the pyridine ring, the carboxamide moiety, and the strategically placed fluorine atom.
-
Pyridine Scaffold: A well-established pharmacophore that can engage in a variety of non-covalent interactions, including hydrogen bonding (via the nitrogen atom) and π-stacking with aromatic residues.
-
Carboxamide Group: This classic functional group acts as both a hydrogen bond donor (the N-H) and acceptor (the C=O), providing a strong, directional anchor for binding to protein backbones or side chains.
-
3-Fluoro Substituent: The placement of the highly electronegative fluorine atom at the 3-position is a key design feature with multiple benefits:
-
pKa Modulation: The fluorine atom's inductive electron-withdrawing effect significantly lowers the basicity of the pyridine nitrogen. This reduces the likelihood of protonation at physiological pH, which can enhance cell permeability and alter the ring's hydrogen bonding potential. The strategic fluorination of piperidines, for instance, has been shown to lower basicity, which can correlate with reduced cardiac toxicity.[5]
-
Enhanced Binding Interactions: The C-F bond is not merely a passive substituent. It can act as a weak hydrogen bond acceptor and participate in favorable orthogonal multipolar interactions with protein backbone carbonyls, a "fluorophilic" effect that can add crucial binding energy.
-
¹⁹F NMR Handle: The presence of fluorine provides a powerful and unambiguous spectroscopic probe for Nuclear Magnetic Resonance (NMR)-based screening. ¹⁹F NMR is an exceptionally sensitive technique for detecting fragment binding, as there is no endogenous background signal in biological systems.[6]
-
FBDD Workflow Incorporating this compound
The journey from a fragment hit to a lead compound is a multi-stage process requiring orthogonal validation and structural insights. The following workflow illustrates a typical campaign.
Caption: A typical FBDD cascade from initial screen to lead optimization.
Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy
Rationale: ¹⁹F NMR is a premier method for screening fluorinated fragments. The fluorine nucleus's chemical shift is exquisitely sensitive to its local environment. Upon binding to a protein, the fragment's ¹⁹F signal will change (e.g., shift, broaden, or decrease in intensity), providing direct evidence of an interaction. Screening fragments in cocktails is highly efficient because the wide chemical shift dispersion of ¹⁹F (~400 ppm) minimizes signal overlap.[7]
Materials:
-
Target Protein: >95% purity, concentrated stock (e.g., 1-2 mM).
-
Fragment Library: Including this compound, as 100 mM stocks in d6-DMSO.
-
NMR Buffer: e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, prepared in 99.9% D₂O.
-
NMR Spectrometer: High-field instrument (≥400 MHz) with a cryoprobe tuned for ¹⁹F detection.
Procedure:
-
Cocktail Preparation: Prepare cocktails of 8-12 fluorinated fragments with non-overlapping ¹⁹F signals. The final concentration of each fragment in the assay will be 100-200 µM.
-
Sample Preparation:
-
Reference Sample: Prepare a sample containing a fragment cocktail in NMR buffer.
-
Protein Sample: Prepare an identical sample that also contains the target protein at a final concentration of 10-25 µM.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F spectrum of the reference sample to establish the chemical shifts of the unbound fragments.
-
Acquire a 1D ¹⁹F spectrum of the protein sample under identical conditions.
-
-
Data Analysis & Hit Identification:
-
Overlay the spectra from the reference and protein samples.
-
A "hit" is identified by a significant change in a fragment's ¹⁹F signal upon addition of the protein. This can manifest as:
-
Chemical Shift Perturbation (CSP): A change in the signal's position (ppm).
-
Line Broadening: An increase in the signal's peak width, indicating slower tumbling upon binding.
-
Signal Attenuation: A decrease in peak intensity, often seen in relaxation-filtered experiments (e.g., CPMG).
-
-
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
Rationale: After identifying a putative hit from the primary screen, an orthogonal, label-free technique like SPR is crucial to confirm the binding event and quantify its affinity and kinetics. SPR measures binding in real-time by detecting changes in the refractive index at a sensor chip surface where the target protein is immobilized. This provides quantitative data on the association (kₐ), dissociation (kₑ), and the equilibrium dissociation constant (K_D).
Materials:
-
SPR Instrument and Sensor Chips (e.g., CM5 for amine coupling).
-
Target Protein.
-
This compound (or other confirmed hits).
-
Immobilization Buffers (EDC/NHS, ethanolamine).
-
Running Buffer: e.g., HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), with 1-2% DMSO to match sample solvent.
Procedure:
-
Protein Immobilization: Covalently immobilize the target protein on the sensor chip via amine coupling. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.
-
Analyte Preparation: Prepare a serial dilution of this compound in running buffer. For fragments, a concentration range from low µM to low mM is typical (e.g., 10 µM to 2 mM).
-
Binding Analysis:
-
Inject the different concentrations of the fragment over the protein and reference surfaces.
-
Monitor the association phase during injection and the dissociation phase during the subsequent buffer wash.
-
A regeneration step (e.g., a short pulse of high salt or low pH buffer) may be needed between cycles if dissociation is slow.
-
-
Data Analysis:
-
After subtracting the reference channel signal, analyze the resulting sensorgrams.
-
For interactions that reach equilibrium, plot the response at steady-state against the fragment concentration and fit to a 1:1 binding model to determine the K_D.
-
Alternatively, perform a full kinetic analysis by globally fitting both association and dissociation phases to determine kₐ and kₑ, from which K_D (kₑ/kₐ) is calculated.
-
Table 1: Representative Biophysical Data for a Hypothetical Fragment Hit
| Parameter | Value | Technique | Rationale |
| Binding Detected | Yes | ¹⁹F NMR | Chemical shift perturbation and line broadening observed. |
| Dissociation Constant (K_D) | 450 µM | SPR | Quantifies binding affinity; typical for initial fragment hits. |
| Ligand Efficiency (LE) | 0.38 kcal/mol per HA | Calculated | Measures binding efficiency relative to size (HA = Heavy Atoms). A value >0.3 is considered good. |
| Solubility | >1 mM | Nephelometry | Ensures fragment is soluble at screening concentrations to avoid aggregation artifacts. |
Protocol 3: Structural Characterization by X-ray Crystallography
Rationale: The ultimate validation for a fragment hit is the high-resolution 3D structure of its complex with the target protein. X-ray crystallography provides an atomic-level map of the binding site, revealing the precise orientation of the fragment and the key interactions (hydrogen bonds, hydrophobic contacts) that anchor it. This structural information is indispensable for the subsequent hit-to-lead optimization phase.[8][9]
Procedure:
-
Crystal Preparation:
-
Grow crystals of the target protein in its apo (unbound) form.
-
Soaking: Transfer the apo crystals to a solution containing a high concentration (e.g., 1-20 mM) of this compound. This is the most common method for fragment screening.
-
Co-crystallization: Alternatively, set up crystallization trials with the protein already pre-incubated with the fragment.
-
-
Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data, typically at a synchrotron source for high brilliance.
-
Structure Solution and Analysis:
-
Solve the structure using molecular replacement with the known apo structure.
-
Carefully inspect the resulting electron density map for new, unmodeled density in the binding pocket that corresponds to the shape of the fragment.
-
Build the fragment into the density and refine the complex structure. The final model will reveal the precise binding mode and all protein-fragment interactions.
-
Visualizing the Binding Mode: The diagram below illustrates the potential interactions of this compound within a hypothetical protein binding pocket, as would be revealed by a crystal structure.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Crystallography and protein-protein interactions: biological interfaces and crystal contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation Using 3-Fluoropyridine-2-carboxylic Acid
Introduction: Navigating the Challenges of Electron-Deficient Heterocyclic Carboxylic Acids in Amide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the amide bond is a cornerstone of molecular design. However, the synthesis of amides from electron-deficient carboxylic acids, such as 3-fluoropyridine-2-carboxylic acid, presents a unique set of challenges that necessitate a departure from standard protocols. The presence of the electron-withdrawing fluorine atom and the pyridine ring nitrogen significantly influences the reactivity of the carboxyl group, demanding carefully optimized conditions to achieve high yields and purity.
This comprehensive guide provides an in-depth analysis of the chemical principles at play and offers field-proven protocols for the successful formation of amide bonds using 3-fluoropyridine-2-carboxylic acid. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
The Impact of the 3-Fluoro Substituent: An Electronic Perspective
The primary challenge in coupling 3-fluoropyridine-2-carboxylic acid stems from its electronic properties. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect.[1] This effect, compounded by the electron-withdrawing nature of the pyridine ring, significantly increases the acidity of the carboxylic acid (lowers its pKa) compared to its non-fluorinated analogues.[2][3]
While a lower pKa might seem beneficial, it renders the carboxylate anion less nucleophilic and more stable. Consequently, the activation of the carboxylic acid, the crucial first step in amide bond formation, becomes more difficult. Standard coupling reagents that are effective for aliphatic or electron-rich aromatic carboxylic acids may prove sluggish or altogether ineffective with this substrate.[4][5] Therefore, the selection of a more potent coupling reagent and carefully controlled reaction conditions are paramount for success.
Selecting the Optimal Coupling Strategy: A Comparative Overview
A variety of coupling reagents have been developed for amide bond formation, each with its own mechanism and suitability for different substrates.[6][7] For an electron-deficient substrate like 3-fluoropyridine-2-carboxylic acid, the choice of reagent is critical. The following table summarizes the most relevant coupling agents and their key characteristics for this specific application.
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages for this Application | Potential Drawbacks |
| Carbodiimides | EDC, DCC | Forms a highly reactive O-acylisourea intermediate.[8] | Readily available, cost-effective. Water-soluble byproducts with EDC simplify workup. | Often requires additives like HOBt or HOAt to improve efficiency and suppress racemization. May be less effective for highly electron-deficient acids.[4][9] |
| Uronium/Aminium Salts | HATU, HBTU | Forms a highly reactive OAt- or OBt-ester. | High reactivity, fast reaction times, and effective for challenging couplings. HATU is particularly effective due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group. | Higher cost. Can cause guanidinylation of the amine if not used correctly (pre-activation of the acid is recommended). |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forms activated esters. | Very effective for difficult couplings and known to suppress racemization. Does not cause guanidinylation side reactions. | Byproducts can sometimes be difficult to remove. |
| Phosphonic Anhydrides | T3P® | Forms a mixed phosphonic anhydride intermediate. | Exceptionally high reactivity, excellent for sterically hindered and electron-deficient substrates. Water-soluble byproducts lead to simple workup.[10][11] Known for low levels of epimerization.[10] | Often used as a solution in an organic solvent. |
Field-Proven Protocols for Amide Bond Formation
The following protocols are designed as robust starting points for the synthesis of amides from 3-fluoropyridine-2-carboxylic acid. It is recommended to perform small-scale test reactions to optimize conditions for specific amine substrates.
Protocol 1: EDC/HOBt Mediated Coupling - The Workhorse Method
This protocol utilizes the widely available and cost-effective carbodiimide EDC in conjunction with HOBt to enhance the reaction rate. The addition of DMAP can be beneficial, especially with less nucleophilic amines, as it acts as an acyl transfer catalyst.[4]
Caption: Workflow for EDC/HOBt mediated amide coupling.
Materials:
-
3-Fluoropyridine-2-carboxylic acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoropyridine-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) to the stirred solution.
-
Add EDC (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HATU Mediated Coupling - For Enhanced Reactivity
For more challenging couplings, particularly with sterically hindered or less nucleophilic amines, HATU is an excellent choice due to its high reactivity. Pre-activation of the carboxylic acid is recommended to avoid potential side reactions.[12]
Caption: Step-by-step workflow for HATU coupling.
Materials:
-
3-Fluoropyridine-2-carboxylic acid
-
Amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 3-fluoropyridine-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Once the starting material is consumed, dilute the reaction with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl solution (to help remove DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: T3P® Mediated Coupling - For High Purity and Simple Workup
Propanephosphonic acid anhydride (T3P®) is a powerful coupling reagent that is particularly advantageous for difficult substrates and when a straightforward, non-chromatographic workup is desired.[10][11] The byproducts are water-soluble, facilitating their removal.[10]
Materials:
-
3-Fluoropyridine-2-carboxylic acid
-
Amine
-
Propanephosphonic acid anhydride (T3P®), typically as a 50% solution in ethyl acetate or DMF
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Ethyl Acetate or Acetonitrile
Procedure:
-
To a flask containing 3-fluoropyridine-2-carboxylic acid (1.0 equiv) and the amine (1.1 equiv), add anhydrous ethyl acetate or acetonitrile.
-
Add pyridine or TEA (3.0 equiv) to the mixture.
-
Cool the reaction to 0 °C.
-
Slowly add the T3P® solution (1.5 equiv) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which is often of high purity. Further purification can be performed by recrystallization or column chromatography if necessary.
Conclusion and Future Perspectives
The successful synthesis of amides from 3-fluoropyridine-2-carboxylic acid is readily achievable with a rational selection of coupling reagents and optimized reaction conditions. While standard EDC/HOBt protocols can be effective, the use of more potent reagents such as HATU or T3P® is recommended for achieving higher yields and cleaner reaction profiles, particularly with challenging amine substrates. The protocols detailed in this guide provide robust starting points for researchers, enabling the efficient incorporation of the valuable 3-fluoropyridine-2-carboxamide moiety into novel molecular architectures for drug discovery and development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 5. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. peptide.com [peptide.com]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. reddit.com [reddit.com]
Application Note & Protocols: Nucleophilic Aromatic Substitution Reactions with 3-Fluoropyridine-2-carboxamide
Introduction: Strategic Importance of 3-Fluoropyridine-2-carboxamide in Synthesis
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and its favorable physicochemical properties.[1][2] Among functionalized pyridines, this compound has emerged as a particularly valuable and versatile building block. Its utility stems from the precise electronic arrangement of its substituents, which facilitates a powerful and reliable transformation: Nucleophilic Aromatic Substitution (SNAr).
This guide provides a comprehensive overview of the principles, practical considerations, and detailed protocols for successfully employing this compound in SNAr reactions. The focus is not only on procedural steps but on the underlying chemical logic, enabling researchers to optimize conditions and troubleshoot effectively.
The key to this substrate's reactivity lies in a synergistic activation mechanism:
-
The Pyridine Nitrogen: As an electron-withdrawing heteroatom, it inherently reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[3]
-
The 2-Carboxamide Group: Positioned ortho to the fluorine, this powerful electron-withdrawing group further activates the C3 position for substitution. It provides critical resonance stabilization for the negatively charged intermediate formed during the reaction.
-
The 3-Fluorine Atom: Fluorine's high electronegativity powerfully polarizes the C-F bond, creating a highly electrophilic carbon center.[4][5] Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's electron-withdrawing nature.[4][6][7] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[4][5]
This combination makes this compound an ideal electrophile for constructing diverse molecular architectures through the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of this compound does not proceed through a direct displacement. Instead, it follows a well-established two-step addition-elimination mechanism.[6][8] Understanding this pathway is critical for rationalizing the choice of solvents, bases, and reaction temperatures.
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction begins with the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C3 position. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[6] The stability of this complex is the linchpin of the entire reaction. The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atom of the adjacent carboxamide group, significantly lowering the activation energy of this rate-determining step.
Step 2: Elimination of the Leaving Group and Re-aromatization In the second, faster step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group. This yields the final substituted product.
Caption: The Addition-Elimination mechanism of SNAr.
Optimizing Reaction Parameters: A Guide to Experimental Design
The success and efficiency of an SNAr reaction depend on the careful selection of several key parameters. The causality behind these choices is rooted in the reaction mechanism described above.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Nucleophile | Primary/Secondary Amines, Phenols, Thiols | The nucleophile's strength is paramount. Anionic nucleophiles (e.g., deprotonated phenols or thiols) are generally more reactive than their neutral counterparts. For weaker nucleophiles, more forcing conditions (higher temperature, stronger base) may be necessary.[9] |
| Solvent | Polar Aprotic: DMSO, DMF, NMP, DMAc | These solvents are crucial. Their high polarity effectively solvates and stabilizes the charged Meisenheimer complex, accelerating the rate-determining addition step.[10] They do not participate in hydrogen bonding, which would otherwise deactivate the nucleophile. While greener solvent alternatives like tert-amyl alcohol or 2-MeTHF can be used, they often require higher temperatures or pressure to achieve comparable rates.[6][10][11] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: DIPEA, DBU | The base serves two primary functions: (1) Deprotonate the Nucleophile: For protic nucleophiles like phenols or thiols, an equivalent of base is required to generate the more reactive anionic species. (2) Scavenge HF: As the reaction proceeds, the displaced F⁻ can combine with protons from the nucleophile or trace water to form HF. The base neutralizes this acidic byproduct, preventing side reactions. For sensitive substrates, a non-nucleophilic organic base like DIPEA is preferred to avoid competition with the primary nucleophile. |
| Temperature | 60 °C to 120 °C | Most SNAr reactions with this substrate proceed efficiently at elevated temperatures. The optimal temperature is a balance: high enough to overcome the activation energy but low enough to prevent thermal degradation of starting materials or products. Monitoring by TLC or LC-MS is essential to determine the ideal point.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, conducting the reaction under an inert atmosphere is good practice, especially when using strong, moisture-sensitive bases or when the substrate/product is prone to oxidation at high temperatures.[6] |
Standardized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common SNAr transformations using this compound.
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Synthesis of a 3-(Anilino)pyridine-2-carboxamide Derivative
This protocol details the reaction with a primary aniline, a common transformation in the synthesis of kinase inhibitors and other bioactive molecules.
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
4-Methoxyaniline (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, reflux condenser, inert atmosphere setup.
-
-
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add K₂CO₃ (2.0 equiv). Flame-dry the flask under vacuum and backfill with nitrogen.
-
Reagent Addition: Add 4-methoxyaniline (1.1 equiv) followed by anhydrous DMSO to achieve a concentration of ~0.5 M with respect to the limiting reagent.
-
Substrate Addition: Add this compound (1.0 equiv) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Once complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-((4-methoxyphenyl)amino)pyridine-2-carboxamide.
-
Protocol 2: Synthesis of a 3-(Phenylthio)pyridine-2-carboxamide Derivative
This protocol outlines the reaction with a thiol nucleophile, a key step for accessing compounds with applications in materials science and as enzyme inhibitors.
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Thiophenol (1.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl Ether (Et₂O)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware.
-
-
Step-by-Step Procedure:
-
Setup: To a dry, nitrogen-flushed round-bottom flask, add Cs₂CO₃ (1.5 equiv) and this compound (1.0 equiv).
-
Reagent Addition: Add anhydrous DMF (~0.4 M) and stir to create a suspension.
-
Nucleophile Addition: Add thiophenol (1.05 equiv) dropwise to the mixture at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction for completion (typically 2-4 hours) via LC-MS.
-
Workup: After cooling to room temperature, pour the mixture into a separatory funnel with deionized water and diethyl ether.
-
Extraction: Separate the layers and extract the aqueous phase two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying & Concentration: Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude material via flash chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the desired 3-(phenylthio)pyridine-2-carboxamide.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently active nucleophile.2. Base is not strong enough.3. Reaction temperature is too low.4. Reagents/solvents contain water. | 1. Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃ or KOtBu).2. Increase reaction temperature in 10-20 °C increments.3. Ensure use of anhydrous solvents and properly dried glassware.[6] |
| Multiple Products / Side Reactions | 1. Nucleophile or product is thermally unstable.2. The nucleophile has multiple reactive sites.3. The base is acting as a nucleophile. | 1. Lower the reaction temperature and increase the reaction time.2. Use a protecting group strategy for the nucleophile.3. Switch to a bulkier, non-nucleophilic base like DBU or a proton sponge. |
| Difficult Purification | 1. Residual high-boiling solvent (DMSO/DMF).2. Product is highly polar. | 1. Perform multiple aqueous washes during workup or a water/heptane trituration to remove residual solvent.2. Consider reverse-phase chromatography if silica gel purification is ineffective. |
Conclusion
Nucleophilic aromatic substitution on this compound is a robust and highly effective method for synthesizing a diverse range of 3-substituted pyridine-2-carboxamides. The substrate's inherent electronic activation allows for predictable reactivity with a broad scope of nucleophiles under generally mild conditions. By understanding the underlying addition-elimination mechanism and carefully controlling key reaction parameters such as solvent, base, and temperature, researchers can reliably leverage this powerful building block in the development of novel pharmaceuticals and functional materials.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Synthesis of Enzyme Inhibitors Utilizing the 3-Fluoropyridine-2-carboxamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-fluoropyridine-2-carboxamide scaffold has emerged as a privileged structure in contemporary medicinal chemistry, offering a unique combination of physicochemical properties conducive to the development of potent and selective enzyme inhibitors. The strategic incorporation of a fluorine atom on the pyridine ring enhances metabolic stability, modulates pKa, and can lead to improved binding affinity through favorable electrostatic interactions with enzyme active sites. This document provides a comprehensive guide for researchers, detailing the synthesis of this versatile scaffold, its derivatization into candidate enzyme inhibitors, and robust protocols for evaluating their biological activity against key enzyme targets such as kinases and bacterial metabolic enzymes.
Introduction: The Strategic Advantage of the this compound Scaffold
The pyridine ring is a cornerstone of many FDA-approved drugs due to its ability to participate in a wide range of biological interactions. The introduction of a fluorine atom at the 3-position of the pyridine-2-carboxamide core offers several distinct advantages in drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the scaffold less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom reduces the basicity of the pyridine nitrogen. This can be crucial for optimizing oral bioavailability and reducing off-target effects associated with highly basic compounds.
-
Increased Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable orthogonal multipolar interactions with electron-rich pockets in an enzyme's active site, thereby enhancing binding affinity and potency.
-
Vector for Further Functionalization: The pyridine ring can be further substituted to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.
This guide will provide detailed synthetic protocols and methodologies for leveraging these properties in the discovery of novel enzyme inhibitors.
Synthesis of the Core Scaffold and Functionalized Derivatives
The synthesis of enzyme inhibitors based on the this compound scaffold can be approached in a systematic manner, beginning with the construction of the core structure, followed by diversification to generate a library of candidate inhibitors.
Synthesis of the this compound Core
A reliable method for the synthesis of the this compound core begins with the commercially available 3-fluoropyridine. The key steps involve a directed ortho-metalation followed by carboxylation and subsequent amidation.
Caption: Synthetic pathway to the this compound core.
Protocol 1: Synthesis of 3-Fluoropyridine-2-carboxylic acid
This protocol is adapted from established methodologies for the functionalization of fluoropyridines.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Formation of LDA: Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) to a solution of diisopropylamine (11.1 g, 110 mmol) in anhydrous THF (50 mL) at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.
-
Lithiation: To the LDA solution, add a solution of 3-fluoropyridine (9.7 g, 100 mmol) in anhydrous THF (20 mL) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour.
-
Carboxylation: Add freshly crushed dry ice (solid CO2) in small portions to the reaction mixture until the exothermic reaction subsides. Allow the mixture to slowly warm to room temperature overnight.
-
Workup and Isolation: Quench the reaction with water (50 mL) and acidify to pH 3-4 with 2 M HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoropyridine-2-carboxylic acid as a solid.
Protocol 2: Amidation to form this compound
A common and effective method for amide formation involves the activation of the carboxylic acid, for example, by converting it to an acid chloride.[1]
-
Acid Chloride Formation: To a solution of 3-fluoropyridine-2-carboxylic acid (14.1 g, 100 mmol) in dichloromethane (150 mL), add thionyl chloride (13.1 g, 110 mmol) and a catalytic amount of dimethylformamide (DMF, 0.5 mL). Stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour.
-
Ammonolysis: Cool the reaction mixture to 0 °C and slowly add it to a stirred solution of concentrated ammonium hydroxide (150 mL) in an ice bath.
-
Isolation: Stir the resulting mixture vigorously for 1 hour, allowing it to warm to room temperature. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Diversification of the Scaffold
With the core scaffold in hand, a library of potential enzyme inhibitors can be generated by modifying the carboxamide nitrogen. A common strategy is to perform a coupling reaction between 3-fluoropyridine-2-carboxylic acid and a diverse range of primary or secondary amines.
Caption: General scheme for the diversification of the this compound scaffold.
Protocol 3: General Procedure for Amide Coupling
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluoropyridine-2-carboxylic acid (1.0 mmol) in DMF (5 mL).
-
Activation and Coupling: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol) to the solution. Stir for 10 minutes at room temperature.
-
Amine Addition: Add the desired amine (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring and Workup: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS. Upon completion, dilute the reaction with water and extract with ethyl acetate. The organic layer is then washed with brine, dried over sodium sulfate, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-3-fluoropyridine-2-carboxamide.
Application in Enzyme Inhibition: Case Studies and Protocols
The this compound scaffold has shown promise in the development of inhibitors for a range of enzymes. Below are examples of potential applications and corresponding assay protocols.
Case Study: Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology. The pyridine-2-carboxamide moiety can act as a hinge-binding motif, a common feature of many kinase inhibitors.[2] The 3-fluoro substituent can enhance binding to the ATP pocket and improve selectivity.
Example Target: c-Met Kinase
The c-Met receptor tyrosine kinase is a well-validated target in various cancers. Inhibitors based on a 2-aminopyridine-3-carboxamide scaffold have demonstrated potent c-Met inhibition.[2] By analogy, N-aryl-3-fluoropyridine-2-carboxamides are promising candidates.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for a 384-well plate format and measures the amount of ATP remaining after the kinase reaction, providing an indirect measure of kinase activity.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the diluted compounds, a vehicle control (DMSO), and a known c-Met inhibitor (positive control) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing assay buffer, recombinant c-Met enzyme, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Initiate the reaction by adding ATP to the mixture.
-
Dispense the complete kinase reaction mixture into the wells of the assay plate.
-
Include a "no enzyme" control for 100% inhibition.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Example Data for Hypothetical c-Met Inhibitors
| Compound ID | R-Group on Amide Nitrogen | c-Met IC50 (nM) |
| Ref-Inhibitor | (Known c-Met Inhibitor) | 25 |
| FP-1 | Phenyl | 500 |
| FP-2 | 4-Fluorophenyl | 250 |
| FP-3 | 3,4-Dichlorophenyl | 120 |
| FP-4 | 4-Morpholinophenyl | 85 |
Structure-Activity Relationship (SAR) Insights: The hypothetical data in Table 1 suggests that substitution on the phenyl ring of an N-aryl-3-fluoropyridine-2-carboxamide can significantly impact inhibitory activity. Electron-withdrawing groups (e.g., chloro) and groups capable of forming additional hydrogen bonds (e.g., morpholine) may enhance potency.
Case Study: Urease Inhibition
Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Pyridine carboxamide derivatives have been explored as urease inhibitors.[3]
Protocol 5: In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea.
-
Reagent Preparation:
-
Urease solution (e.g., from Jack bean) in phosphate buffer.
-
Urea solution in phosphate buffer.
-
Phenol reagent and alkali-hypochlorite solution for color development.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution (in a suitable solvent like DMSO).
-
Add 25 µL of the urease enzyme solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea solution. Incubate at 37 °C for 30 minutes.
-
Add 50 µL of the phenol reagent and 50 µL of the alkali-hypochlorite solution to each well.
-
Incubate at room temperature for 20 minutes for color development.
-
-
Data Analysis: Measure the absorbance at 630 nm using a microplate reader. Calculate the percent inhibition and IC50 values.
Table 2: Example Data for Hypothetical Urease Inhibitors
| Compound ID | R-Group on Amide Nitrogen | Urease IC50 (µM) |
| Thiourea (Std.) | - | 22.5 |
| FP-5 | Benzyl | 15.2 |
| FP-6 | 4-Chlorobenzyl | 8.9 |
| FP-7 | Naphthylmethyl | 5.1 |
SAR Insights: The hypothetical data in Table 2 indicates that lipophilic and aromatic substituents on the amide nitrogen may lead to enhanced urease inhibition.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design and synthesis of novel enzyme inhibitors. Its inherent properties, such as metabolic stability and the ability to form specific interactions with enzyme active sites, make it an attractive scaffold for medicinal chemists. The protocols outlined in this document provide a robust framework for the synthesis of diverse compound libraries and their subsequent biological evaluation. Future work in this area could involve the exploration of a wider range of amine substituents, further functionalization of the pyridine ring, and the application of this scaffold to a broader array of enzyme targets.
References
- 1. Khan Academy [khanacademy.org]
- 2. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile | MDPI [mdpi.com]
Application Notes & Protocols: A Guide to the Development of Antibacterial Agents from Pyridine-2-Carboxamide Derivatives
Introduction: The Promise of Pyridine-2-Carboxamides
The relentless rise of antibiotic-resistant bacteria constitutes a grave threat to global health. This crisis necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Among the many heterocyclic scaffolds explored, the pyridine-2-carboxamide core has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antibacterial efficacy against both Gram-positive and Gram-negative pathogens.
The structural versatility of the pyridine-2-carboxamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties. The amide linker, pyridine ring, and the appended aryl or alkyl group can all be systematically modified to optimize potency, selectivity, and drug-like properties. This guide outlines the critical steps in harnessing the potential of this chemical class, from initial synthesis to antibacterial screening and preliminary mechanism of action studies.
Part 1: Synthesis and Structural Characterization
Rationale for Synthetic Strategy
The most direct and widely adopted method for synthesizing pyridine-2-carboxamide derivatives is the amide coupling reaction between a pyridine-2-carboxylic acid (or its activated form) and a primary or secondary amine. The choice of coupling agent is critical for achieving high yields and purity while minimizing side reactions. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an activator like hydroxybenzotriazole (HOBt), are highly effective for this transformation. This approach is favored for its operational simplicity and broad substrate scope.
Protocol 1: General Synthesis of N-Aryl-Pyridine-2-Carboxamides via EDC/HOBt Coupling
This protocol describes a representative synthesis of an N-aryl-pyridine-2-carboxamide derivative.
Objective: To synthesize a target pyridine-2-carboxamide compound for subsequent biological evaluation.
Materials:
-
Pyridine-2-carboxylic acid
-
Substituted aniline of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Step-by-Step Procedure:
-
Reactant Solubilization: In a round-bottom flask, dissolve pyridine-2-carboxylic acid (1.0 eq) and the selected substituted aniline (1.0 eq) in anhydrous DMF.
-
Activator Addition: Add HOBt (1.2 eq) to the solution and stir at room temperature for 10 minutes. The HOBt acts as a catalyst and suppresses side reactions, such as racemization if chiral centers are present.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution. The low temperature helps to control the exothermic reaction and maintain the stability of the activated species.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Work-up and Extraction:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous phase three times with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane as the eluent, to yield the pure pyridine-2-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Part 2: In Vitro Antibacterial Activity Assessment
Rationale for MIC and MBC Determination
The first critical step in evaluating a new compound's antibacterial potential is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value provides a quantitative measure of the compound's potency. Following MIC determination, the Minimum Bactericidal Concentration (MBC) is often established to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
Experimental Workflow for Antibacterial Screening
The following diagram illustrates the sequential workflow for determining MIC and MBC.
Application Notes & Protocols: Leveraging 3-Fluoropyridine-2-carboxamide for Novel PET Imaging Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The development of novel positron emission tomography (PET) tracers is a cornerstone of modern molecular imaging and drug development. The incorporation of fluorine-18 ([¹⁸F]) into biologically active molecules offers an optimal combination of a relatively long half-life (109.8 minutes) and low positron energy, enabling high-resolution imaging. This document provides a detailed guide on the synthesis and application of 3-Fluoropyridine-2-carboxamide, a promising and versatile building block for the development of new [¹⁸F]-labeled PET ligands. We will explore the rationale for its use, protocols for both non-radioactive ("cold") and radioactive synthesis, and potential applications in PET tracer development.
Introduction: The Strategic Advantage of the this compound Scaffold
The pyridine ring is a common motif in many biologically active compounds, and its fluorinated derivatives have gained significant traction in PET chemistry. The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic aromatic substitution (SNAr), a key reaction for [¹⁸F]-fluoride incorporation. While various isomers of fluoropyridine have been explored, this compound offers a unique combination of features:
-
Chemical Stability: The fluorine atom at the 3-position is relatively stable, which can minimize in vivo defluorination and subsequent bone uptake of free [¹⁸F]fluoride.
-
Versatile Functional Handle: The carboxamide group at the 2-position provides a convenient point of attachment for conjugation to targeting vectors such as peptides, antibodies, or small molecule inhibitors.
-
Favorable Pharmacokinetics: The pyridine scaffold can influence the lipophilicity and metabolic profile of the final PET tracer, potentially leading to improved biodistribution and target-to-background ratios.
This guide will provide the foundational knowledge and detailed protocols to empower researchers to explore the potential of this compound in their PET ligand development programs.
Synthesis of Non-Radioactive (¹⁹F) this compound (Cold Standard)
The synthesis of the non-radioactive "cold" standard is essential for analytical method development, pharmacological studies, and as a reference for the final radiolabeled product. A plausible synthetic route starting from commercially available 3-aminopicolinamide is outlined below.
Protocol 2.1: Synthesis of this compound via Balz-Schiemann Reaction
This protocol describes a two-step synthesis starting from 3-aminopyridine-2-carboxamide.
Step 1: Diazotization of 3-Aminopyridine-2-carboxamide
-
In a cooled (0-5 °C) flask, dissolve 3-aminopyridine-2-carboxamide in an aqueous solution of tetrafluoroboric acid (HBF₄).
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
The resulting diazonium tetrafluoroborate salt will precipitate and can be collected by filtration.
Step 2: Thermal Decomposition (Balz-Schiemann Reaction)
-
Carefully dry the isolated diazonium tetrafluoroborate salt under vacuum.
-
Gently heat the dry salt until gas evolution ceases and the solid melts.
-
The crude this compound is then purified by column chromatography on silica gel.
Rationale: The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring. The thermal decomposition of the diazonium tetrafluoroborate intermediate proceeds via an SNAr-like mechanism to yield the desired fluorinated product.
Radiosynthesis of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. A highly activated precursor is crucial for efficient and rapid incorporation of [¹⁸F]fluoride.
Precursor Synthesis: 3-Nitro-pyridine-2-carboxamide
The presence of a nitro group ortho to the leaving group significantly activates the pyridine ring for nucleophilic attack.
Protocol 3.1.1: Synthesis of 3-Nitro-pyridine-2-carboxamide
-
Start with commercially available 2-chloro-3-nitropyridine.
-
Perform a palladium-catalyzed carbonylation reaction in the presence of an ammonia source to introduce the carboxamide group at the 2-position.
-
Purify the resulting 3-Nitro-pyridine-2-carboxamide by recrystallization or column chromatography.
[¹⁸F]-Radiolabeling Protocol
This protocol outlines the nucleophilic substitution of the nitro group with [¹⁸F]fluoride.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
3-Nitro-pyridine-2-carboxamide precursor
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Acetonitrile (for azeotropic drying)
-
HPLC system for purification
Protocol 3.2.1: Automated Radiosynthesis of [¹⁸F]this compound
-
[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat this step 2-3 times to ensure anhydrous conditions.
-
Radiolabeling Reaction: Add a solution of the 3-Nitro-pyridine-2-carboxamide precursor in anhydrous DMSO or DMF to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Heating: Heat the reaction mixture at 120-160 °C for 10-20 minutes. The optimal temperature and time should be determined empirically.
-
Purification: After cooling, dilute the reaction mixture with water and inject it onto a semi-preparative HPLC column for purification.
-
Formulation: Collect the fraction corresponding to [¹⁸F]this compound, remove the HPLC solvent under reduced pressure, and formulate the final product in a suitable buffer (e.g., saline with ethanol).
Rationale for Experimental Choices:
-
Kryptofix 2.2.2 (K₂₂₂): This cryptand chelates the potassium ion, increasing the nucleophilicity of the "naked" [¹⁸F]fluoride.
-
Anhydrous Conditions: Water can compete with [¹⁸F]fluoride as a nucleophile and reduce radiolabeling efficiency.
-
High Temperature: SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier.
-
Nitro Leaving Group: The nitro group is a strong electron-withdrawing group, making the carbon at the 3-position highly electrophilic and susceptible to nucleophilic attack by [¹⁸F]fluoride.
Visualizing the Workflow
Diagram 1: Synthesis of the "Cold" Standard
Caption: Synthesis of this compound.
Diagram 2: Radiosynthesis Workflow
Caption: [¹⁸F]this compound Radiosynthesis.
Application: [¹⁸F]this compound as a Prosthetic Group
Once synthesized, [¹⁸F]this compound can be used as a prosthetic group to label larger molecules. The carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled to an amine-containing targeting vector.
Protocol 4.1: Post-labeling Conjugation
-
Hydrolysis: Treat the purified [¹⁸F]this compound with a mild base to hydrolyze the carboxamide to [¹⁸F]3-Fluoropyridine-2-carboxylic acid.
-
Activation: Activate the carboxylic acid using a coupling agent such as HATU or EDC/NHS.
-
Conjugation: Add the amine-containing targeting molecule (e.g., a peptide) to the activated [¹⁸F]3-Fluoropyridine-2-carboxylic acid and allow the reaction to proceed at room temperature.
-
Final Purification: Purify the final radiolabeled conjugate using HPLC or solid-phase extraction (SPE).
Data Presentation: Comparison of Fluoropyridine Isomers for PET
| Feature | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |
| Relative Reactivity to SNAr | High | Moderate to Low | High |
| In Vivo Stability | Moderate | High | Moderate |
| Common Precursor | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine |
| Potential for Defluorination | Higher | Lower | Higher |
Note: The reactivity and stability can be significantly influenced by other substituents on the pyridine ring.
Conclusion and Future Directions
This compound represents a valuable, yet perhaps underutilized, building block in the design and synthesis of novel PET imaging agents. Its inherent stability and the presence of a versatile functional group make it an attractive candidate for the development of tracers with improved pharmacokinetic profiles. The protocols and rationale presented in this guide provide a solid foundation for researchers to begin exploring the potential of this promising scaffold. Future work should focus on optimizing radiolabeling conditions, exploring a wider range of precursors, and applying this building block to the development of PET ligands for various biological targets.
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3-Fluoropyridine-2-carboxamide Analogs as Potential Antimycobacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Imperative for Novel Antimycobacterial Agents
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, rendering many first-line antitubercular drugs ineffective.[1] This escalating crisis underscores the urgent need for the development of new therapeutic agents with novel mechanisms of action. The pyridine carboxamide scaffold is a privileged motif in medicinal chemistry, with notable examples like isoniazid and pyrazinamide being cornerstone therapies for tuberculosis (TB).[2][3] The introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. This document provides a detailed guide to the structure-activity relationship (SAR) studies of 3-Fluoropyridine-2-carboxamide analogs, with a focus on their potential as inhibitors of the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthetic pathway.[4][5]
The this compound Scaffold: A Promising Starting Point
The this compound core combines the essential features of a pyridine ring, known for its role in antitubercular activity, with a carboxamide group that can participate in crucial hydrogen bonding interactions within an enzyme's active site. The fluorine atom at the 3-position is strategically placed to influence the electronic properties of the pyridine ring and to potentially form favorable interactions with the target protein.
Diagram 1: General Synthetic Workflow
Caption: General synthetic route for this compound analogs.
Protocol 1: General Synthesis of this compound Analogs
This protocol outlines a general and robust method for the synthesis of a library of this compound analogs for SAR studies.
Materials:
-
3-Fluoropyridine-2-carbonitrile
-
Concentrated Sulfuric Acid
-
Thionyl chloride (SOCl₂) or Carbonyldiimidazole (CDI)
-
A diverse library of primary and secondary amines (R-NH₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Hydrolysis of the Nitrile:
-
To a solution of 3-Fluoropyridine-2-carbonitrile in a suitable solvent, add concentrated sulfuric acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with ice-water and adjust the pH to ~3-4 with a suitable base (e.g., NaOH solution).
-
Extract the product, 3-Fluoropyridine-2-carboxylic acid, with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the 3-Fluoropyridine-2-carboxylic acid in anhydrous DCM or THF.
-
Add thionyl chloride or CDI portion-wise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours to form the acyl chloride or activated intermediate.
-
-
Amidation:
-
In a separate flask, dissolve the desired amine (R-NH₂) and a base (e.g., TEA or DIPEA) in anhydrous DCM or THF.
-
Slowly add the solution of the activated carboxylic acid from step 2 to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound analog.
-
Characterization: The structure and purity of the synthesized analogs should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Targeting InhA
Based on the activity of structurally related pyrazine-carboxamides, a plausible and high-value target for this compound analogs is the M. tuberculosis enoyl-acyl carrier protein reductase (InhA).[3] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, the unique and vital components of the mycobacterial cell wall.[4][6] Inhibition of InhA disrupts cell wall formation, leading to bacterial death.[5]
Diagram 2: InhA Inhibition Assay Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. publications.cuni.cz [publications.cuni.cz]
- 3. mdpi.com [mdpi.com]
- 4. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation of Compound Libraries Utilizing 3-Fluoropyridine-2-carboxamide
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Fluoropyridine-2-carboxamide as a versatile scaffold for the construction of diverse compound libraries. We will delve into the chemical reactivity of this building block, focusing on two primary diversification strategies: Nucleophilic Aromatic Substitution (SNAr) at the C3 position and functionalization of the C2 carboxamide. This guide offers detailed, field-proven protocols for parallel synthesis, data analysis, and characterization of the resulting libraries, empowering researchers to accelerate their drug discovery programs.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including metabolic stability, pKa, and binding affinity. The this compound moiety, in particular, offers a unique combination of features that make it an excellent starting point for library synthesis:
-
Activated C-F Bond: The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxamide group activates the C-F bond at the 3-position for Nucleophilic Aromatic Substitution (SNAr). Fluoropyridines are generally more reactive in SNAr reactions than their chloro- or bromo- counterparts, often allowing for milder reaction conditions.
-
Two Points of Diversification: This scaffold presents two readily accessible points for chemical modification: the fluorine atom and the primary amide. This dual reactivity allows for the generation of libraries with a high degree of structural diversity from a single, common core.
-
Favorable Physicochemical Properties: The presence of the fluorine atom and the amide group can impart favorable properties such as improved solubility and the potential for key hydrogen bonding interactions with biological targets.
This guide will provide the foundational knowledge and practical protocols to effectively leverage these properties for the creation of high-quality compound libraries.
Core Synthetic Strategies for Library Diversification
The generation of a compound library from this compound can be efficiently achieved through a two-pronged approach, focusing on the sequential or parallel modification of its two key functional groups.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C3 Position
The cornerstone of diversifying the this compound scaffold is the SNAr reaction. The electron-deficient nature of the pyridine ring, further enhanced by the ortho-carboxamide group, makes the C3 position susceptible to attack by a variety of nucleophiles.
Mechanism of SNAr on this compound
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the carboxamide group, which stabilizes the intermediate.
-
Elimination of Fluoride: The aromaticity of the pyridine ring is restored by the elimination of the highly electronegative fluoride ion, which is a good leaving group in this context.
A wide array of nucleophiles can be employed in this reaction, leading to a diverse set of substituted picolinamides.
Table 1: Representative Nucleophiles for SNAr Diversification
| Nucleophile Class | Example Reagent | Resulting Functional Group |
| O-Nucleophiles | Sodium or Potassium Alkoxides/Phenoxides | Ethers/Aryl Ethers |
| N-Nucleophiles | Primary and Secondary Amines | Secondary and Tertiary Amines |
| S-Nucleophiles | Sodium or Potassium Thiolates | Thioethers |
Strategy 2: Functionalization of the C2 Carboxamide
The primary carboxamide at the C2 position provides a second vector for diversification. This can be achieved through various amide bond forming reactions or by modification of the amide itself.
Workflow for Library Synthesis
The following diagram illustrates the overall workflow for generating a compound library from this compound.
Caption: A generalized workflow for creating compound libraries.
Detailed Experimental Protocols for Parallel Synthesis
The following protocols are designed for a parallel synthesis format, enabling the rapid generation of a library of compounds. These protocols are optimized for 24- or 96-well reaction blocks.
Protocol 1: Parallel SNAr with Amine Nucleophiles
This protocol describes the reaction of this compound with a library of primary and secondary amines.
Materials:
-
This compound
-
Library of diverse primary and secondary amines
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
24- or 96-well reaction block with magnetic stirring
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 0.5 M).
-
Prepare stock solutions of each amine from the library in anhydrous DMSO (e.g., 0.6 M).
-
Prepare a slurry of K2CO3 in anhydrous DMSO (e.g., 1.0 M).
-
-
Reaction Setup (in each well of the reaction block):
-
To each well, add the K2CO3 slurry (1.5 equivalents).
-
Add the this compound stock solution (1.0 equivalent, e.g., 100 µL of 0.5 M solution for a 50 µmol scale).
-
Add the respective amine stock solution (1.2 equivalents, e.g., 100 µL of 0.6 M solution).
-
Seal the reaction block with a pierceable cap mat.
-
-
Reaction Conditions:
-
Place the reaction block on a magnetic stirrer hotplate.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The optimal temperature and time should be determined for a representative set of amines.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench each reaction with water.
-
Extract each well with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic extracts can be purified using parallel purification techniques such as automated flash chromatography or mass-directed preparative HPLC.
-
Table 2: Representative Conditions for SNAr with Amines
| Amine Type | Base | Solvent | Temperature (°C) | Time (h) |
| Primary Aliphatic | K2CO3 | DMSO | 80-100 | 12-18 |
| Secondary Aliphatic | K2CO3 | DMSO | 100-120 | 18-24 |
| Anilines (electron-rich) | K2CO3 | DMF | 100-120 | 18-24 |
| Anilines (electron-poor) | Cs2CO3 | DMF | 120-140 | 24-48 |
Logical Flow for Protocol 1
Caption: Step-by-step workflow for parallel SNAr.
Protocol 2: Parallel Amide Coupling
This protocol describes the functionalization of the C3-substituted picolinamide library generated in Protocol 1 via amide bond formation with a library of carboxylic acids. For this protocol, it is assumed that the primary amide of the scaffold has been hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Library of C3-substituted pyridine-2-carboxylic acids
-
Library of diverse primary and secondary amines
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
24- or 96-well reaction block with magnetic stirring
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the C3-substituted pyridine-2-carboxylic acid library in anhydrous DMF (e.g., 0.2 M).
-
Prepare stock solutions of the amine library in anhydrous DMF (e.g., 0.24 M).
-
Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.22 M).
-
Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.6 M).
-
-
Reaction Setup (in each well of the reaction block):
-
To each well, add the respective C3-substituted pyridine-2-carboxylic acid stock solution (1.0 equivalent).
-
Add the HATU stock solution (1.1 equivalents).
-
Add the DIPEA stock solution (3.0 equivalents) and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the respective amine stock solution (1.2 equivalents).
-
Seal the reaction block.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench each reaction with saturated aqueous sodium bicarbonate solution.
-
Extract with an appropriate organic solvent.
-
Purify using parallel purification techniques as described in Protocol 1.
-
Library Quality Control and Characterization
Ensuring the quality and integrity of the compound library is paramount. The following QC measures should be implemented:
-
Purity Analysis: A representative subset of the library (5-10%) should be analyzed by LC-MS and 1H NMR to confirm identity and purity. High-throughput purity analysis for the entire library can be performed using LC-MS.
-
Compound Registration: All synthesized compounds should be registered in a chemical database with their corresponding analytical data.
-
Plating and Storage: Compounds are typically dissolved in DMSO to a standard concentration (e.g., 10 mM) and plated in 96- or 384-well plates for screening. Master plates should be stored at -20 °C or -80 °C to ensure long-term stability.
Conclusion
This compound is a highly valuable and versatile scaffold for the construction of diverse and drug-like compound libraries. The strategic application of Nucleophilic Aromatic Substitution and amide functionalization, coupled with parallel synthesis techniques, provides an efficient pathway to explore a vast chemical space. The protocols and guidelines presented in this document offer a robust framework for researchers to successfully implement these strategies in their drug discovery endeavors.
Introduction: The Strategic Importance of 3-Fluoropyridine-2-carboxamide
An Application Note for the Scalable Synthesis of 3-Fluoropyridine-2-carboxamide
This compound is a pivotal heterocyclic building block in modern medicinal and agrochemical research.[1] Its structure, which combines a pyridine scaffold with a fluorine atom and a carboxamide group, imparts unique physicochemical properties to target molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this intermediate highly valuable for the development of novel active pharmaceutical ingredients (APIs) and advanced crop protection agents.[2] The successful and efficient scale-up of its synthesis is therefore a critical step in the drug development and manufacturing pipeline, demanding a robust, safe, and economically viable process.
This document provides a detailed guide for researchers and process chemists on the strategic considerations and practical protocols for the large-scale synthesis of this compound.
Analysis of Synthetic Strategies for Scale-Up
Several synthetic routes can be envisioned for the preparation of this compound. The selection of an optimal route for industrial-scale production hinges on factors such as starting material cost and availability, reaction efficiency, process safety, and atom economy.
-
Amidation of 3-Fluoropyridine-2-carboxylic Acid: This route involves the direct conversion of the corresponding carboxylic acid to the amide. While effective at the lab scale, it often requires coupling agents or conversion to an acid chloride, which can add cost and generate significant waste streams, posing challenges for large-scale operations.
-
Hydrolysis of 2-Cyano-3-fluoropyridine: This is often the most direct and industrially preferred route.[3] The partial hydrolysis of a nitrile to a primary amide is a well-established transformation that can be achieved with high selectivity under controlled conditions. The starting material, 2-Cyano-3-fluoropyridine, is a readily available intermediate.[4][5] This pathway is generally more atom-economical and avoids the use of expensive coupling reagents.
Given its efficiency and scalability, this guide will focus on the controlled hydrolysis of 2-Cyano-3-fluoropyridine .
Diagram: Comparative Synthetic Pathways
References
functionalization of the pyridine ring in 3-Fluoropyridine-2-carboxamide
An Application Guide for the Strategic Functionalization of 3-Fluoropyridine-2-carboxamide
Authored by: A Senior Application Scientist
Abstract
The this compound scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous clinical candidates and approved pharmaceuticals. Its unique electronic and steric properties, conferred by the interplay between the pyridine nitrogen, the C2-carboxamide, and the C3-fluoro substituent, offer a rich but complex landscape for chemical modification. This guide provides a detailed exploration of advanced strategies for the regioselective functionalization of the this compound ring. We move beyond simple procedural lists to explain the underlying principles governing reactivity and regioselectivity. Protocols for key transformations, including nucleophilic aromatic substitution, transition-metal-catalyzed C-H activation, and cross-coupling reactions, are presented with an emphasis on experimental causality and practical insights for researchers in drug discovery and development.
Introduction: The Strategic Value of the this compound Core
Fluorinated pyridines are cornerstone building blocks in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.[1] The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a powerful tool in drug design.[1] The this compound moiety, in particular, combines the hydrogen bonding capabilities of the primary amide with the unique electronic influence of fluorine on an electron-deficient pyridine ring. Understanding how to selectively modify the remaining C-H positions (C4, C5, and C6) is critical for generating diverse compound libraries and optimizing lead candidates.
This document serves as a comprehensive technical guide to navigating the reactivity of this important scaffold.
Understanding the Reactivity Landscape: Regioselectivity and Electronic Effects
The functionalization of the this compound ring is governed by the synergistic electronic effects of its constituent parts:
-
Pyridine Nitrogen: As a heteroatom within the aromatic ring, the nitrogen atom is strongly electron-withdrawing, which significantly reduces the ring's electron density. This deactivates the ring towards electrophilic aromatic substitution (SEAr) but activates it for nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to the nitrogen (C2, C4, C6).[2][3]
-
C2-Carboxamide Group: This is a powerful electron-withdrawing group that further deactivates the ring. Its proximity to the nitrogen atom and the C3-fluorine creates a highly electron-poor region. It can also serve as a directing group in metal-catalyzed reactions through chelation.
-
C3-Fluoro Group: Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). This combination makes direct substitution of the fluorine via SNAr difficult but significantly influences the acidity and reactivity of the adjacent C-H bonds.
The confluence of these effects dictates the most probable sites for substitution, as illustrated below.
Caption: Reactivity map of the this compound ring.
Key Functionalization Strategies and Protocols
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
While the C-F bond is strong, the highly electron-deficient nature of the pyridine ring can facilitate SNAr reactions, particularly if an additional, better leaving group is installed at the C4 or C6 positions. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[2] Fluoropyridines often react faster than their chloro- or bromo- counterparts in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the intermediate.[4][5]
Application Insight: This strategy is most effective when starting from a precursor that already contains a suitable leaving group (e.g., Cl, Br, or NO₂) at an activated position. For instance, the nitro group is an excellent leaving group in nucleophilic aromatic substitutions on pyridine rings.[6][7]
Protocol: SNAr Displacement of a C4-Chloro Group with a Primary Amine
| Parameter | Value / Condition | Rationale |
| Starting Material | 4-Chloro-3-fluoropyridine-2-carboxamide | The chloro group at the activated C4 position serves as the leaving group. |
| Nucleophile | Benzylamine (1.2 equiv.) | A representative primary amine nucleophile. |
| Base | K₂CO₃ (2.0 equiv.) or DIPEA (2.0 equiv.) | To neutralize the HCl generated during the reaction. |
| Solvent | DMSO or NMP | Polar aprotic solvents stabilize the charged Meisenheimer intermediate. |
| Temperature | 80–120 °C | Thermal energy is required to overcome the activation barrier. |
| Atmosphere | Nitrogen or Argon | Prevents potential oxidative side reactions. |
Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere, add 4-chloro-3-fluoropyridine-2-carboxamide (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
-
Stir the suspension and add benzylamine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (3x) and brine to remove DMSO and salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(benzylamino)-3-fluoropyridine-2-carboxamide.
Strategy 2: Transition Metal-Catalyzed C-H Activation and Direct Arylation
Direct C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalization of the pyridine ring.[8] Palladium, rhodium, and ruthenium catalysts are commonly employed for this transformation.[9][10] The carboxamide group at C2 can act as a directing group, facilitating ortho C-H activation. However, in this specific scaffold, the C4 and C6 positions are electronically activated, making them prime targets for functionalization.
Application Insight: The choice of catalyst, ligand, and base is crucial for controlling the regioselectivity between the C4 and C6 positions.[11][12] Direct arylation at the C4 position is often favored due to potential chelation involving the amide and the ring nitrogen.
Caption: Workflow for Pd-catalyzed direct C-H arylation at the C4 position.
Protocol: Palladium-Catalyzed C4-Selective Direct Arylation
| Parameter | Value / Condition | Rationale |
| Starting Material | This compound | The C-H bond at C4 is the target for functionalization. |
| Coupling Partner | 4-Bromoanisole (1.5 equiv.) | A representative electron-rich aryl bromide. |
| Catalyst | Pd(OAc)₂ (5 mol%) | A common and effective palladium(II) precatalyst. |
| Ligand | SPhos or XPhos (10 mol%) | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination. |
| Base | K₂CO₃ or Cs₂CO₃ (2.5 equiv.) | Crucial for the concerted metalation-deprotonation step. Cesium carbonate is often more effective. |
| Solvent | 1,4-Dioxane or Toluene | Non-polar or moderately polar solvents are typically used. |
| Temperature | 110–140 °C | High temperature is needed to drive the catalytic cycle. |
Step-by-Step Methodology:
-
In a microwave vial or sealed tube, combine this compound (1.0 eq), 4-bromoanisole (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and Cs₂CO₃ (2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Add degassed 1,4-dioxane.
-
Seal the vessel and heat to 120 °C for 16-24 hours with vigorous stirring.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue via flash column chromatography to isolate the 4-(4-methoxyphenyl)-3-fluoropyridine-2-carboxamide product.
Strategy 3: Halogenation Followed by Metal-Catalyzed Cross-Coupling
This two-step approach offers excellent control over regioselectivity and is highly versatile. First, a halogen (typically bromine or iodine) is installed at a specific position via electrophilic substitution. Due to the deactivated ring, this typically requires forcing conditions, with the C5 position being the most likely site. Subsequently, the installed halogen serves as a handle for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).
Application Insight: While electrophilic substitution is difficult, it can be achieved. The resulting 5-halo-3-fluoropyridine-2-carboxamide is a versatile intermediate for introducing aryl, heteroaryl, alkyl, or amino groups at the C5 position.
Protocol: Two-Step C5-Arylation via Bromination and Suzuki Coupling
| Parameter | Step 1: Bromination | Step 2: Suzuki Coupling |
| Reagent/Partner | N-Bromosuccinimide (NBS) | Phenylboronic acid |
| Catalyst/Acid | Fuming H₂SO₄ | Pd(PPh₃)₄ (5 mol%) |
| Base | N/A | Na₂CO₃ (2 M aqueous solution) |
| Solvent | Fuming H₂SO₄ | Toluene/Ethanol (4:1) |
| Temperature | 80 °C | 90 °C |
Step-by-Step Methodology:
Part A: C5 Bromination
-
Carefully add this compound (1.0 eq) to fuming sulfuric acid (20% SO₃) at 0 °C.
-
Once dissolved, add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Slowly warm the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction in an ice bath and cautiously pour it onto crushed ice.
-
Neutralize the solution by slowly adding solid NaOH or a concentrated NaOH solution until pH ~7-8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield crude 5-bromo-3-fluoropyridine-2-carboxamide, which may be used directly or purified by chromatography.
Part B: C5 Suzuki Coupling
-
To a reaction flask, add the crude 5-bromo-3-fluoropyridine-2-carboxamide (1.0 eq), phenylboronic acid (1.3 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 4:1 mixture of toluene and ethanol, followed by a 2 M aqueous solution of Na₂CO₃ (3.0 eq).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 90 °C under an argon atmosphere for 6-12 hours, monitoring by LC-MS.
-
After cooling, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography to afford 5-phenyl-3-fluoropyridine-2-carboxamide.
Caption: Two-step functionalization workflow via bromination and cross-coupling.
Conclusion
The functionalization of this compound is a nuanced yet highly rewarding area of synthetic chemistry. While its electron-deficient nature presents challenges for classical electrophilic substitutions, it opens the door to powerful modern methodologies. Direct C-H activation offers an elegant and efficient route to C4- and C6-substituted analogues, while the more traditional halogenation/cross-coupling sequence provides reliable access to C5-functionalized derivatives. A thorough understanding of the electronic landscape of the pyridine ring is paramount to selecting the appropriate strategy and achieving the desired regiochemical outcome. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to confidently and creatively explore the chemical space around this vital pharmaceutical scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rh(III)-Catalyzed Dual C-H Functionalization and C-O/C-N Annulations of Monoamide Fumarates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoropyridine-2-carboxamide
Welcome to the technical support guide for the synthesis of 3-Fluoropyridine-2-carboxamide (also known as 3-Fluoropicolinamide). This molecule is a critical building block in medicinal chemistry and drug development. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis, ensuring higher yields, purity, and reproducibility. We will address issues arising from the two most prevalent synthetic routes: the amidation of 3-fluoropicolinic acid and the controlled hydrolysis of 3-fluoropyridine-2-carbonitrile.
Common Synthetic Pathways
The synthesis of this compound is typically approached via two primary pathways, each with its own set of advantages and challenges. Understanding these routes is the first step in effective troubleshooting.
identifying and minimizing byproducts in 3-fluoropyridine synthesis
Technical Support Center: 3-Fluoropyridine Synthesis
Welcome to the technical support center for 3-fluoropyridine synthesis. As a crucial building block in modern medicinal and agrochemical development, the efficient synthesis of high-purity 3-fluoropyridine is paramount.[1] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity, making this intermediate highly valuable.[1] However, its synthesis is often plagued by the formation of persistent and difficult-to-remove byproducts.
This guide provides in-depth, field-proven insights into identifying and minimizing these impurities. It is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and laboratory methods for synthesizing 3-fluoropyridine?
A1: The two most prevalent strategies are the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr), often referred to as the Halex reaction.
-
Balz-Schiemann Reaction: This classic method involves the diazotization of 3-aminopyridine to form a diazonium salt, followed by thermal decomposition in the presence of a fluoride source like tetrafluoroborate (BF4-).[1][2][3]
-
Halex Reaction (SNAr): This involves treating a 3-halopyridine (typically 3-chloro- or 3-bromopyridine) with a fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF), at elevated temperatures in a polar aprotic solvent.[1]
Q2: I have a low yield in my synthesis. What are the first general troubleshooting steps?
A2: A low yield is almost always linked to competing side reactions. The first crucial step is to identify the major byproducts in your crude reaction mixture.[4] A combination of Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and especially ¹⁹F) is essential. Once the primary byproducts are known, you can rationally adjust reaction parameters to suppress their formation.
Q3: Why is achieving >99% purity for 3-fluoropyridine so critical for my downstream applications?
A3: High purity is non-negotiable for several reasons. Firstly, isomeric or reactive impurities can lead to significant byproduct formation in subsequent, often complex, synthetic steps, complicating purification and reducing overall yield. Secondly, in a drug development context, even trace impurities can possess undesirable toxicological profiles or alter the biological activity of the final active pharmaceutical ingredient (API).[1]
Troubleshooting Guide: The Balz-Schiemann Reaction
The Balz-Schiemann reaction, while powerful, is notoriously sensitive. The instability of the intermediate pyridyldiazonium salt is the root cause of most issues.[2][5]
Q4: My reaction is producing a significant amount of 3-hydroxypyridine. How can I prevent this?
A4: This is the most common byproduct, arising from the reaction of the intermediate pyridyl cation with residual water.[4] The mechanism competes directly with the desired fluorination pathway.
-
Causality: The pyridyl cation is a hard electrophile and will readily react with any available nucleophile. Water, even in trace amounts, can act as a potent nucleophile under the reaction conditions.
-
Mitigation Strategies:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents.
-
Use of Hydrogen Fluoride (HF): Performing the diazotization and decomposition in liquid HF or a pyridine-HF solution (Olah's reagent) can provide an overwhelming excess of the fluoride nucleophile, kinetically outcompeting water.[6][7]
-
Water Scavengers: A patented method suggests the use of a water absorbent like N,N'-dicyclohexylcarbodiimide (DCC) during the reaction to chemically remove water as it is introduced or formed.[8]
-
Q5: The reaction turned into a black, intractable tar. What happened and is it salvageable?
A5: Tar formation is the result of uncontrolled thermal decomposition of the diazonium salt.[4] Pyridyldiazonium salts are particularly unstable and can decompose violently.[2][5] Unfortunately, once significant tarring has occurred, the reaction is generally unsalvageable.
-
Causality: Excessive heat causes the diazonium salt to decompose through multiple, non-selective pathways, including polymerization and radical reactions, leading to complex, high-molecular-weight tars.
-
Mitigation Strategies:
-
Precise Temperature Control: Use a well-calibrated reaction setup with an oil bath or heating mantle connected to a PID controller. Avoid localized overheating.
-
Solvent Choice: Employ high-boiling, inert solvents (e.g., petroleum ether, chlorobenzene) to help maintain a consistent temperature and dissipate heat.[2][5]
-
Milder Decomposition Methods: Investigate catalytic or alternative energy sources that allow for lower temperatures. Hypervalent iodine(III) catalysts have been shown to lower the activation energy for decomposition.[9] Photochemical decomposition under UV irradiation is another option.[2]
-
Q6: I'm observing biaryl byproducts (e.g., 3,3'-bipyridine). What is the mechanism and how can it be suppressed?
A6: Biaryl byproducts typically form through a radical-mediated side reaction.[4]
-
Causality: The pyridyl cation intermediate can be reduced by other species in the mixture to a pyridyl radical. This radical can then attack another pyridine molecule or dimerize.
-
Mitigation Strategies:
-
Minimize Temperature: Conduct the decomposition at the lowest possible temperature that still allows for a reasonable reaction rate. This disfavors the formation of radical species.[4]
-
Radical Scavengers: While less common, the use of radical scavengers can be explored to intercept the pyridyl radical intermediates.
-
Visualizing Byproduct Formation in the Balz-Schiemann Reaction
Caption: Competing pathways for the pyridyldiazonium intermediate.
Troubleshooting Guide: Halex (SNAr) Reaction
The Halex reaction is often perceived as simpler, but it requires careful optimization of conditions to drive the reaction to completion.
Q7: My Halex reaction is incomplete, with a large amount of 3-chloropyridine remaining. How can I improve conversion?
A7: Incomplete conversion is a common issue and is usually related to insufficient reactivity.
-
Causality: The C-Cl bond on the pyridine ring is relatively strong, and fluoride is a comparatively weak nucleophile in its hydrated form. The reaction requires significant thermal energy and an effective fluoride source to proceed efficiently.
-
Mitigation Strategies:
-
Fluoride Source & Stoichiometry: Cesium fluoride (CsF) is generally more effective than potassium fluoride (KF) due to its higher solubility and the "freer" nature of the fluoride anion.[1][10] Use a significant excess (3-5 equivalents) of the fluoride salt.
-
Anhydrous Conditions: Water will hydrate the fluoride ions, drastically reducing their nucleophilicity. Ensure the fluoride salt is thoroughly dried (e.g., by heating under vacuum) and use anhydrous polar aprotic solvents like DMSO or sulfolane.[10]
-
Temperature and Time: These reactions often require high temperatures (120-180 °C) and extended reaction times (12-24 hours).[10] Carefully increase the temperature and monitor the reaction progress by GC.
-
Phase-Transfer Catalysts: In some systems, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the fluoride ion into the organic phase, increasing the reaction rate.
-
Byproduct Identification & Purification Protocols
Protocol 1: Byproduct Identification by GC-MS
-
Sample Preparation: Carefully quench a small aliquot of the crude reaction mixture. Dilute it 1:100 in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS.
-
GC Method: Use a standard non-polar column (e.g., DB-5ms). Ramp the temperature from 50 °C to 250 °C at 10 °C/min.
-
MS Analysis: Analyze the resulting mass spectra. Compare fragmentation patterns with a library (e.g., NIST) to identify the parent peaks and fragments corresponding to starting materials, the desired product, and potential byproducts like hydroxypyridines or halopyridines.
Protocol 2: Purification by Column Chromatography
-
Neutralize & Extract: After the reaction workup, ensure the crude product is neutralized. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11]
-
Slurry & Load: Concentrate the crude product under reduced pressure. Adsorb the resulting oil/solid onto a small amount of silica gel.
-
Column Preparation: Pack a silica gel column using a low-polarity solvent system, such as a hexane/ethyl acetate mixture.[11]
-
Elution: Dry load the adsorbed crude product onto the column. Elute with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). 3-Fluoropyridine is relatively polar and will elute after non-polar byproducts.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or GC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting 3-fluoropyridine synthesis.
Quantitative Data Summary
The following table summarizes common issues and provides estimated byproduct ranges based on literature and internal expertise. Actual values will vary significantly with specific reaction conditions.
| Synthetic Method | Sub-optimal Condition | Primary Byproduct(s) | Typical % of Crude Mixture | Key Mitigation Strategy |
| Balz-Schiemann | Presence of >1% water | 3-Hydroxypyridine | 10-40% | Use of anhydrous reagents/solvents[4] |
| Balz-Schiemann | Uncontrolled thermal decomposition | Tar, Polymeric materials | 20-80% | Precise temperature control, use of high-boiling solvents[4] |
| Balz-Schiemann | Electron-rich substrate | Biaryl compounds | 5-15% | Lowest effective decomposition temperature[4] |
| Halex (SNAr) | Insufficient temperature/time | Unreacted 3-Halopyridine | 15-60% | Increase temperature to >150 °C and reaction time to >12h |
| Halex (SNAr) | Hydrated KF as fluoride source | Unreacted 3-Halopyridine | 30-70% | Switch to spray-dried CsF and anhydrous solvent[10] |
References
- 1. nbinno.com [nbinno.com]
- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US4096196A - Diazotization-fluorination in a medium of hydrogen fluoride containing tertiary amine compounds - Google Patents [patents.google.com]
- 8. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on 3-Fluoropyridine Derivatives
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on 3-fluoropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this specific substitution pattern. The inherent electronic properties of the pyridine ring make the 3-position significantly less reactive towards traditional SNAr compared to the 2- and 4-positions. This resource provides in-depth, experience-driven advice to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction on a 3-fluoropyridine derivative failing or giving low yields, while the same reaction works perfectly on a 2- or 4-fluoropyridine analog?
A1: This is the most common issue researchers face with 3-halopyridines. The primary reason lies in the mechanism of the SNAr reaction. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. For substitutions at the 2- and 4-positions, the electron-withdrawing pyridine nitrogen can directly stabilize the negative charge of this intermediate through resonance, significantly lowering the activation energy.[1][2] However, when the nucleophile attacks the 3-position, the negative charge cannot be delocalized onto the nitrogen atom. This lack of direct resonance stabilization results in a higher energy intermediate and a much slower reaction rate.[3]
To overcome this, more forcing conditions or alternative catalytic strategies are often necessary.
Q2: What are the first troubleshooting steps I should take when my SNAr reaction with a 3-fluoropyridine derivative is not working?
A2: Before exploring advanced catalytic methods, systematically optimize your reaction conditions. Here's a logical progression:
-
Increase Temperature: The lower reactivity of the 3-position often requires higher thermal energy. Incrementally increase the reaction temperature, monitoring for decomposition of your starting material or product. Reactions that proceed at 80 °C for 2-fluoropyridines may require temperatures of 120 °C or higher for the 3-fluoro isomer.[4][5]
-
Strengthen the Base: A stronger, non-nucleophilic base can increase the concentration and reactivity of your nucleophile. If you are using a mild base like K₂CO₃ or Cs₂CO₃, consider switching to a stronger base such as NaH, KHMDS, or KOtBu to deprotonate your nucleophile more effectively.[2]
-
Change the Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they solvate the cation of the base and leave the nucleophile more reactive. If you are using a less polar solvent like THF or dioxane, switching to one of these higher-boiling polar aprotic solvents can significantly accelerate the reaction.[5]
In-Depth Troubleshooting Guides
Issue 1: No Reaction or Very Low Conversion
If basic troubleshooting fails, the issue is likely the high activation energy barrier. Here are more advanced strategies:
Q3: I've pushed the temperature to 150 °C and am using KOtBu in DMSO, but my reaction is still not proceeding. What's next?
A3: At this point, you are likely reaching the limits of thermal SNAr for your specific substrate. It's time to consider catalytic methods that operate through a different mechanism.
Catalytic Concerted SNAr with an Organic Superbase:
Recent studies have shown that organic superbases, such as the phosphazene base t-Bu-P4, can catalyze the SNAr of less electrophilic aryl fluorides, including 3-fluoropyridine.[6][7] This reaction is proposed to proceed through a concerted mechanism rather than a stepwise addition-elimination. The superbase plays a dual role by activating both the nucleophile and the aryl fluoride, facilitating a lower energy pathway.[6][7]
Experimental Protocol: t-Bu-P4 Catalyzed SNAr of 3-Fluoropyridine
This protocol is adapted from demonstrated methodologies for the SNAr of less activated aryl fluorides.[6]
Materials:
-
3-Fluoropyridine derivative (1.0 equiv)
-
Nucleophile (1.1 - 1.5 equiv)
-
t-Bu-P4 (0.2 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
4 Å Molecular Sieves
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 4 Å molecular sieves (approx. 500 mg per 1 mmol of substrate).
-
Add the 3-fluoropyridine derivative and the nucleophile.
-
Add the anhydrous solvent.
-
Add the t-Bu-P4 catalyst.
-
Seal the vessel and heat the reaction to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q4: Are there any common side reactions to be aware of when using strong bases and high temperatures with 3-fluoropyridine derivatives?
A4: Yes, harsh conditions can lead to undesired side products.
-
Benzyne Formation: Although less common than with 2-halopyridines, deprotonation of a ring proton adjacent to the fluorine by a very strong base can lead to the formation of a pyridyne intermediate. This can result in a mixture of regioisomeric products.
-
Reaction with Solvent: At high temperatures, strong nucleophiles can react with solvents like DMF or DMSO.
-
Decomposition: Sensitive functional groups on your substrate or nucleophile may not tolerate high temperatures and strong bases.
If you observe multiple unidentified spots on your TLC plate, consider these possibilities. Reducing the reaction temperature and using a more targeted catalytic approach can often mitigate these side reactions.
Data Presentation
The choice of reaction conditions is critical for success. The following table provides a starting point for the optimization of SNAr reactions on a generic 3-fluoropyridine.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Expected Outcome |
| Alcohols | Isopropanol | NaH, KOtBu | THF, Dioxane | 60-100 | Moderate to good yield, may require higher temp. |
| Phenols | Phenol | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 100-140 | Good yield, generally well-tolerated. |
| Amines | Morpholine | K₂CO₃, K₃PO₄ | DMSO, NMP | 120-160 | Often requires high temperatures or catalysis. |
| Thiols | Thiophenol | K₂CO₃, K₃PO₄ | DMF, DMSO | 80-120 | Generally more reactive than amines/alcohols. |
| C-Nucleophiles | Malononitrile | t-Bu-P4 (cat.) | Toluene | 80-100 | Catalysis is often necessary for good yields.[6] |
Visualizations
Mechanism: Why 3-Substitution is Disfavored
Troubleshooting Workflow
References
- 1. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Pyridine Compounds
Welcome to the technical support center for the purification of fluorinated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique and valuable molecules. The introduction of fluorine into a pyridine ring dramatically alters its physicochemical properties, presenting specific purification hurdles that require a nuanced and informed approach. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges effectively.
The Science Behind the Challenge: Why are Fluorinated Pyridines Difficult to Purify?
The strategic incorporation of fluorine atoms into a pyridine scaffold is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, these same alterations give rise to purification difficulties. The high electronegativity of fluorine impacts the electron distribution within the pyridine ring, reducing the basicity of the nitrogen atom and altering the molecule's polarity and intermolecular interactions.[4][5] This can lead to unexpected chromatographic behavior, difficulties in crystallization, and the formation of hard-to-break azeotropes. Understanding these fundamental principles is the first step toward developing robust purification strategies.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues encountered during the purification of fluorinated pyridine compounds in a practical question-and-answer format.
Chromatography Conundrums
Question 1: My fluorinated pyridine co-elutes with a non-fluorinated impurity on a standard silica gel column. How can I improve separation?
Answer: This is a frequent challenge stemming from the altered polarity of fluorinated pyridines. The introduction of fluorine can significantly change the molecule's interaction with the stationary phase.[6]
Causality Explained: Fluorine's electron-withdrawing nature can reduce the pyridine nitrogen's ability to hydrogen bond with the silica surface, causing it to elute faster than expected, sometimes overlapping with less polar, non-fluorinated starting materials or byproducts.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Decrease Polarity: Start with a less polar eluent system than you would for the non-fluorinated analogue. A common starting point is a hexane/ethyl acetate or heptane/ethyl acetate gradient.
-
Introduce a Different Solvent: Incorporate a solvent with different selectivity, such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE), into your mobile phase. A small percentage of an alcohol like isopropanol can also help to modulate interactions with the silica.
-
-
Consider an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): For moderately polar compounds, alumina can offer different selectivity compared to silica.
-
Fluorinated Stationary Phases: For highly fluorinated compounds, a fluorous solid-phase extraction (F-SPE) cartridge or a column packed with a fluorinated stationary phase can be highly effective. These phases rely on fluorous-fluorous interactions for retention.[7][8]
-
-
Reverse-Phase Chromatography:
-
If the compound is sufficiently polar, reverse-phase HPLC or MPLC using a C8 or C18 column can provide excellent separation. A mobile phase of acetonitrile/water or methanol/water is typically used. For some fluorinated compounds, using a fluorinated eluent like trifluoroethanol with a standard C8 column can enhance separation.[7][9]
-
Question 2: I'm observing tailing or streaking of my fluorinated pyridine on my silica gel column. What's causing this and how can I fix it?
Answer: Tailing is often a sign of strong, undesirable interactions between your compound and the stationary phase.
Causality Explained: Even with reduced basicity, the pyridine nitrogen can still interact with acidic silanol groups on the silica surface, leading to tailing. This can be exacerbated if your compound is sensitive to acidic conditions.
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) or pyridine into your mobile phase. This will compete with your compound for binding to the acidic sites on the silica, resulting in more symmetrical peaks.
-
Use Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of free silanol groups.
-
Switch to a Different Stationary Phase: As mentioned previously, neutral alumina can be a good alternative to mitigate issues with acidic silica.
Crystallization Complications
Question 3: My fluorinated pyridine derivative oils out or refuses to crystallize from common solvent systems. What should I try next?
Answer: The crystallization behavior of fluorinated pyridines can be unpredictable due to altered crystal packing forces.[10][11]
Causality Explained: Fluorine substitution can disrupt typical π-π stacking and hydrogen bonding networks that facilitate crystallization in non-fluorinated analogues. The interactions between fluorine atoms in the crystal lattice can be weakly attractive or even repulsive, further complicating crystal formation.[10][11]
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Create a matrix of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).
-
Attempt crystallization using single solvents, binary solvent mixtures (one solvent in which the compound is soluble and another in which it is poorly soluble), and ternary mixtures.
-
-
Vary the Crystallization Technique:
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at room temperature.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed chamber with a vial of a poor solvent (the anti-solvent). The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then to 4 °C or -20 °C.
-
-
Seed the Solution: If you have a small amount of crystalline material from a previous attempt, add a single crystal to a supersaturated solution to induce nucleation.
-
Consider Co-crystallization: If your compound has a suitable functional group, try co-crystallization with a benign co-former that can establish strong intermolecular interactions.
Extraction Exasperations
Question 4: During an aqueous workup, my fluorinated pyridine is difficult to extract from the aqueous layer. How can I improve my extraction efficiency?
Answer: The introduction of fluorine can increase the hydrophilicity or alter the pKa of your compound, leading to poor partitioning into organic solvents.[4]
Causality Explained: While often used to increase lipophilicity, in some contexts, fluorine can increase the overall polarity of a molecule.[4] Furthermore, the reduced basicity of the pyridine nitrogen means that a higher pH is required to ensure the compound is in its neutral, more organic-soluble form.
Troubleshooting Steps:
-
Adjust the pH of the Aqueous Layer: Before extraction, basify the aqueous layer with a suitable base (e.g., sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) to a pH well above the pKa of your fluorinated pyridine to ensure it is deprotonated.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.
-
Choose a More Polar Extraction Solvent: If you are using a non-polar solvent like hexane or toluene, switch to a more polar, water-immiscible solvent such as ethyl acetate, dichloromethane (DCM), or a mixture thereof.
-
Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume.
Workflow & Decision Making
Diagram: Choosing the Right Purification Strategy
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: A-Z Guide to Fluorination Reagent Moisture Sensitivity
Welcome to the comprehensive technical support center for navigating the challenges of moisture-sensitive fluorination reagents. This guide is designed for researchers, scientists, and drug development professionals who rely on these powerful but delicate reagents for their synthetic chemistry endeavors. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success and safety of your fluorination reactions.
Section 1: The Critical Impact of Moisture in Fluorination Chemistry
Many fluorinating reagents are highly susceptible to hydrolysis. Even trace amounts of water can lead to reagent decomposition, reduced yields, and the formation of hazardous byproducts like hydrogen fluoride (HF).[1][2] Understanding and controlling moisture is paramount for reproducible and successful outcomes.
Frequently Asked Questions (FAQs) - The Basics
Q1: What are the immediate signs that my fluorination reagent has been compromised by moisture?
A1: Several tell-tale signs can indicate moisture-related decomposition:
-
Visual Changes: You might observe a change in the physical appearance of the reagent, such as powders becoming discolored or clumping together.[1]
-
Pressure Buildup: The reaction of the fluorinating agent with water can generate gaseous byproducts, most notably hydrogen fluoride (HF), which can cause a noticeable pressure increase within the storage container.[1]
-
Fuming: Upon opening the container, you may see fumes as the reagent reacts with atmospheric moisture.
-
Reduced Reactivity: The most definitive sign is a significant drop in the yield of your fluorination reaction or a complete failure of the reaction to proceed as expected.[1]
-
Inconsistent Results: If you notice high variability in your reaction outcomes when using the same bottle of reagent over time, moisture contamination is a likely culprit.[1]
Q2: My fluorination reaction isn't working. How can I confirm if moisture is the root cause?
A2: A systematic approach is key to diagnosing a failed reaction:
-
Scrutinize Your Setup: First, re-evaluate your experimental setup. Ensure that all glassware was meticulously dried, either in an oven or by flame-drying, and then cooled under an inert atmosphere like nitrogen or argon.[1] Check for any potential leaks in your system that could allow atmospheric moisture to enter.[1]
-
Assess Solvent Purity: Commercially available "anhydrous" solvents can still contain trace amounts of water that can be detrimental.[1] It is always best practice to use freshly dried and distilled solvents or to verify the water content before use.[1]
-
Run a Control Experiment: Perform a small-scale control reaction using a substrate that is known to work reliably under your established conditions. This will help you determine if the issue lies with the reagent or with your specific substrate.[1]
-
Compare with a New Reagent: If possible, compare the performance of your current bottle of fluorinating agent with a new, unopened bottle.[1] If the new reagent performs as expected, it's highly probable that your original bottle was compromised.[1]
Q3: What are the industry-standard best practices for storing moisture-sensitive fluorinating agents?
A3: Proper storage is non-negotiable for maintaining the efficacy of your reagents:
-
Inert Atmosphere: Always store these reagents under a dry, inert atmosphere, such as nitrogen or argon. For the most sensitive reagents, storage inside a glovebox is highly recommended.[1]
-
Secure Sealing: Ensure the container's cap is tightly sealed after every use. For bottles that are accessed frequently, using high-quality septa and wrapping the cap with Parafilm can provide an extra layer of protection against moisture ingress.[1]
-
Use of a Desiccator: Storing your reagent containers inside a desiccator with a suitable drying agent adds an additional barrier against ambient moisture.[1]
Section 2: Troubleshooting in Practice: Common Scenarios and Solutions
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent reaction yields | Variable water content in the reaction solvent. | Implement a rigorous and consistent solvent drying protocol. Techniques include distillation from an appropriate drying agent (e.g., CaH₂, Na/benzophenone) or passing the solvent through a column of activated alumina.[1] |
| Degradation of the fluorinating reagent due to improper storage or handling. | Test the reagent with a reliable control reaction. If it fails, use a fresh, unopened bottle of the reagent.[1] | |
| Clogged syringe needle during transfer of liquid reagents | Hydrolysis of the reagent at the needle tip upon contact with atmospheric moisture, forming solid byproducts.[1] | Maintain a positive pressure of inert gas in both the reaction vessel and the reagent bottle during the transfer.[1] Ensure the syringe and needle are scrupulously dried before use. |
| Formation of a white precipitate in the reaction mixture | Reaction of the fluorinating agent with residual moisture on the glassware or in the solvent.[1] | Ensure all glassware is rigorously dried (oven or flame-dried) and cooled under an inert atmosphere.[1] Use freshly dried solvent. |
| Reaction with acidic byproducts. | Consider adding a non-nucleophilic base to the reaction mixture if compatible with your reaction conditions. |
Diagram: Decision Tree for Troubleshooting Failed Fluorination Reactions
Below is a systematic guide to help you pinpoint the cause of a failed reaction.
Caption: A decision tree to systematically troubleshoot failed fluorination reactions.
Section 3: Essential Experimental Protocols
Adherence to strict, well-defined protocols is the best defense against moisture contamination.
Protocol 1: Setting Up an Inert Atmosphere Reaction (Schlenk Line)
This protocol outlines the fundamental steps for preparing a reaction under a dry, inert atmosphere.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.).
-
Dry the glassware in an oven at a minimum of 125°C overnight or flame-dry under vacuum immediately before use.[3][4]
-
Assemble the apparatus while still hot and immediately place it under a positive pressure of inert gas (argon or nitrogen).[4]
-
-
Purging the System:
-
Connect the assembled glassware to a Schlenk line.
-
Perform at least three cycles of evacuating the flask under vacuum and refilling with inert gas to remove any residual atmospheric gases and adsorbed moisture.[3]
-
-
Solvent Transfer:
-
Transfer anhydrous solvent to the reaction flask via a cannula or a dry syringe.[1]
-
-
Reagent Transfer:
-
Solids: If the fluorinating agent is a solid, it should be weighed and added to the reaction flask under a positive flow of inert gas. For highly sensitive solids, this transfer is best performed inside a glovebox.[1]
-
Liquids: Use a dry, gas-tight syringe to transfer liquid reagents. Ensure to flush the syringe with inert gas before drawing up the reagent.
-
Diagram: Workflow for Handling Moisture-Sensitive Fluorinating Agents
Caption: A standard workflow for handling moisture-sensitive fluorinating agents.
Protocol 2: Safe Quenching and Disposal of Fluorination Reagents
Unreacted fluorinating agents can react violently with water, making the quenching process a critical safety step.
Caution: The quenching process is often exothermic and can release hazardous gases. Always perform this procedure in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and add the quenching agent slowly to control the reaction rate.[5]
-
Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0°C in an ice-water bath.[5]
-
Slow Addition of Quenching Agent: Slowly and carefully add a suitable quenching agent. For many fluorinating reagents, a common procedure involves the slow addition of isopropanol, followed by a 1:1 mixture of isopropanol and water, and finally water.[6] Always consult the specific literature for your reagent.
-
Monitor the Reaction: Continue stirring the mixture at 0°C until all gas evolution has ceased.[5]
-
Warm to Room Temperature: Allow the mixture to slowly warm to room temperature while still stirring.
-
Neutralization and Work-up: Neutralize the mixture if necessary (e.g., with a mild acid or base) before proceeding with the aqueous work-up.[6]
-
Disposal: Dispose of all waste, including contaminated materials like gloves and weighing paper, according to your institution's hazardous waste guidelines.[5][7] Do not attempt to neutralize or dispose of large quantities of unreacted reagents without a validated and approved procedure.[5]
Section 4: Advanced Topics and Considerations
Glovebox vs. Schlenk Line:
-
Glovebox: Provides a highly controlled inert atmosphere, ideal for storing and handling extremely sensitive solid reagents.[8] It simplifies manipulations like weighing and preparing samples.
-
Schlenk Line: A versatile and common setup for running reactions under an inert atmosphere.[9] While requiring more manual dexterity for transfers, it is suitable for a wide range of applications.
Detecting Trace Water in Solvents:
For highly sensitive reactions, confirming the absence of water is crucial.
-
Karl Fischer Titration: This is a classic and widely used method for accurately quantifying trace amounts of water in organic solvents.[10]
-
¹⁹F NMR Spectroscopy: An emerging technique involves using specific reagents that react with water to produce a fluorine-containing compound that can be detected and quantified by ¹⁹F NMR, offering high sensitivity.[11][12]
Reagent-Specific Moisture Sensitivity:
It is important to note that not all fluorinating reagents have the same degree of moisture sensitivity.
-
Highly Sensitive: Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are extremely reactive with water and must be handled with the utmost care under strictly anhydrous conditions.[1]
-
More Tolerant Reagents: Some modern electrophilic fluorinating agents, such as Selectfluor™, are crystalline solids that are relatively stable to air and moisture, making them more user-friendly.[13][14][15] However, even for these reagents, anhydrous conditions are recommended for optimal results and reproducibility.
By understanding the principles outlined in this guide and adhering to the recommended protocols, you can significantly improve the success rate of your fluorination reactions and ensure a safer laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. ucd.ie [ucd.ie]
- 9. ossila.com [ossila.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selectfluor™ [sigmaaldrich.com]
- 14. Selectfluor - Wikipedia [en.wikipedia.org]
- 15. An Air- and Moisture- stable Electrophilic Fluorinating Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
improving yield and purity in the synthesis of 3-Fluoropyridine-2-carboxamide
Welcome to the technical support guide for the synthesis of 3-Fluoropyridine-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols for higher yield and purity. This guide moves beyond simple step-by-step instructions to provide a deeper understanding of the reaction mechanisms, potential pitfalls, and logical troubleshooting strategies based on fundamental chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound, particularly when proceeding via the common route of hydrolyzing 3-Fluoropyridine-2-carbonitrile.
Q1: My reaction yield is consistently low. What are the primary causes and how can I mitigate them?
Low yield is a frequent issue that can typically be traced back to three main factors: incomplete conversion of the starting material, formation of undesired side products, or loss of product during the workup and purification stages.
Causality & Explanation:
The most common route to this compound is the controlled partial hydrolysis of 3-Fluoropyridine-2-carbonitrile. The nitrile group (C≡N) is hydrolyzed to a primary amide (-CONH₂) under either acidic or basic conditions.[1][2] The key challenge is stopping the reaction at the amide stage, as the amide can be further hydrolyzed to the corresponding carboxylic acid (-COOH), which represents a yield loss and a purification challenge.[2][3]
Troubleshooting Steps:
-
Incomplete Conversion:
-
Problem: The starting nitrile is still present in the final reaction mixture.
-
Solution: Increase the reaction time or moderately increase the temperature. However, be cautious as aggressive conditions can promote over-hydrolysis. Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal endpoint where nitrile consumption is maximized before significant carboxylic acid formation begins.
-
-
Side Product Formation (Over-hydrolysis):
-
Problem: Significant formation of 3-Fluoropyridine-2-carboxylic acid is observed.
-
Solution: This is the most critical parameter to control.
-
Milder Reagents: If using strong acids (like concentrated H₂SO₄) or bases (like NaOH), consider switching to milder conditions. For example, some protocols utilize reagents like hydrogen peroxide under basic conditions, which can be more selective for the amide.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. An ice bath may be necessary to control the initial exotherm.
-
Stoichiometry: Carefully control the stoichiometry of your reagents, especially water and the acid/base catalyst.
-
-
-
Product Loss During Workup:
-
Problem: The desired amide is lost during extraction or isolation.
-
Solution: this compound has moderate polarity and some aqueous solubility. Ensure you are using an appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane) and perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer. Salting out the aqueous layer with NaCl before extraction can also decrease the amide's solubility in water and improve extraction efficiency.
-
Q2: How can I effectively remove the 3-Fluoropyridine-2-carboxylic acid impurity from my final product?
The presence of the carboxylic acid byproduct is the most common purity issue. Its structural similarity and comparable polarity to the desired amide can make separation by standard chromatography or recrystallization challenging.
Causality & Explanation:
The carboxylic acid possesses an acidic proton, a property the desired amide lacks. This difference in chemical reactivity is the key to a successful separation. We can exploit this by using a liquid-liquid extraction based on pH adjustment.
Recommended Protocol: Acid-Base Extraction Workup
This protocol should be integrated into your post-reaction workup procedure, before final purification steps like recrystallization or chromatography.
-
Dissolution: After quenching the reaction, ensure the crude product is fully dissolved in a suitable organic solvent like Ethyl Acetate.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash it with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃).
-
Mechanism: The base will deprotonate the acidic 3-Fluoropyridine-2-carboxylic acid, forming its corresponding sodium salt. This salt is ionic and highly soluble in the aqueous layer, while the neutral amide product remains in the organic layer.
-
-
Separation: Gently shake the funnel (venting frequently to release CO₂ gas if using bicarbonate/carbonate) and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash one or two more times to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual base and reduce the amount of dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amide.
Workflow Diagram: Purification via Acid-Base Extraction
References
avoiding racemization in reactions with chiral amines and 3-Fluoropyridine-2-carboxylic acid
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Topic: Avoiding Racemization in Reactions with Chiral Amines and 3-Fluoropyridine-2-carboxylic acid
This guide provides in-depth technical assistance for a common but challenging synthetic step: the coupling of chiral amines with 3-Fluoropyridine-2-carboxylic acid. The electron-deficient nature of the pyridine ring, exacerbated by the fluorine substituent, makes this acid particularly susceptible to racemization during activation. This document is structured to help you both troubleshoot existing issues and proactively design robust, stereochemically pure reaction protocols.
Troubleshooting Guide
This section addresses specific problems you may be encountering during your experiments. Each entry details the likely cause, explains the underlying mechanism, and provides a clear, actionable solution.
Problem 1: High levels of epimerization (>2%) are detected in my final product by chiral HPLC.
-
Possible Cause: The primary cause of racemization in amide coupling is the formation of a planar, achiral 5(4H)-oxazolone intermediate from the activated carboxylic acid.[1][2][3] This intermediate's α-proton is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[2][4] Subsequent attack by the amine can occur from either face, yielding a mixture of diastereomers.[1] The electron-withdrawing nature of the 3-fluoropyridine ring likely accelerates the formation of this problematic intermediate.
-
Diagnostic Check & Solution:
-
Review Your Coupling Reagent: Standard carbodiimides like DCC or EDC, when used alone, are known to promote oxazolone formation.[5][6]
-
Solution: Immediately incorporate a racemization-suppressing additive. Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure intercept the initial activated species (e.g., the O-acylisourea) to form an active ester.[1][7] This active ester is more stable and less prone to cyclizing into the oxazolone, thus preserving stereochemistry.[1] Uronium/phosphonium salt reagents like HATU, HBTU, or PyBOP, which have a built-in HOBt or HOAt moiety, are strongly recommended as they inherently favor the active ester pathway.[8][9]
-
-
Evaluate Your Base: The choice and stoichiometry of the base are critical.[2] Strong or sterically unhindered bases can readily deprotonate the α-carbon of the oxazolone intermediate.[2][10]
-
Solution: Switch to a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Use the minimum number of equivalents necessary to neutralize any acid salts and facilitate the reaction. In cases of severe racemization, a weaker base like N-methylmorpholine (NMM) or even 2,4,6-collidine may provide better results.[5][10]
-
-
Check Reaction Temperature: Higher temperatures accelerate most reactions, including the rate of oxazolone formation and epimerization.[11]
-
Solution: Perform the coupling at 0 °C or even lower (-15 °C). A slower reaction that preserves chirality is preferable to a faster one that compromises the purity of your product. If the reaction is too sluggish at low temperatures, consider a more powerful coupling reagent (like HATU or COMU) rather than increasing the heat.[9]
-
-
Problem 2: The reaction is slow, and increasing the temperature to improve the rate causes a significant drop in enantiomeric excess (%ee).
-
Possible Cause: This is a classic kinetic dilemma. The activation energy for the desired amide bond formation is likely competitive with the activation energy for the undesired racemization pathway. By increasing the temperature, you are accelerating both processes, but the racemization pathway is becoming more dominant.
-
Solution:
-
Enhance Reagent Reactivity, Not Temperature: Instead of using heat, switch to a more potent activation method designed for low-temperature efficiency.
-
Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU are exceptionally effective at low temperatures and are known for their superior ability to suppress racemization compared to older reagents.[2][9] HATU's structure, based on HOAt, is particularly effective as it accelerates the coupling reaction, giving the activated intermediate less time to racemize.[9]
-
Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another excellent choice that forms the OBt active ester and shows good performance in minimizing racemization.[12]
-
-
Consider an Alternative Pathway: Acyl Fluorides: For particularly challenging couplings involving electron-deficient amines or sterically hindered partners, converting the carboxylic acid to an acyl fluoride can be a robust strategy. Acyl fluorides are generally less prone to racemization than acyl chlorides and can be coupled at elevated temperatures with minimal loss of stereointegrity.[13] A protocol using a fluorinating agent like BTFFH may be effective where standard methods fail.[13][14]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions for researchers planning their synthetic route, emphasizing preventative strategies.
Q1: What is the underlying mechanism of racemization for this specific acid?
A1: The primary mechanism is the formation of a 5(4H)-oxazolone intermediate. The process is as follows:
-
Activation: The coupling reagent activates the carboxyl group of 3-Fluoropyridine-2-carboxylic acid, making it highly electrophilic.
-
Cyclization: The carbonyl oxygen of the adjacent amide bond (or protecting group) attacks the activated carboxyl group, forming a five-membered ring—the oxazolone.
-
Enolization & Racemization: The proton on the chiral α-carbon of this oxazolone is now acidic (pKa ≈ 9).[4] A base in the reaction mixture can easily abstract this proton, forming a planar, aromatic oxazole enol. This step destroys the stereochemical information.
-
Nucleophilic Attack: The incoming chiral amine can now attack the oxazolone from either face, resulting in a mixture of L- and D-isomers.
The electron-withdrawing effect of the 3-fluoropyridine ring makes the activated carboxyl group more electrophilic, potentially accelerating the initial cyclization to the problematic oxazolone.
Q2: Which coupling reagents are best for minimizing racemization with this acid?
A2: Uronium and phosphonium-based reagents are generally superior to carbodiimides for this purpose. The choice depends on the specific amine and reaction conditions, but here is a comparative summary:
| Coupling Reagent | Class | Racemization Potential | Key Advantages | Considerations |
| HATU / HCTU | Uronium Salt | Very Low [2][9] | Highly reactive, fast kinetics, excellent for hindered couplings. The HOAt backbone actively participates in accelerating the reaction.[15] | Higher cost. Can cause guanidinylation of the amine if used in large excess.[5] |
| COMU | Uronium Salt | Extremely Low [9] | Often considered one of the best reagents for suppressing racemization, with epimerization levels frequently below 1%.[9] | High cost. |
| T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | Very Low [16] | Excellent yields with low epimerization, especially when used with a mild base like pyridine.[16] Good for large-scale synthesis. | Requires careful handling. |
| PyBOP / BOP | Phosphonium Salt | Low [9] | Good reactivity and solubility. Does not have the guanidinylation side reaction risk of uronium salts.[5][12] | BOP produces the carcinogen HMPA as a byproduct; PyBOP is a safer alternative. |
| EDC / HOBt (or Oxyma) | Carbodiimide + Additive | Low to Moderate [9] | Cost-effective and widely used. The additive is essential to suppress racemization.[1][7] | Less reactive than uronium/phosphonium salts. Risk of N-acylurea byproduct formation.[5] |
| DCC / HOBt | Carbodiimide + Additive | Low to Moderate | Inexpensive. | The dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification.[5][12] Not recommended for solid-phase synthesis. |
Q3: How do I choose the right base and solvent?
A3:
-
Base Selection: The base should be strong enough to deprotonate the amine salt but not so strong that it promotes racemization by abstracting the α-proton.
-
Recommended: DIPEA (N,N-Diisopropylethylamine) is the standard choice due to its steric bulk, which makes it a poor nucleophile.[5]
-
For Sensitive Substrates: If racemization is still an issue with DIPEA, switch to a weaker base like NMM (N-methylmorpholine) or 2,4,6-collidine .[5][10] Triethylamine (TEA) should generally be avoided as its smaller size and higher basicity can lead to more racemization.[10]
-
-
Solvent Selection: The solvent must be able to dissolve all reactants and should be inert and anhydrous.
-
Standard Choices: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common solvents for amide coupling.
-
Considerations: DMF is more polar and can sometimes accelerate reactions, but it must be scrupulously anhydrous. DCM is often a good starting point for reactions run at or below room temperature.
-
Q4: Can I use an acid chloride intermediate?
A4: Yes, but with caution. Forming the acid chloride of 3-Fluoropyridine-2-carboxylic acid (e.g., with thionyl chloride or oxalyl chloride) creates a highly reactive intermediate. While this reactivity can drive difficult couplings, the formation step itself and the subsequent coupling can be prone to racemization if not carefully controlled. The high temperatures often used with thionyl chloride are particularly risky. If you choose this route, use milder conditions for acid chloride formation (e.g., oxalyl chloride with catalytic DMF at 0 °C) and perform the subsequent coupling with the amine at low temperatures.
Recommended Experimental Protocol (Low-Racemization)
This protocol utilizes HATU, a highly efficient coupling reagent known for its ability to minimize racemization.
Materials:
-
3-Fluoropyridine-2-carboxylic acid (1.0 equiv)
-
Chiral amine hydrochloride (or free base) (1.0-1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5-3.0 equiv if starting from amine salt; 1.5 equiv if starting from free base)
-
Anhydrous DCM or DMF (to make a ~0.1 M solution)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-Fluoropyridine-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Add anhydrous DCM or DMF and stir the mixture at room temperature for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA and stir for another 2 minutes.
-
Amine Addition: Add the chiral amine (as a solid or a solution in the reaction solvent).
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours. If the reaction is slow, it can be allowed to warm slowly to room temperature overnight, but this may slightly increase the risk of racemization.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify the crude product by flash column chromatography.
-
Crucially, analyze the stereochemical purity of the final product using chiral HPLC to determine the %ee or diastereomeric ratio.
-
Visualization of Key Pathways
The following diagrams illustrate the desired productive pathway versus the undesired racemization pathway.
Caption: Desired reaction pathway using HATU to form a chiral active ester.
Caption: Racemization mechanism via the formation of a planar oxazolone intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Harsh Reaction Conditions in Fluoropyridine Synthesis
Welcome to the Technical Support Center for fluoropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into pyridine rings. The synthesis of fluoropyridines often involves managing harsh reaction conditions, which can impact yield, purity, and safety. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during these demanding, yet crucial, chemical transformations.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section provides a structured approach to troubleshooting common issues arising from the harsh conditions inherent in many fluoropyridine synthesis protocols.
Issue 1: Low Yield or Reaction Failure
A low or nonexistent yield of the desired fluoropyridine is one of the most common frustrations. The root cause often lies in the sensitivity of the reagents and intermediates to the reaction environment.
Question: My Balz-Schiemann reaction is resulting in a low yield of my target fluoropyridine. What are the likely causes and how can I improve the outcome?
Answer: The Balz-Schiemann reaction, a cornerstone of fluoropyridine synthesis, involves the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2] While effective, its success is highly dependent on carefully controlled conditions.[1] Low yields can often be attributed to several factors:
-
Incomplete Diazotization: The initial conversion of the aminopyridine to the diazonium salt is critical. Ensure the reaction temperature is kept low (typically 0-5 °C) to prevent premature decomposition of the diazonium intermediate.[3] The addition of sodium nitrite should be slow and controlled to avoid temperature spikes.[3]
-
Decomposition of Diazonium Salt: Diazonium salts can be unstable and potentially explosive, especially when isolated.[4] Thermal decomposition can be highly exothermic and difficult to control.[4] Consider in-situ generation and decomposition of the diazonium salt to avoid isolating this hazardous intermediate.[4]
-
Side Reactions: The formation of hydroxypyridines is a common side reaction, resulting from the reaction of the pyridyl cation intermediate with any residual water.[1] Rigorously drying all solvents and reagents is crucial.
-
Solvent Choice: The choice of solvent can significantly impact the reaction's success. Low- or non-polar solvents like chlorobenzene or hexane have been shown to improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates, allowing for effective fluorination at lower temperatures.[5][6]
Troubleshooting Workflow for Low Yield in Balz-Schiemann Reaction
Caption: Troubleshooting workflow for low yield in Balz-Schiemann reactions.
Question: I'm performing a Halex reaction to synthesize a fluoropyridine, but the conversion is poor. What adjustments can I make?
Answer: The Halex reaction is a powerful nucleophilic aromatic substitution (SNAr) method for introducing fluorine, typically by displacing a chloride or bromide with a fluoride salt at elevated temperatures.[1][7] Poor conversion can often be traced back to the following:
-
Fluoride Source and Solubility: Potassium fluoride (KF) is a common and cost-effective fluoride source, but its low solubility in many organic solvents can limit reactivity.[7]
-
Reaction Temperature and Solvent: Halex reactions often require high temperatures to proceed efficiently.[7][8]
-
Solution: Dipolar aprotic solvents such as DMSO, DMF, or sulfolane are generally preferred as they can effectively solvate the cation of the fluoride salt and operate at high temperatures.[8][9] Ensure the reaction is heated sufficiently, but be mindful of potential decomposition of starting materials or products at excessive temperatures.
-
-
Water Contamination: The presence of water can significantly hinder the Halex reaction by hydrating the fluoride anion and reducing its nucleophilicity.
-
Solution: Use anhydrous solvents and ensure the fluoride salt is thoroughly dried before use. Spray-dried KF is often recommended for its high surface area and low moisture content.
-
Issue 2: Formation of Undesired Byproducts
The harsh conditions required for many fluorination reactions can lead to a variety of side reactions, complicating purification and reducing the overall yield.
Question: My reaction is producing a significant amount of a dark, tar-like substance, and I'm having difficulty isolating my desired fluoropyridine. What is happening and how can I prevent it?
Answer: The formation of polymeric or tar-like byproducts is a common issue, particularly in reactions involving highly reactive intermediates or harsh acidic/basic conditions.[3][10]
-
Cause: Sensitive heterocyclic rings, like pyridine, can be prone to polymerization or oxidation under strongly acidic or basic conditions.[10] In the case of the Balz-Schiemann reaction, the pyridyl cation intermediate can be susceptible to polymerization.[3]
-
Prevention:
-
Milder Conditions: If possible, explore milder fluorination methods. For sensitive substrates, neutral fluorination techniques should be considered.[10]
-
Temperature Control: Carefully control the reaction temperature to minimize decomposition and polymerization pathways. Overheating can often accelerate the formation of these undesirable byproducts.
-
Quenching and Workup: The workup procedure can also be a source of byproduct formation. For instance, in the synthesis of 4-fluoropyridine, neutralizing the reaction mixture can lead to the formation of a gummy polymer.[3] A modified extraction process, such as decanting the product before neutralization, may be necessary to avoid this issue.[3]
-
Issue 3: Safety Concerns with Hazardous Reagents
Many fluorinating agents and the conditions required for their use pose significant safety risks.
Question: I am considering using elemental fluorine (F₂) for a direct fluorination reaction. What are the primary safety concerns and how should I mitigate them?
Answer: Elemental fluorine is an extremely reactive, toxic, and corrosive gas, and its use requires specialized equipment and stringent safety protocols.[11][12]
-
Primary Hazards:
-
Extreme Reactivity: Fluorine reacts violently with a wide range of materials, including many organic compounds and even glass at elevated temperatures.[13][14]
-
Toxicity: Inhalation of even low concentrations of fluorine can cause severe irritation to the respiratory tract, and high concentrations can be fatal.[13] Skin contact can lead to severe burns that are difficult to heal.[14]
-
HF Formation: Fluorine reacts with moisture to produce hydrofluoric acid (HF), which is also highly corrosive and toxic.[13]
-
-
Mitigation Strategies:
-
Engineering Controls: All work with elemental fluorine must be conducted in a well-ventilated fume hood or a gas cabinet.[13] Continuous flow reactors are increasingly being used to handle hazardous gases like fluorine, as they minimize the amount of gas present at any given time and offer superior temperature control.[12][15]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical splash goggles, a face shield, and gloves specifically rated for fluorine and HF, is mandatory.[16]
-
Material Compatibility: Use equipment made from fluorine-resistant materials such as stainless steel (316L), copper, nickel, or Teflon.[13][14]
-
Emergency Preparedness: An emergency plan must be in place, including access to a safety shower, eyewash station, and calcium gluconate gel for treating HF burns.[13][16] All personnel must be thoroughly trained in the emergency procedures.[16]
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of fluoropyridine synthesis.
Q1: What are the main advantages of using modern electrophilic fluorinating agents like Selectfluor® over traditional methods?
A1: Modern electrophilic fluorinating agents, such as Selectfluor®, offer several advantages, primarily related to safety and milder reaction conditions.[17] Unlike hazardous reagents like elemental fluorine or perchloryl fluoride, Selectfluor® is a stable, crystalline solid that is easier and safer to handle.[17] It often allows for fluorination reactions to be carried out under milder conditions, which can improve functional group tolerance and reduce the formation of byproducts.[17]
Q2: My substrate is an electron-deficient pyridine. Why am I still getting a low yield with nucleophilic fluorination?
A2: While nucleophilic aromatic substitution (SNAr) is generally favored on electron-deficient rings, other factors can still lead to low yields.[10] The position of the leaving group and the presence of other substituents can significantly influence the reactivity of the pyridine ring. Additionally, as with many fluorination reactions, the presence of water can deactivate the fluoride nucleophile, and the choice of solvent and temperature are critical for success.[10]
Q3: Are there any "greener" or more sustainable approaches to fluoropyridine synthesis?
A3: The development of more sustainable fluorination methods is an active area of research. While many traditional fluorinating agents are inherently hazardous, modern alternatives are being developed with improved safety profiles.[18] The use of continuous flow technology can also contribute to greener chemistry by improving safety, reducing waste, and enabling more efficient reactions.[12] Additionally, catalytic methods, such as the hypervalent iodine(III)-catalyzed Balz-Schiemann reaction, can allow for milder reaction conditions, reducing energy consumption and the potential for side reactions.[19]
Q4: How can I improve the regioselectivity of C-H fluorination on a pyridine ring?
A4: Achieving high regioselectivity in direct C-H fluorination can be challenging. However, methods have been developed that offer excellent control. For example, the use of silver(II) fluoride (AgF₂) has been shown to provide exclusive selectivity for fluorination at the C-H bond adjacent to the nitrogen atom in pyridines and diazines.[20][21] This method is notable for its mild reaction conditions and broad substrate scope.[20][21]
III. Experimental Protocol: Site-Selective C-H Fluorination of a Substituted Pyridine using AgF₂
This protocol is adapted from the work of Hartwig and Fier for the site-selective fluorination of pyridines.[20][21]
Materials:
-
Substituted Pyridine (1.0 equiv)
-
Silver(II) Fluoride (AgF₂) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the substituted pyridine (1.0 equiv) and silver(II) fluoride (2.0 equiv) to a flame-dried reaction vessel.
-
Solvent Addition: Add anhydrous acetonitrile to the reaction vessel.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[10]
Note on AgF₂ Handling: Silver(II) fluoride is a moisture-sensitive reagent and should be handled quickly in air and stored in a desiccator.[20]
IV. Quantitative Data Summary
The choice of solvent can have a dramatic impact on the success of a fluorination reaction, particularly in preventing unwanted side reactions.
| Entry | Solvent | Conversion to Fluoropyridine (%) | Byproduct Formation | Reference |
| 1 | Methanol (MeOH) | Low | Major byproduct from methoxy displacement | [10] |
| 2 | Trifluoroethanol (TFE) | Low | Major byproduct from alcohol displacement | [10] |
| 3 | Ethyl Acetate | Complete Conversion | Minimal byproduct formation | [10] |
Table 1: Effect of Solvent on Fluoropyridine Synthesis. Data synthesized from a study on Rh(III)-catalyzed C-H functionalization.[10]
V. Mechanistic Diagram
A general representation of the two most common methods for fluoropyridine synthesis: the Balz-Schiemann reaction and the Halex (SNAr) reaction.
Caption: Overview of Balz-Schiemann and Halex reaction pathways.
VI. References
-
Troubleshooting low yield in heterocycle fluorination reactions - Benchchem. 10
-
Troubleshooting side reactions in fluoropyridine synthesis - Benchchem. 1
-
Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. 13
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. 22
-
Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Patrick S. Fier$ and John F. Hartwig‡*1 - Organic Syntheses. 20
-
Troubleshooting common issues in fluorinated pyrimidine synthesis - Benchchem. 23
-
Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. 14
-
Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). 24
-
New method for introducing fluorinated components into molecules - Universität Münster. 25
-
Fluorination Remains Key Challenge in API Synthesis - Pharmaceutical Technology. 17
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. 26
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. 11
-
Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction - PubMed. 21
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. 27
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. 3
-
CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. 28
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. 29
-
Safety and handling of fluorinated organic compounds - Benchchem. 16
-
Fluorinating agents - ACS GCI Pharmaceutical Roundtable. 18
-
The Balz-Schiemann Reaction - Scientific Update - UK. 4
-
ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. 30
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. 12
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - ResearchGate. 15
-
Halex Reaction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. 7
-
Halex Reaction - gChem Global. 8
-
Fluorination of Medicinal Compounds - The Halex Reaction - ChemTube3D. 9
-
Balz–Schiemann reaction - Wikipedia. 2
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PubMed Central. 5
-
Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. 31
-
Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. 19
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | ACS Omega. 6
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. 32
-
2-Fluoropyridine-3-boronic Acid: A Versatile Building Block for Modern Organic Synthesis - Benchchem. 33
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 19. sioc.cas.cn [sioc.cas.cn]
- 20. orgsyn.org [orgsyn.org]
- 21. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. nbinno.com [nbinno.com]
- 25. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 29. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. asianpubs.org [asianpubs.org]
- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Techniques for Purifying Fluorinated Heterocycles
Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules in column chromatography. The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, pKa, and binding affinity.[1][2] However, these same electronic modifications introduce distinct purification challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during the chromatographic purification of fluorinated heterocycles.
Part 1: Troubleshooting Guide
This section addresses common problems observed during the column chromatography of fluorinated heterocycles, offering explanations for their causes and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom: Asymmetrical peaks in the chromatogram, with a drawn-out tail or a leading edge.
Primary Causes & Solutions for Fluorinated Heterocycles:
-
Secondary Interactions with Silica: The high electronegativity of fluorine can create strong dipole moments and hydrogen bond accepting capabilities in the heterocycle. These can lead to strong secondary interactions with acidic silanol groups on the surface of standard silica gel, causing peak tailing.[3][4][5]
-
Solution 1: Use End-Capped or Deactivated Columns. Opt for stationary phases where the residual silanol groups have been chemically deactivated (end-capped) to minimize these unwanted interactions.[3][4]
-
Solution 2: Mobile Phase Modifiers. For basic fluorinated heterocycles, the addition of a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase can competitively bind to the active silanol sites, improving peak shape.[6] Conversely, for acidic compounds, a modifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of both the analyte and silanol groups.[3][5]
-
Solution 3: Adjust Mobile Phase pH. Ensure the mobile phase pH is at least two units away from the pKa of your fluorinated heterocycle.[3] This maintains the analyte in a single ionic form, preventing peak distortion. The presence of fluorine can significantly lower the pKa of nearby basic nitrogens, a critical consideration when selecting your buffer system.[7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[3][4][8][9]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting.[4]
-
Solution 1: Optimize Injection Solvent. Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[10]
-
Solution 2: Dry Loading. For flash chromatography, if solubility is a major issue, adsorb the sample onto a small amount of silica gel or an inert support like Celite.[3] After evaporating the solvent, the resulting dry powder can be loaded directly onto the column.[3][10]
-
Issue 2: Co-elution with Impurities
Symptom: The target fluorinated heterocycle elutes at the same time as one or more impurities, resulting in poor resolution.
Primary Causes & Solutions:
-
Insufficient Selectivity: The chosen stationary and mobile phases do not provide enough difference in interaction strength to separate the components.
-
Solution 1: Change the Stationary Phase. Switching to a column with a different chemistry can dramatically alter selectivity.[3] For fluorinated compounds, consider a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or other perfluoroalkyl phases).[11][12][13] These phases can offer unique retention mechanisms, including fluorous-fluorous interactions, dipole-dipole, and π-π interactions, which can be highly effective for separating fluorinated molecules from their non-fluorinated or partially fluorinated analogs.[12][13][14]
-
Solution 2: Alter the Mobile Phase. Changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) can change the elution order.[3] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a mobile phase additive can also induce unique selectivity on both fluorinated and non-fluorinated stationary phases.[11][15]
-
Solution 3: Employ an Orthogonal Technique. If co-elution persists, a purification method with a different separation mechanism is needed.[3] For example, if you are using reversed-phase HPLC, consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[3]
-
Issue 3: Low or No Recovery of the Compound
Symptom: The amount of purified fluorinated heterocycle recovered is significantly lower than expected, or none is detected in the eluent.
Primary Causes & Solutions:
-
Irreversible Adsorption: The compound may be binding too strongly to the stationary phase.
-
Solution: Test Compound Stability on Silica. Before committing to a large-scale purification, perform a small-scale test by dissolving your compound in the elution solvent, adding a small amount of silica gel, and monitoring for decomposition over time by TLC or LC-MS.[16]
-
Solution: Deactivate the Silica Gel. For acid-sensitive compounds, the silica gel can be deactivated by pre-treating it with a solvent system containing a small percentage of triethylamine.[17]
-
Solution: Consider Alternative Stationary Phases. If your compound is unstable on silica, consider using a more inert stationary phase like alumina or a polymer-based resin.[16]
-
-
Compound Decomposition: The C-F bond is generally stable, but certain molecular arrangements can make fluorinated compounds susceptible to degradation on acidic silica surfaces or under specific mobile phase conditions.[18] Some heteroaryl boronic acids, for example, have been observed to decompose on silica gel.[19][20]
-
Solution: Neutralize the Stationary Phase. As with irreversible adsorption, deactivating the silica gel can prevent acid-catalyzed decomposition.
-
Solution: Buffer the Mobile Phase. Maintaining a neutral or slightly basic pH (if the column allows) can mitigate degradation.
-
-
Volatility of the Compound: Some smaller, highly fluorinated heterocycles can be volatile, leading to loss during solvent evaporation.[3]
-
Solution: Careful Handling. Use sealed vials for collection and consider using a rotary evaporator with a cold trap and controlled vacuum to minimize loss during solvent removal.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying my fluorinated heterocycle?
There is no single "best" stationary phase, as the optimal choice depends on the specific properties of your molecule and the impurities you are trying to remove. However, here is a general guide:
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For |
| Standard Silica Gel | Adsorption (Polar Interactions) | General purpose normal-phase purification of less polar to moderately polar compounds. |
| C18 (Reversed-Phase) | Hydrophobic Interactions | General purpose reversed-phase purification. Often the first choice for many applications. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Hydrogen Bonding | Separating aromatic and halogenated compounds, positional isomers, and when C18 lacks selectivity.[11][13][14] |
| Perfluoroalkyl Phases | Hydrophobic and Fluorous Interactions | Enhanced retention and selectivity for fluorinated compounds, especially for separating them from non-fluorinated analogs.[12][13][21] |
Q2: How does the percentage of fluorine in my molecule affect its retention?
Generally, in reversed-phase chromatography using fluorinated stationary phases, a higher fluorine content will lead to greater retention.[12] The key factor is often the overall fluorine percentage of the molecule rather than just the number of fluorine atoms.[15] This principle is the basis of "fluorous" chromatography, where highly fluorinated tags are used to facilitate separation.
Q3: Can I use a standard C18 column to purify fluorinated compounds?
Yes, standard C18 columns are widely used for the purification of fluorinated heterocycles.[15] However, for challenging separations, especially when trying to separate compounds with very similar structures that only differ in their degree of fluorination, a fluorinated stationary phase may offer superior selectivity.[11][13] An interesting strategy is to pair a standard C18 column with a fluorinated eluent, such as one containing trifluoroethanol (TFE), which can improve the separation of fluorinated analytes.[15][22]
Q4: What detection method should I use for my fluorinated heterocycle?
Most fluorinated heterocycles contain chromophores that allow for detection by UV-Vis spectroscopy. However, for compounds lacking a strong chromophore or for trace-level analysis, other detection methods can be employed:
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity, and gives valuable mass information for fraction analysis.
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is useful for compounds without a UV chromophore.
-
Fluorescence Detection: If the heterocycle is naturally fluorescent or can be derivatized with a fluorescent tag, this method offers excellent sensitivity and selectivity.[23][24]
Q5: My fluorinated heterocycle seems to be "stuck" on the column. What should I do?
If your compound does not elute even with a highly polar mobile phase (in normal phase) or a high percentage of organic solvent (in reversed phase), it may be irreversibly adsorbed or have decomposed.[16][25]
-
Step 1: Try flushing the column with a very strong solvent system. For normal phase, this could be a gradient up to 100% methanol, perhaps with a small amount of acetic or formic acid.[25] For reversed phase, flushing with a strong, water-miscible organic solvent like isopropanol or tetrahydrofuran (THF) may help.
-
Step 2: If the compound still does not elute, it is likely lost on the column. In this case, it is crucial to perform the stability tests on silica as described in the troubleshooting section before attempting the purification again.[16]
Experimental Workflow & Visualization
Method Development Workflow for Purifying a Novel Fluorinated Heterocycle
Below is a generalized workflow for developing a purification method for a new fluorinated heterocyclic compound.
Caption: A systematic workflow for developing a column chromatography purification method.
Interactions on a PFP Stationary Phase
This diagram illustrates the multiple interaction types possible between a fluorinated heterocycle and a Pentafluorophenyl (PFP) stationary phase, which contribute to its unique selectivity.
Caption: Multiple interaction modes on a PFP stationary phase.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. labcompare.com [labcompare.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. mastelf.com [mastelf.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
- 14. silicycle.com [silicycle.com]
- 15. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification [chem.rochester.edu]
- 17. Purification [chem.rochester.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HPLC Fluorescence Detector | HPLC FLD | SCION Instruments [scioninstruments.com]
- 25. researchgate.net [researchgate.net]
preventing decomposition of 3-Fluoropyridine-2-carboxamide during storage
A Guide to Preventing Decomposition During Storage
Welcome to the technical support center for 3-Fluoropyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Proper storage and handling are critical to prevent decomposition, which can compromise experimental results and the development of novel therapeutics. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during storage.
Introduction: The Importance of Stability
This compound is a key building block in medicinal chemistry and agrochemical research. The presence of a fluorine atom and a carboxamide group on the pyridine ring imparts unique chemical properties that are beneficial for drug design, including enhanced metabolic stability and binding affinity.[1] However, these same features can also make the molecule susceptible to specific degradation pathways if not stored under optimal conditions. This guide will delve into the science behind its stability and provide actionable protocols to maintain its purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The primary factors leading to the decomposition of this compound are exposure to moisture (hydrolysis) , light (photodegradation) , and extreme temperatures (thermal degradation) . It is also sensitive to strongly acidic or basic conditions, which can catalyze hydrolysis.
Q2: What are the likely degradation products I should be aware of?
A2: Based on the structure, the two most probable degradation pathways are hydrolysis of the amide bond and, to a lesser extent, nucleophilic substitution of the fluorine atom.
-
Amide Hydrolysis: This is the most common degradation pathway for amides.[2] It results in the cleavage of the amide bond to form 3-Fluoropicolinic acid and ammonia . The presence of the electron-withdrawing fluorine atom and pyridine ring likely makes the amide carbonyl carbon more susceptible to nucleophilic attack by water.[2][3]
-
Photodegradation: Exposure to UV light can lead to the cleavage of the molecule. For the related compound picolinamide, photodegradation can yield pyridine and isocyanic acid .[2]
-
Thermal Degradation: At elevated temperatures, pyridine compounds can undergo complex decomposition reactions, potentially initiated by C-H or C-C bond cleavage, which can lead to the formation of smaller volatile molecules like hydrogen cyanide (HCN).[4][5][6]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place. A summary of recommended conditions is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |
| Light | Amber glass vial or opaque container | Protects the compound from light-induced degradation (photodegradation). |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and exposure to atmospheric moisture. |
Q4: Can I store this compound in a standard laboratory freezer (-20°C)?
A4: While freezing can slow down chemical reactions, it may not always be the best option. The primary concern is the potential for water condensation during temperature cycling (opening and closing the freezer). If you choose to store it at -20°C, ensure the container is exceptionally well-sealed and allow it to warm to room temperature completely before opening to prevent moisture from condensing on the solid material. For long-term storage, a desiccator within a refrigerator is a preferable option.
Q5: Is this compound compatible with common laboratory solvents?
A5: The compound is generally soluble in polar organic solvents. However, for storage in solution, it is crucial to use anhydrous solvents to prevent hydrolysis. If preparing stock solutions, use a high-quality anhydrous solvent and store the solution under the same recommended conditions as the solid material (cool, dark, and under an inert atmosphere). Be aware that prolonged storage in protic solvents like methanol or ethanol, even if anhydrous, may lead to solvolysis over time.
Troubleshooting Guide
This section addresses specific issues that you might encounter, providing a logical workflow for problem-solving.
Problem 1: I suspect my sample of this compound has degraded. What should I do?
Workflow for Investigating Degradation:
Caption: Workflow for troubleshooting suspected degradation.
Step-by-Step Protocol for Analysis:
-
Visual Inspection: Carefully observe the material. Any change from a white/off-white crystalline solid to a discolored (yellow or brown) or gummy substance is an indicator of potential degradation.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the presence of impurities.
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A starting point could be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 7:3 v/v). Adjust polarity as needed.
-
Visualization: UV light (254 nm). The appearance of new spots, especially a more polar spot that could correspond to 3-fluoropicolinic acid, suggests degradation.
-
-
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV at 260-270 nm.
-
Analysis: Compare the chromatogram of your sample to that of a known pure reference standard. The presence of new peaks indicates impurities or degradation products.
-
Problem 2: My experimental results are inconsistent, and I suspect it's due to the quality of my this compound.
Potential Causes and Solutions:
-
Cause: Partial hydrolysis to 3-fluoropicolinic acid. The presence of this acidic impurity can interfere with reactions, particularly those that are base-sensitive or require precise stoichiometry.
-
Solution: Purify the material. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may remove more polar impurities. Alternatively, flash column chromatography on silica gel can be used. Confirm the purity of the purified material by HPLC and/or NMR before use.
-
-
Cause: Presence of residual water in the solid.
-
Solution: Dry the material under high vacuum for several hours before use, especially for moisture-sensitive reactions. Be cautious with heating, as this could accelerate thermal degradation.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the most likely degradation pathways for this compound under common stress conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. affinisep.com [affinisep.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. feradical.utsa.edu [feradical.utsa.edu]
Technical Support Center: Regioselectivity in 3-Fluoropyridine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of 3-fluoropyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing substituents onto the 3-fluoropyridine scaffold. The unique electronic interplay between the electron-withdrawing pyridine nitrogen and the highly electronegative fluorine atom at the C3 position creates significant regiochemical challenges. This resource provides in-depth, mechanistically grounded answers to common problems encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions regarding the inherent reactivity of the 3-fluoropyridine core.
Question 1: What are the primary electronic factors governing reactivity and regioselectivity in 3-fluoropyridine?
Answer: The regiochemical outcome of any substitution on 3-fluoropyridine is a direct consequence of the push-and-pull between the pyridine nitrogen and the fluorine substituent.
-
Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing by induction and resonance, deactivating the entire ring towards electrophilic attack. For nucleophilic attack, it activates the ortho (C2, C6) and para (C4) positions by stabilizing the negatively charged Meisenheimer intermediate.[1]
-
3-Fluoro Substituent: Fluorine exerts a powerful -I (inductive) effect, withdrawing electron density and further deactivating the ring. However, it also has a +M (mesomeric or resonance) effect, donating lone-pair electron density. This +M effect directs ortho and para to itself (i.e., to C2, C4, and C6).
The result is a complex electronic landscape:
-
For Electrophilic Attack: The entire ring is deactivated. Attack is least disfavored at positions where the resulting positive charge is not placed on carbons adjacent to the electron-withdrawing nitrogen (C3 and C5). Electrophilic substitution on pyridine itself typically favors the 3-position.[2][3]
-
For Nucleophilic Attack: The ring is activated at C2, C4, and C6 by the nitrogen. The fluorine at C3 provides additional inductive activation, particularly at C2 and C4.
-
For Deprotonation (Metalation): The acidity of the ring protons is enhanced by both the nitrogen and the fluorine. The most acidic protons are typically those ortho to the halogen (C2 and C4), leading to major regioselectivity challenges in directed ortho metalation (DoM).[4]
Section 2: Troubleshooting Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful C-H functionalization strategy, but achieving high regioselectivity with 3-fluoropyridine is a common hurdle.
Question 2: I am attempting a directed ortho-lithiation of 3-fluoropyridine with LDA and am getting a mixture of 2- and 4-substituted products after quenching with an electrophile. How can I selectively obtain the 4-substituted isomer?
Answer: This is the classic regioselectivity problem for 3-halopyridines. Both the C2 and C4 protons are activated by the inductive effects of the adjacent nitrogen and fluorine atoms, respectively. Deprotonation with standard bases like Lithium Diisopropylamide (LDA) often gives poor selectivity.[4]
Causality and Explanation: The kinetic acidity of the C2 proton is slightly higher due to its position between the nitrogen and fluorine. However, the C4 position is also strongly activated. The use of LDA at -78 °C in THF is a standard starting point but rarely provides clean C4 selectivity.
Troubleshooting Protocol for C4-Selectivity: To favor C4-lithiation, you must exploit steric hindrance at the more accessible C4 position or use a base that coordinates preferentially.
-
Use a Bulky Base: Switching from LDA to a more sterically demanding lithium amide base, such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can disfavor deprotonation at the sterically more hindered C2 position, which is flanked by the nitrogen and fluorine atoms.
-
Optimize Reaction Conditions: Perform the lithiation at very low temperatures (-90 to -100 °C) to enhance kinetic control. The choice of solvent can also play a role; THF is standard, but exploring alternatives like diethyl ether may alter aggregation states of the base and improve selectivity.
Below is a workflow to guide your optimization process.
Caption: Troubleshooting workflow for improving C4-lithiation selectivity.
Question 3: My yields for DoM are consistently low, even if the regioselectivity is acceptable. What are the most critical experimental parameters to control?
Answer: Low yields in lithiation reactions are almost always due to issues with reagent purity, temperature control, or inefficient quenching.
Causality and Explanation: Organolithium reagents are extremely strong bases and nucleophiles. They react rapidly with trace amounts of water, oxygen, and other electrophilic impurities. The stability of the lithiated pyridine intermediate is also highly temperature-dependent.
Critical Parameters & Protocol:
-
Rigorous Inert Atmosphere: Your reaction must be conducted under a meticulously maintained inert atmosphere (Argon or Nitrogen). All glassware should be flame-dried or oven-dried immediately before use.
-
Anhydrous Solvent: Use freshly distilled or commercially available anhydrous solvents. THF, a common choice, should be distilled from sodium/benzophenone ketyl.
-
Base Titration: The molarity of commercial alkyllithium or LDA solutions can decrease over time. It is imperative to titrate your base (e.g., using N-pivaloyl-o-toluidine) before use to know its exact concentration.
-
Temperature Control: Maintain the specified low temperature throughout the lithiation. Use a cryostat or a well-insulated bath (e.g., liquid N₂/ethanol). Allowing the temperature to rise can cause decomposition of the lithiated intermediate or side reactions.
-
Quenching: Add the electrophile slowly at low temperature. Adding it too quickly can cause localized warming and reduce yields. Ensure your electrophile is also anhydrous.
| Parameter | Common Issue | Recommended Solution |
| Atmosphere | Air/moisture leak | Use Schlenk line or glovebox; flame-dry glassware. |
| Solvent | Residual water | Use freshly distilled anhydrous solvent. |
| Base | Incorrect concentration | Titrate organolithium reagent before each use. |
| Temperature | Fluctuations/warming | Use a cryostat or well-maintained cold bath. |
| Quenching | Localized heating | Add electrophile slowly, maintaining low temp. |
| Table 1: Critical Parameters for Successful Directed ortho-Metalation. |
Section 3: Navigating Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of pyridine chemistry, but the position of the fluorine in 3-fluoropyridine presents unique challenges and opportunities.
Question 4: I want to displace the fluorine from 3-fluoropyridine with an oxygen or nitrogen nucleophile, but the reaction is not working. Why?
Answer: Direct SNAr on 3-fluoropyridine is generally unsuccessful. For an SNAr reaction to be efficient, the leaving group (fluoride) must be positioned ortho or para to the strongly activating pyridine nitrogen.[1] In 3-fluoropyridine, the fluorine is in the meta position relative to the nitrogen, which receives minimal electronic activation.
Causality and Explanation: The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex). The stability of this complex determines the reaction rate. When the leaving group is at C2 or C4, the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. This is not possible when the leaving group is at C3.
References
optimizing solvent and base selection for reactions involving 3-Fluoropyridine-2-carboxamide
Welcome to the technical support center for 3-Fluoropyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile building block. The following content is structured to address common challenges and provide scientifically grounded solutions to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound has three primary sites for reactivity:
-
The Carboxamide Group: The amide functionality can undergo hydrolysis to the corresponding carboxylic acid or dehydration to a nitrile. The nitrogen and oxygen atoms also have lone pairs that can participate in hydrogen bonding or act as coordination sites for metal catalysts.
-
The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The fluorine atom at the 3-position and the carboxamide at the 2-position influence the electron density of the ring, making it susceptible to certain types of reactions.
-
The C-H Bonds of the Pyridine Ring: The protons on the pyridine ring can be abstracted under strongly basic conditions, leading to functionalization of the ring. The carboxamide group plays a crucial role in directing this reactivity.
Q2: How does the fluorine atom at the 3-position influence the reactivity of the pyridine ring?
A2: The fluorine atom at the 3-position has a significant impact on the electronic properties of the pyridine ring. Due to its high electronegativity, it acts as an electron-withdrawing group via the inductive effect. This reduces the overall electron density of the pyridine ring, making it more susceptible to nucleophilic attack in some cases and influencing the regioselectivity of metalation reactions. However, the 3-position is generally less activated towards nucleophilic aromatic substitution (SNAr) compared to the 2- and 4-positions.
Q3: Is the fluorine atom at the 3-position a good leaving group in nucleophilic aromatic substitution (SNAr) reactions?
A3: Generally, fluorine at the 3-position of a pyridine ring is not a good leaving group in standard SNAr reactions. SNAr on pyridine rings is most favorable when the leaving group is at the 2- or 4-position, as the negative charge in the Meisenheimer intermediate can be stabilized by the ring nitrogen. For SNAr to occur at the 3-position, the pyridine ring typically needs to be further activated, for example, by forming the N-oxide.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield or No Reaction in Nucleophilic Substitution Attempts
Symptoms: You are attempting to displace a group on the pyridine ring with a nucleophile, but you observe either no reaction or very low conversion to the desired product.
Root Causes & Solutions:
-
Poor Leaving Group: If you are trying to displace a group other than the fluorine, ensure it is a good leaving group. If you are attempting to displace the fluorine at the 3-position, this is likely to be challenging.
-
Insufficient Ring Activation: The pyridine ring may not be electron-deficient enough for the reaction to proceed.
-
Solution: Consider activating the pyridine ring by forming the N-oxide. This will withdraw electron density from the ring and can facilitate nucleophilic substitution at the 3-position.
-
-
Incorrect Solvent Choice: The choice of solvent is critical for SNAr reactions.
-
Solution: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents solvate the cation of the nucleophile salt but leave the anion relatively "naked" and more nucleophilic.[1]
-
-
Inappropriate Base: The choice of base can significantly impact the reaction outcome.
-
Solution: For SNAr with neutral nucleophiles (e.g., amines), a non-nucleophilic base like triethylamine or DBU is often used to neutralize the generated acid. For anionic nucleophiles, ensure the counter-ion is compatible with the solvent system.
-
Issue 2: Defluorination as a Side Reaction
Symptoms: You observe the formation of byproducts where the fluorine atom has been replaced by hydrogen or another group from the reaction mixture.
Root Causes & Solutions:
-
Strongly Basic Conditions: Strong bases, especially at elevated temperatures, can promote defluorination.
-
Solution: Opt for milder bases. For instance, inorganic carbonates like K₂CO₃ or Cs₂CO₃ are often effective alternatives to stronger bases like alkoxides or hydroxides.
-
-
High Reaction Temperatures: Elevated temperatures can provide the activation energy needed for defluorination.
-
Solution: Try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress carefully to find the optimal balance between reaction rate and side product formation.
-
Issue 3: Difficulty in Functionalizing the Pyridine Ring via C-H Activation
Symptoms: Attempts to deprotonate the pyridine ring with a strong base followed by quenching with an electrophile result in a complex mixture of products or recovery of starting material.
Root Causes & Solutions:
-
Incorrect Choice of Base: The basicity and steric hindrance of the organometallic base are crucial for regioselective deprotonation.
-
Solution: For directed ortho-metalation (DoM), where the carboxamide group directs the deprotonation to the adjacent C-H bond (C3), a strong, sterically hindered base is often not necessary. n-Butyllithium or sec-butyllithium in an ethereal solvent like THF or diethyl ether at low temperatures (-78 °C) is a common choice.[2]
-
-
Competitive Nucleophilic Addition: Strong organometallic bases can add to the pyridine ring as a nucleophile instead of acting as a base.
-
Solution: Using a lithium amide base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can minimize nucleophilic addition due to their steric bulk.
-
Experimental Protocols
Protocol 1: Directed ortho-Metalation and Carboxylation of 3-Fluoropyridine (Model for C-H Functionalization)
This protocol for the synthesis of 3-fluoropyridine-2-carboxylic acid from 3-fluoropyridine demonstrates the principle of directed ortho-metalation, which is applicable to this compound for further functionalization at the C3 position.[2]
Diagram of the Workflow:
Caption: Directed ortho-Metalation Workflow.
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-diazabicyclo[2.2.2]octane (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to -20 °C and stir for 1 hour.
-
Cool the mixture back down to -78 °C.
-
In a separate flask, dissolve 3-fluoropyridine (1.0 equivalent) in anhydrous diethyl ether and add this solution dropwise to the reaction mixture.
-
Stir the resulting suspension at -60 °C for 1 hour.
-
Cool the reaction to -78 °C and add an excess of crushed dry ice.
-
Allow the reaction to slowly warm to -10 °C over 20 minutes.
-
Collect the resulting precipitate by filtration and wash the solid with cold diethyl ether to yield 3-fluoropyridine-2-carboxylic acid.
Protocol 2: Dehydration of the Carboxamide to a Nitrile
This protocol provides a general method for the conversion of a primary amide, such as this compound, to the corresponding nitrile using thionyl chloride.[3][4]
Diagram of the Logical Relationship:
Caption: Amide to Nitrile Dehydration.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), suspend this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Neutralize the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile.
-
Purify the product by column chromatography or recrystallization as needed.
Table 1: Comparison of Dehydrating Agents for Amide to Nitrile Conversion
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or in a solvent like DCM or toluene | Readily available, effective | Generates acidic byproducts (HCl, SO₂), may not be suitable for acid-sensitive substrates |
| Phosphorus Oxychloride (POCl₃) | Heating, often with a base like pyridine | Effective, common reagent | Generates acidic byproducts, can be harsh |
| Trifluoroacetic Anhydride (TFAA) | Often used with a base like pyridine or triethylamine | Milder, non-acidic conditions | Can cause trifluoroacetylation of other functional groups |
| Tris(dimethylamino)phosphine (P(NMe₂)₃) | Reflux in CHCl₃ with diethylamine | Mild conditions, good functional group tolerance[5] | Reagent can be air and moisture sensitive |
References
- 1. m.youtube.com [m.youtube.com]
- 2. 3-Fluoropyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Biological Activity of Fluorinated vs. Non-Fluorinated Pyridine Carboxamides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The pyridine carboxamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammation.[1][2][3] Its versatility in forming key interactions with biological targets makes it a privileged structure. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, primarily related to optimizing potency, selectivity, and pharmacokinetic properties.
One of the most powerful strategies employed by medicinal chemists to refine these properties is the selective incorporation of fluorine.[4][5] Far from being a simple hydrogen isostere, fluorine possesses a unique combination of properties—small size, high electronegativity, and the ability to form a remarkably strong bond with carbon—that can profoundly influence a molecule's biological profile.[6][7] The introduction of fluorine can enhance metabolic stability, modulate acidity and basicity, increase binding affinity, and improve membrane permeability.[5][8][9]
This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated pyridine carboxamides. We will move beyond theoretical concepts to present supporting experimental data, detail the protocols required for a self-validating comparison, and explain the causal relationships behind the observed effects. Our goal is to equip you with the field-proven insights necessary to make informed decisions in your drug discovery programs.
The Foundational Impact of Fluorination on Physicochemical Properties
The decision to introduce a fluorine atom is a strategic choice aimed at modulating a molecule's fundamental physicochemical characteristics. These alterations are often the root cause of observed changes in biological activity.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily.[10][11] By replacing a metabolically vulnerable hydrogen with fluorine, chemists can "shield" the molecule from degradation, often leading to a longer half-life, reduced clearance, and improved bioavailability.[10][12]
-
Lipophilicity: Fluorine's effect on lipophilicity (measured as logP or logD) is context-dependent. A single fluorine atom or a trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[13][14] This can be crucial for reaching intracellular targets.
-
Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[4][8] When placed on or near the pyridine ring, it can lower the pKa of the pyridine nitrogen, reducing its basicity.[15] This change can be beneficial, as a less basic compound may have better oral absorption and reduced off-target ionic interactions.[4]
-
Target Binding and Conformation: The electronegativity of fluorine can alter the electron distribution across the pyridine carboxamide scaffold, influencing hydrogen bonding capabilities and dipole moments.[8] Furthermore, fluorine can induce specific molecular conformations that are more favorable for binding to a target protein, thereby increasing potency and selectivity.[8]
Comparative Biological Activity: A Data-Driven Analysis
The true test of fluorination's utility lies in empirical data. The following tables summarize findings from studies directly comparing fluorinated pyridine carboxamides with their non-fluorinated parent compounds across different biological assays.
Table 1: Comparison of Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Non-Fluorinated Analog (IC₅₀) | Fluorinated Analog (IC₅₀) | Fold Improvement | Rationale for Improvement | Reference |
| Pyridine Carboxamides | Succinate Dehydrogenase (SDH) (B. cinerea) | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide: 17.3 µM | 6-(trifluoromethyl)-N-(2-(phenylamino)phenyl)nicotinamide: Not specified, but SAR suggests impact | N/A | Trifluoromethyl group alters electronic properties and binding interactions in the active site. | [3][16] |
| Pyridine Carboxamides | Urease | Pyridine 2-yl-methylene hydrazine carboxamide: 2.18 µM | 6-Trifluoromethyl pyridine-2-yl methylene hydrazine-1-carbothioamide: Not specified, but part of a series showing high potency | N/A | The trifluoromethyl group can enhance binding affinity through favorable interactions. | [17] |
| 3-(Pyridine-3-yl)-2-Oxazolidinones | Gram-Positive Bacteria | Non-fluorinated core structure showed moderate activity (MIC = 32–256 µg/ml) | Fluorinated B-ring analogs showed significantly increased antibacterial activity. | Significant | Fluorination may improve target binding or enhance cell penetration.[18] | [18] |
Analysis of Enzyme Inhibition Data: The data consistently demonstrates that strategic fluorination can lead to substantial gains in potency. In the case of succinate dehydrogenase inhibitors, replacing a chlorine with a trifluoromethyl group is a common strategy to enhance activity.[3][16] Similarly, the introduction of fluorine into antibacterial oxazolidinones significantly boosts their efficacy.[18] This underscores the importance of fluorine in modulating direct interactions with the enzyme's active site.
Table 2: Comparison of Cellular Activity
| Compound Class | Cell Line | Assay Type | Non-Fluorinated Analog (Activity) | Fluorinated Analog (Activity) | Key Observation | Reference |
| Pyridine-2,5-dicarboxylates | Macrophage J774.2 | Cytotoxicity (CC₅₀) | CC₅₀ < 200 µM | CC₅₀ > 200 µM | Fluorine substitution reduced the cytotoxic effect of the compounds. | [19] |
| Pyridine Derivatives | Cancer Cell Lines | Antiproliferative (IC₅₀) | Hydroxylated derivative (19): 4.75 mM | Fluorinated derivative (25): 24.89 mM | In this specific series, fluorination decreased antiproliferative activity compared to the hydroxylated analog. | [20] |
| [¹⁸F]Pyridine-2-carboxamides | MDA-MB-231 & HeLa | Cellular Uptake | N/A (Radiolabeled) | [¹⁸F]2 & [¹⁸F]3 showed significant accumulation and retention. | Demonstrates that fluorinated probes can effectively penetrate and accumulate in target cells. | [21] |
Analysis of Cellular Activity Data: The impact of fluorination at the cellular level is more nuanced and highlights the importance of empirical testing. While fluorination can reduce non-specific cytotoxicity, as seen with the pyridine-2,5-dicarboxylates, it does not universally guarantee an increase in desired therapeutic activity.[19] The structure-activity relationship (SAR) for a series of antiproliferative pyridine derivatives showed that fluorine was less effective than a hydroxyl group at a specific position, reminding us that biological context is critical.[20]
Visualizing the Strategy and Mechanism
To better understand the workflow and the underlying principles, the following diagrams illustrate the key processes.
Workflow for Comparative Biological Activity Assessment
This diagram outlines the logical flow from compound design to final comparative analysis.
Caption: A generalized workflow for the comparative evaluation of fluorinated and non-fluorinated analogs.
Mechanism of Metabolic Stabilization by Fluorination
This diagram illustrates how a C-F bond can block metabolic oxidation.
Caption: Fluorination blocks metabolic oxidation at susceptible sites due to the high C-F bond strength.
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of your comparative data, rigorous and standardized protocols are essential.
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines a compound's intrinsic clearance (CLint) and half-life (t½) and is a primary method for evaluating the impact of fluorination on metabolism.
Objective: To compare the rate of metabolism of a non-fluorinated pyridine carboxamide and its fluorinated analog.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Ice-cold acetonitrile or methanol (for quenching)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Distribute into a 96-well plate.
-
Pre-incubation: Add the test compound (final concentration typically 1 µM) to the microsome suspension. Pre-incubate at 37°C for 5-10 minutes to allow for temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.[10]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[10] The 0-minute sample represents the initial concentration.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k). Calculate intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[10]
Self-Validation: The inclusion of a negative control (no NADPH) ensures that compound loss is due to enzymatic metabolism. A known rapidly metabolized compound should also be included as a positive control to confirm the activity of the microsomes.
Protocol 2: Enzyme Inhibition Assay (Tyrosine Kinase IC₅₀ Determination)
Objective: To determine the concentration of a pyridine carboxamide inhibitor required to reduce enzyme activity by 50%.
Materials:
-
Recombinant kinase enzyme
-
Specific peptide substrate
-
ATP (at or near Km concentration)
-
Assay buffer (containing MgCl₂, DTT)
-
Test compounds (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates, plate reader
Methodology:
-
Compound Plating: Serially dilute the non-fluorinated and fluorinated compounds in DMSO and add them to a 384-well plate.
-
Enzyme/Substrate Addition: Add the kinase enzyme and its specific peptide substrate to the wells. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent and a plate reader.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: Include a "no enzyme" control to determine background signal and a "no inhibitor" (DMSO only) control to represent 100% enzyme activity. A known potent inhibitor should be used as a positive control.
Conclusion and Forward Look
The strategic incorporation of fluorine is an undeniably powerful and widely adopted strategy in medicinal chemistry for enhancing the therapeutic potential of lead compounds like pyridine carboxamides.[7][10] As the experimental data shows, fluorination can dramatically improve metabolic stability and favorably modulate target affinity.[18] However, its influence on cellular activity and cytotoxicity is not always predictable and can be highly dependent on the specific biological context and the position of the fluorine substituent.[19][20]
There is no universal rule; each case requires careful consideration and empirical validation. The decision to pursue a fluorinated analog must be driven by a clear hypothesis about which molecular properties need refinement. By employing the rigorous, self-validating experimental protocols detailed in this guide, researchers can objectively assess the trade-offs and benefits of fluorination, paving the way for the rational design of safer and more effective medicines.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - ProQuest [proquest.com]
- 18. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 3-Fluoropyridine-2-carboxamide by HPLC and LC-MS
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-Fluoropyridine-2-carboxamide, a building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two powerful and complementary analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive validation of its purity.
This document is structured to provide not just protocols, but the strategic reasoning behind the methodologies. We will explore how HPLC serves as the gold standard for quantitative purity determination and how LC-MS provides unequivocal identity confirmation and impurity characterization, together forming a robust, self-validating analytical workflow.
Part 1: The Quantitative Workhorse - Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the established method for determining the purity of a drug substance by quantifying the main component against any potential impurities.[1] The principle relies on the physical separation of components in a mixture as they pass through a stationary phase, with detection typically accomplished by UV-Vis spectrophotometry.
Causality of Method Design
The selection of chromatographic conditions is critical and dictated by the physicochemical properties of this compound (MW: 140.11 g/mol ).[2] As a moderately polar aromatic compound, a reversed-phase (RP) HPLC method is the logical choice.[3][4]
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides effective retention for aromatic compounds. The 5 µm particle size is a standard choice offering a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient of a weak acid in water and acetonitrile is employed. The addition of 0.1% formic acid serves two purposes: it protonates silanol groups on the silica-based stationary phase to reduce peak tailing and ensures the analyte, a basic pyridine derivative, is in a consistent protonated state, leading to sharp, symmetrical peaks.[5]
-
Gradient Elution: A gradient elution, where the percentage of the organic solvent (acetonitrile) is increased over time, is crucial for a purity assay. This ensures that impurities with a wide range of polarities, from highly polar to non-polar, are eluted from the column and detected.
-
UV Detection: The pyridine ring in the analyte contains a chromophore that absorbs UV light. A detection wavelength of 265 nm is chosen, representing a common absorbance maximum for such structures, thereby maximizing sensitivity for both the main peak and related impurities.
Workflow for HPLC Purity Determination
The following diagram outlines the logical flow of the HPLC purity validation process, from system preparation to final data analysis.
References
A Comparative Guide to the Crystallographic Characterization of 3-Fluoropyridine-2-carboxamide Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of pharmacologically active molecules is paramount. The precise arrangement of atoms within a crystal lattice dictates a compound's physical properties, such as solubility and stability, and its biological activity, including binding affinity to target proteins. 3-Fluoropyridine-2-carboxamide and its derivatives represent a class of compounds with significant potential in drug discovery, owing to the favorable pharmacological properties often imparted by the fluorine atom and the pyridine carboxamide scaffold.[1]
This guide provides an in-depth technical comparison of this compound derivatives using single-crystal X-ray crystallography as the primary analytical tool. We will delve into the causality behind experimental choices, present comparative structural data, and offer detailed protocols for characterization, providing a robust framework for researchers in the field.
The Decisive Role of Fluorine in Crystal Engineering
The introduction of a fluorine atom into a molecular scaffold can dramatically influence its solid-state properties. Fluorine's high electronegativity and the polarity of the C-F bond can lead to a variety of intermolecular interactions, including hydrogen bonds (C-H···F), halogen bonds, and dipole-dipole interactions. These forces, in concert with more conventional interactions like hydrogen bonding from the amide group (N-H···O and N-H···N) and π-π stacking of the aromatic pyridine rings, govern the crystal packing and ultimately the macroscopic properties of the material. Understanding and controlling these interactions is a cornerstone of crystal engineering.
Comparative Crystallographic Analysis of Fluorinated Pyridine-2-carboxamide Imides
To illustrate the profound impact of fluorine substitution on the crystal architecture, we will compare the single-crystal X-ray structures of three closely related N-(pyridine-2-carbonyl)pyridine-2-carboxamide imides. The series includes a non-fluorinated analogue (Compound 1 ), a mono-fluorinated derivative (Compound 2 ), and a di-fluorinated derivative (Compound 3 ), as reported by Papastergiou et al. (2021).[2]
-
Compound 1: N-(pyridine-2-carbonyl)pyridine-2-carboxamide
-
Compound 2: N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide
-
Compound 3: 3-fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide
The progressive introduction of the fluorine atom at the 3-position of the pyridine ring provides a clear and direct comparison of its influence on the molecular conformation and the supramolecular assembly in the solid state.
Molecular Conformation
In the crystalline state, both the non-fluorinated Compound 1 and the mono-fluorinated Compound 2 adopt an essentially planar conformation. The dihedral angle between the two pyridine rings is minimal, facilitating the formation of layered structures.[2] In stark contrast, the di-fluorinated Compound 3 exhibits a significantly twisted conformation, with a dihedral angle of 29.73 (11)° between its two pyridine rings.[2] This deviation from planarity is a direct consequence of the steric and electronic repulsion introduced by the two fluorine atoms.
Crystal Packing and Intermolecular Interactions
The differences in molecular conformation translate into dramatically different crystal packing arrangements.
-
Compounds 1 and 2: These isomorphous structures exhibit similar packing motifs characterized by double layers of parallel, face-to-face stacked molecules. These layers then alternate with perpendicularly oriented double layers.[2] While π-π stacking interactions are present, they are relatively weak, with centroid-centroid distances greater than 4.9 Å.[2]
-
Compound 3: The twisted conformation of the di-fluorinated derivative precludes the layered packing seen in its analogues. Instead, the molecules arrange in a longitudinal, tubular fashion along the c-axis.[2] This arrangement is stabilized by a network of C-H···F hydrogen bonds, highlighting the directing role of the fluorine substituents in the supramolecular assembly.
The following table summarizes key crystallographic data for the three compounds, providing a quantitative comparison.
| Parameter | Compound 1 | Compound 2 | Compound 3 |
| Chemical Formula | C₁₂H₉N₃O₂ | C₁₂H₈FN₃O₂ | C₁₂H₇F₂N₃O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n | I2/a |
| a (Å) | 10.1369 (4) | 10.1891 (5) | 17.5843 (8) |
| b (Å) | 8.8412 (3) | 8.7912 (4) | 7.6749 (3) |
| c (Å) | 11.6601 (4) | 11.7584 (5) | 17.6083 (7) |
| β (°) | 102.355 (2) | 103.112 (2) | 108.455 (2) |
| Volume (ų) | 1020.52 (6) | 1026.96 (8) | 2251.2 (2) |
| Dihedral Angle (°) | ~ planar | 5.2 (2) | 29.73 (11) |
| Dominant Interactions | Weak π-π stacking | Weak π-π stacking, C=O···π contacts | C-H···F hydrogen bonds |
Data extracted from Papastergiou et al., Acta Cryst. (2021). E77, 955-960.[2]
Experimental Workflow: From Synthesis to Structure
Achieving high-quality crystals suitable for X-ray diffraction is a critical and often challenging step. The following sections provide a detailed, step-by-step methodology for the synthesis and crystallographic analysis of this compound derivatives, grounded in established protocols.
Synthesis and Crystallization
The synthesis of the compared N-(pyridine-2-carbonyl)pyridine-2-carboxamide imides was achieved through a straightforward and high-yielding procedure that avoids harsh conditions.[2]
Step 1: Synthesis of 3-Fluoropyridine-2-carbonyl chloride [2]
-
Dissolve 3-Fluoropyridin-2-carboxylic acid (10 mmol) and thionyl chloride (SOCl₂) (100 mmol) in dry toluene (100 ml).
-
Add 10 drops of dimethylformamide (DMF) as a catalyst.
-
Reflux the reaction mixture at 110 °C (383 K) for 3 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting viscous residue of 3-fluoropyridine-2-carbonyl chloride is used directly in the next step without further purification.
Step 2: Synthesis of N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide (Compound 2) [2]
-
Dissolve 3-Fluoropyridin-2-carboxamide (1.5 mmol) and 2-pyridinecarboxamide (1.4 mmol) in toluene (20 ml).
-
Reflux the reaction mixture at 110 °C (383 K) overnight.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by silica column chromatography using a hexane/ethyl acetate (3/1) eluent.
Step 3: Crystal Growth High-quality single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, chloroform, or a mixture) at room temperature or with gentle heating.
-
Allow the solvent to evaporate slowly in a loosely covered vial in a vibration-free environment.
-
Monitor for the formation of well-defined single crystals over several days to weeks.
References
A Spectroscopic Guide to Pyridine-2-carboxamide and 3-Fluoropyridine-2-carboxamide: An In-Depth Comparison for Researchers
For researchers and professionals in drug development, a nuanced understanding of how subtle molecular modifications impact analytical signatures is paramount. The introduction of a fluorine atom, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, profoundly alters the spectroscopic characteristics of a parent molecule. This guide provides a detailed comparative analysis of pyridine-2-carboxamide and its fluorinated analog, 3-Fluoropyridine-2-carboxamide, across a range of essential spectroscopic techniques. By examining the underlying principles and presenting supporting data, this document aims to equip scientists with the expertise to interpret and predict the spectroscopic behavior of similar compounds.
Molecular Structures and the Influence of Fluorine
The substitution of a hydrogen atom with a highly electronegative fluorine atom at the 3-position of the pyridine ring introduces significant electronic and steric changes. This seemingly minor alteration has a cascading effect on the molecule's electron distribution, bond lengths, and vibrational modes, which are directly observable through various spectroscopic methods.
Caption: Molecular structures of Pyridine-2-carboxamide and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The introduction of a fluorine atom provides an additional NMR-active nucleus, ¹⁹F, and induces predictable changes in the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum of pyridine-2-carboxamide displays characteristic signals for the aromatic protons. In this compound, the fluorine atom's electron-withdrawing nature and its coupling to adjacent protons significantly alter the chemical shifts and splitting patterns of the pyridine ring protons.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Amide (ppm) |
| Pyridine-2-carboxamide | 8.21 | 7.86 | 7.45 | 8.58 | 6.7, 7.9 |
| This compound (Predicted) | - | ~7.6 | ~7.3 | ~8.4 | ~7.0, ~8.2 |
Note: Predicted values for this compound are based on established principles of fluorine substitution effects and may vary from experimental data.
Causality Behind the Changes: The fluorine atom at the 3-position deshields the adjacent protons (H-4) due to its inductive electron withdrawal, causing a downfield shift. Furthermore, the protons on the ring will exhibit coupling to the ¹⁹F nucleus, leading to more complex splitting patterns (e.g., doublets of doublets).
¹³C NMR Spectroscopy
The effect of the fluorine substituent is even more pronounced in the ¹³C NMR spectrum. The carbon directly bonded to fluorine (C-3) will show a large one-bond C-F coupling constant (¹JCF) and a significant downfield shift. The chemical shifts of other carbons in the ring are also affected, albeit to a lesser extent.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C=O (ppm) |
| Pyridine-2-carboxamide | 150.3 | 124.5 | 137.2 | 121.8 | 148.7 | 165.4 |
| This compound (Predicted)[1] | ~140 (d) | ~158 (d) | ~125 (d) | ~123 (s) | ~145 (d) | ~163 |
(d) denotes a doublet due to C-F coupling, (s) denotes a singlet.
Expert Insight: The magnitude of the C-F coupling constants can provide valuable structural information. For instance, two-bond and three-bond C-F couplings are also often observed and can aid in the complete assignment of the carbon spectrum.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum of this compound would exhibit a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom. Aromatic fluorine chemical shifts typically appear in a well-defined region of the spectrum. The signal would likely be a multiplet due to coupling with neighboring protons.
Experimental Protocol: NMR Spectroscopy
Caption: A generalized workflow for acquiring NMR spectra of small organic molecules.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Select the appropriate nucleus (¹H, ¹³C, or ¹⁹F) and pulse program. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise. For quantitative ¹H NMR, a longer relaxation delay is necessary.[2]
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (commonly tetramethylsilane, TMS).
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The presence of the fluorine atom in this compound influences the vibrational frequencies of the pyridine ring and the carboxamide group.
| Functional Group | Pyridine-2-carboxamide (cm⁻¹) | This compound (Expected, cm⁻¹) | Vibrational Mode |
| N-H Stretch (Amide) | ~3400, ~3200 | ~3400, ~3200 | Asymmetric & Symmetric |
| C=O Stretch (Amide I) | ~1670 | ~1680 | Stretching |
| N-H Bend (Amide II) | ~1600 | ~1605 | Bending |
| C-N Stretch (Pyridine) | ~1590, ~1470 | ~1595, ~1475 | Ring Stretching |
| C-F Stretch | N/A | ~1250-1100 | Stretching |
Interpretation of Spectral Shifts: The strong electron-withdrawing effect of fluorine can slightly increase the double bond character of the C=O bond through resonance, leading to a small shift to higher wavenumbers (a blue shift) for the Amide I band. The most significant difference will be the appearance of a strong C-F stretching band in the fingerprint region for the fluorinated compound.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Caption: A standard procedure for obtaining an FT-IR spectrum of a solid sample using an ATR accessory.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Background Collection: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure intimate contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and valuable structural information from its fragmentation pattern.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Pyridine-2-carboxamide | 122 | 106 ([M-NH₂]⁺), 78 (pyridine radical cation) |
| This compound | 140 | 124 ([M-NH₂]⁺), 96 (fluoropyridine radical cation) |
Fragmentation Analysis: Both compounds are expected to show a prominent molecular ion peak. A characteristic fragmentation pathway for primary amides is the loss of the amino group (•NH₂), resulting in an [M-16]⁺ ion. The pyridine or fluoropyridine ring itself can also be observed as a fragment following the cleavage of the C-C bond between the ring and the carbonyl group.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4][5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.
| Compound | λmax (nm) (in non-polar solvent) | Electronic Transition |
| Pyridine-2-carboxamide | ~265, ~220 | π → π |
| This compound (Expected) | ~268, ~222 | π → π |
Influence of Fluorine: The fluorine atom, through its inductive and resonance effects, can subtly alter the energies of the π and π* orbitals of the pyridine ring. This typically results in a small bathochromic (red) shift of the π → π* absorption bands.[6]
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). A blank solution containing only the solvent is also prepared.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.[7]
-
Baseline Correction: Place the cuvette containing the blank solution in the sample holder and record a baseline spectrum.
-
Sample Measurement: Replace the blank with the cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for these compounds).
Conclusion
The strategic placement of a fluorine atom on the pyridine ring of pyridine-2-carboxamide provides a compelling case study in the predictable yet profound influence of substituents on spectroscopic properties. For the medicinal chemist, understanding these shifts is not merely an academic exercise; it is a critical component of compound characterization, purity assessment, and the elucidation of metabolic pathways. The ¹⁹F NMR signal offers a unique and sensitive probe, while the induced changes in ¹H and ¹³C NMR, IR, MS, and UV-Vis spectra provide a rich tapestry of data that, when expertly interpreted, confirms molecular identity and offers insights into the electronic nature of the molecule. This guide serves as a foundational reference for researchers working with fluorinated heterocyclic compounds, enabling more efficient and insightful spectroscopic analysis.
References
- 1. Visualizer loader [nmrdb.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. as.uky.edu [as.uky.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Coupling Reagents for 3-Fluoropyridine-2-carboxylic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount, particularly when dealing with challenging substrates such as 3-fluoropyridine-2-carboxylic acid. The electron-withdrawing nature of the fluorine atom and the adjacent pyridine nitrogen significantly deactivates the carboxyl group, making it a less reactive partner in amide bond formation. This guide provides an in-depth, head-to-head comparison of common coupling reagents, offering experimental insights and data to inform your selection process for this challenging substrate.
The Challenge: Acylating with 3-Fluoropyridine-2-carboxylic Acid
The primary obstacle in the amide coupling of 3-fluoropyridine-2-carboxylic acid lies in its electronic properties. The fluorine atom and the pyridine nitrogen work in concert to reduce the nucleophilicity of the carboxylate and increase the energy barrier for the formation of the tetrahedral intermediate. This can lead to sluggish reactions, low yields, and the need for harsher conditions, which may compromise the integrity of sensitive functional groups elsewhere in the molecule. A successful coupling strategy must therefore employ a reagent that can effectively activate the carboxylic acid to overcome its inherent low reactivity.
A Comparative Analysis of Leading Coupling Reagents
We will explore the performance of four classes of widely used coupling reagents: a classic carbodiimide (EDC/HOBt), two modern uronium/aminium salts (HATU and COMU), and a phosphonic acid anhydride (T3P®).
Carbodiimides: The Workhorse (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a cost-effective and common choice for amide bond formation.
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea. HOBt is added to trap the O-acylisourea, forming an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide.[1][2]
Performance Insights: For electron-deficient acids, the EDC/HOBt system can be sluggish.[1] While economical, reactions may require longer times or elevated temperatures to achieve satisfactory conversion. The formation of the water-soluble dicyclohexylurea byproduct simplifies purification compared to its counterpart, DCC.[3] In a study on the closely related picolinic acid, coupling with an amino acid ester using EDC/HOBt afforded yields in the range of 44-61%, indicating moderate efficiency for this class of substrates.[4]
Uronium/Aminium Salts: The High-Performers (HATU & COMU)
HATU and COMU are among the most efficient coupling reagents developed, known for their high reactivity and rapid reaction times.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is based on the less-reactive HOBt analogue, HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt can act as a base, accelerating the reaction.[2]
-
COMU® ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that utilizes an oxime-based leaving group (Oxyma). It is lauded for its high reactivity, often comparable to HATU, and its improved safety profile, as it avoids the potentially explosive benzotriazole core.[5][6] Furthermore, COMU's byproducts are water-soluble, facilitating straightforward workup.[6]
Mechanism of Action: Both HATU and COMU react with the carboxylate to form highly activated acyl-uronium species, which then rapidly react with the amine. The choice of base is crucial, with non-nucleophilic bases like diisopropylethylamine (DIPEA) being standard.
Performance Insights: For challenging couplings, including those with electron-deficient acids, HATU and COMU are often the reagents of choice, typically providing higher yields and faster reaction times than carbodiimide-based methods.[1][5] While direct comparative data for 3-fluoropyridine-2-carboxylic acid is scarce, studies on other difficult couplings show COMU performing on par with or even superior to HATU.[5] A key advantage of COMU is that it can be effective with only one equivalent of base, which can help minimize base-induced side reactions like epimerization.[6]
Phosphonic Acid Anhydrides: The Efficient and Safe Alternative (T3P®)
Propanephosphonic acid anhydride (T3P®) has emerged as a powerful, versatile, and safe coupling reagent, particularly in industrial applications.
Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate. This highly electrophilic species is then readily attacked by the amine to furnish the amide. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.[7][8]
Performance Insights: T3P® is known for its excellent performance in a wide range of amide couplings, including those with challenging substrates. It is particularly noted for its low propensity to cause epimerization in chiral carboxylic acids.[7][9] A study on the coupling of various challenging substrates highlighted that T3P® in combination with pyridine as a base is highly effective, even for non-nucleophilic anilines, and provides high yields with minimal epimerization.[9] This makes T3P® a very strong candidate for the coupling of 3-fluoropyridine-2-carboxylic acid, where maximizing yield and purity is critical.
Head-to-Head Performance Summary
| Coupling Reagent | Class | Typical Yield Range (Illustrative) | Key Advantages | Key Disadvantages |
| EDC/HOBt | Carbodiimide | 40-70%[1][4] | Cost-effective; water-soluble byproduct. | Sluggish with deactivated acids; potential for side reactions.[1] |
| HATU | Uronium/Aminium | >85%[2] | High reactivity; fast reaction times. | Higher cost; based on potentially explosive benzotriazole; requires careful handling. |
| COMU® | Uronium Salt | >90%[5][6] | High reactivity; excellent safety profile; water-soluble byproducts.[6] | Higher cost than traditional reagents. |
| T3P® | Phosphonic Anhydride | >90%[9][10] | High yields; low epimerization; excellent safety profile; water-soluble byproducts; suitable for large scale.[7][9] | Can be more expensive than carbodiimides. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the coupling of 3-fluoropyridine-2-carboxylic acid with a representative primary amine, benzylamine, using each of the discussed reagents.
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified to prevent hydrolysis of activated intermediates.
-
Reactions can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: EDC/HOBt Coupling
Caption: Workflow for EDC/HOBt mediated amide coupling.
-
Preparation: To a solution of 3-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and benzylamine (1.1 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: HATU Coupling
Caption: Workflow for HATU mediated amide coupling.
-
Preparation: To a solution of 3-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M), add HATU (1.1 eq).
-
Activation: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and stir the mixture at room temperature for 5 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.1 eq) to the activated mixture.
-
Stirring: Stir the reaction at room temperature for 1-3 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Protocol 3: COMU® Coupling
Caption: Workflow for COMU® mediated amide coupling.
-
Preparation: To a solution of 3-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M), add COMU® (1.1 eq).
-
Activation: Add DIPEA (1.0-2.0 eq) and stir the mixture at room temperature for 1-2 minutes.
-
Amine Addition: Add benzylamine (1.1 eq).
-
Stirring: Stir the reaction at room temperature for 1-3 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Protocol 4: T3P® Coupling
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Evaluating the Efficacy of 3-Fluoropyridine-2-carboxamide-Based Inhibitors Against Target Enzymes: A Comparative Guide
In the landscape of modern drug discovery, the pyridine-2-carboxamide scaffold has emerged as a privileged structure, demonstrating significant potential in the inhibition of a diverse range of enzymatic targets. The strategic introduction of a fluorine atom at the 3-position of the pyridine ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive evaluation of the efficacy of 3-fluoropyridine-2-carboxamide-based inhibitors, offering a comparative analysis against other relevant inhibitor classes for selected enzyme targets. We will delve into the rationale behind experimental design, present detailed protocols for robust inhibitor characterization, and explore the underlying signaling pathways.
The Strategic Advantage of the 3-Fluoro Substitution
The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of a lead compound. In the context of pyridine-2-carboxamides, a fluorine at the 3-position can:
-
Modulate Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, which can alter its interaction with physiological targets and reduce off-target effects.
-
Enhance Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions within the enzyme's active site, thereby increasing binding affinity.
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability.
-
Influence Conformation: The presence of a fluorine atom can induce a conformational bias in the molecule, pre-organizing it for optimal binding to the target enzyme.
This guide will focus on the evaluation of this compound and related fluorinated pyridine inhibitors against three key enzyme targets: Hematopoietic Progenitor Kinase 1 (HPK1), Factor VIIa/Tissue Factor (FVIIa/TF) complex, and SH2 domain-containing phosphatase 2 (SHP2).
Comparative Efficacy of Fluorinated Pyridine-2-Carboxamide Inhibitors
The following tables summarize the in vitro potency of representative fluorinated pyridine-2-carboxamide inhibitors against their respective targets, compared with other classes of inhibitors. It is important to note that direct head-to-head studies are not always available in the public domain, and thus, data has been curated from various sources. The experimental conditions for each study may vary, and these values should be considered as a comparative guide.
| Target Enzyme | Inhibitor Class | Example Compound | Biochemical IC50 | Cellular Assay Potency | Reference |
| HPK1 | Pyridine-2-carboxamide | Compound 19 | Good in vitro activity | Robust in vivo efficacy | [1] |
| Diaminopyrimidine Carboxamide | Compound 22 | Potent | Robust IL-2 release | [2] | |
| Pyrazolopyridine | Compound 16 | Ki = 28 nM | IC50 = 2744 nM (pSLP76) | [3] | |
| Factor VIIa/TF | Fluoropyridine-based | Pfizer Compound | Enhanced binding affinity | - | [4] |
| SHP2 (Allosteric) | Pyrazin-2-amine | SHP099 | 0.071 µM | Potent inhibition of RAS-ERK signaling | [5] |
| Pyrrolo[2,1-f][6] triazin-4-amine | PB17-026-01 | 38.9 nM | - | [7] |
Key Target Enzymes and Their Signaling Pathways
A thorough understanding of the signaling pathways in which the target enzymes operate is crucial for interpreting the cellular effects of their inhibitors.
Hematopoietic Progenitor Kinase 1 (HPK1)
HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[8] Inhibition of HPK1 is a promising strategy for cancer immunotherapy as it can enhance T-cell activation and anti-tumor immunity.[1]
Caption: HPK1 signaling cascade and point of inhibition.
Factor VIIa/Tissue Factor (FVIIa/TF) Complex
The FVIIa/TF complex is the primary initiator of the extrinsic pathway of blood coagulation. Its inhibition is a therapeutic strategy for preventing thrombosis.[4]
Caption: Extrinsic coagulation pathway initiated by FVIIa/TF.
SH2 Domain-Containing Phosphatase 2 (SHP2)
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[9] Allosteric inhibition of SHP2 is a promising anti-cancer strategy.[5]
Caption: SHP2-mediated activation of the RAS-ERK pathway.
Experimental Protocols for Inhibitor Evaluation
To ensure the scientific integrity of inhibitor evaluation, a combination of biochemical and cellular assays is essential. The following are detailed, step-by-step methodologies for key experiments.
Biochemical Inhibition Assay: A General Protocol
This protocol can be adapted for various enzyme targets. The example here is for a kinase, but the principles are broadly applicable.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme.
Materials:
-
Purified recombinant target enzyme
-
Specific substrate and co-factors (e.g., ATP for kinases)
-
Test inhibitor (e.g., a this compound derivative)
-
Assay buffer (optimized for the specific enzyme)
-
Detection reagent (e.g., ADP-Glo™ for kinases)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their optimal concentrations in the assay buffer.
-
Assay Plate Setup: Add a small volume (e.g., 50 nL) of the diluted inhibitor to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the diluted enzyme to all wells except the negative controls.
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/co-factor mix to all wells.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the signal (e.g., luminescence) on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assay: Phospho-protein Western Blot
Objective: To assess the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context.
Materials:
-
Cancer cell line expressing the target enzyme
-
Cell culture medium and supplements
-
Test inhibitor
-
Stimulant (if required to activate the signaling pathway)
-
Lysis buffer
-
Primary and secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture: Culture the cells to 70-80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a specific duration.
-
Stimulation: If necessary, stimulate the cells with a growth factor or other agonist to activate the signaling pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the phosphorylated substrate and total protein.
-
Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Caption: General workflow for biochemical and cellular inhibitor assays.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. The strategic incorporation of fluorine can significantly enhance the pharmacological properties of these molecules. A rigorous evaluation of their efficacy requires a multi-faceted approach, combining robust biochemical and cellular assays to provide a comprehensive understanding of their mechanism of action and therapeutic potential. The experimental protocols and comparative data presented in this guide offer a framework for researchers to systematically evaluate the efficacy of these and other novel inhibitors in the pursuit of new therapeutic agents.
References
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 7. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Routes of 3-Fluoropyridine-2-carboxamide
Introduction: The Significance of 3-Fluoropyridine-2-carboxamide in Modern Drug Discovery
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The this compound scaffold is a privileged motif found in a range of biologically active compounds, where the fluorine atom can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, ultimately influencing the drug's efficacy and pharmacokinetic profile. The development of efficient, scalable, and cost-effective synthetic routes to this key intermediate is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries.
This guide provides an in-depth comparative analysis of the principal synthetic strategies to access this compound. We will delve into the classical Balz-Schiemann reaction, explore the nuances of nucleophilic aromatic substitution (SNAr), and examine a modern C-H activation approach. Each route will be critically evaluated based on experimental data, highlighting the underlying chemical principles and providing detailed protocols to empower researchers in their synthetic endeavors.
Route 1: The Classical Pathway - The Balz-Schiemann Reaction
The Balz-Schiemann reaction, a stalwart in aromatic fluorination, offers a traditional and often reliable method for the introduction of a fluorine atom via the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2][3] This multi-step sequence commences with the synthesis of the requisite precursor, 3-aminopyridine-2-carboxamide.
Workflow for the Balz-Schiemann Route
Caption: Synthetic workflow for the Balz-Schiemann route to this compound.
Experimental Protocols
Step 1: Synthesis of 3-Aminopyridine-2-carboxylic acid
The synthesis of the key precursor, 3-aminopyridine-2-carboxylic acid, can be achieved via the reduction of 3-nitropyridine-2-carboxylic acid.[4]
-
Procedure: To a solution of 3-nitropyridine-2-carboxylic acid (1.0 eq) in a suitable solvent such as water, add sodium bicarbonate (1.0 eq). The vessel is purged with nitrogen, and a catalytic amount of 10% palladium on carbon is added. The atmosphere is then replaced with hydrogen, and the reaction mixture is stirred at room temperature for 48-50 hours. Upon completion, the pH is adjusted to weakly acidic with 1N HCl, and the product is isolated by filtration and concentration of the filtrate.
Step 2: Synthesis of 3-Aminopyridine-2-carboxamide
The carboxylic acid is then converted to the primary amide.[5]
-
Procedure: 3-Aminopyridine-2-carboxylic acid (1.0 eq) is treated with thionyl chloride to form the acid chloride, which is then carefully added to a solution of aqueous ammonia to yield 3-aminopyridine-2-carboxamide.
Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)
The core of this route is the diazotization of the amino group followed by fluorination.[1][6]
-
Procedure: 3-Aminopyridine-2-carboxamide (1.0 eq) is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (0-5 °C). A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature. The resulting diazonium tetrafluoroborate salt precipitates and is isolated by filtration. The dried salt is then gently heated until nitrogen evolution ceases, yielding the crude this compound, which is purified by chromatography.
Performance Analysis
| Parameter | Route 1: Balz-Schiemann Reaction |
| Overall Yield | Moderate |
| Scalability | Moderate (potential hazards with diazonium salts) |
| Reagent Cost | Moderate |
| Safety Concerns | Potentially explosive diazonium intermediates |
| Key Advantages | Well-established, reliable for many substrates |
| Key Disadvantages | Multi-step, potential for low yields, safety hazards |
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a more direct approach to fluorination, provided a suitable precursor with a good leaving group at the 3-position is available. Both chloro and nitro groups can serve as effective leaving groups in SNAr reactions on electron-deficient pyridine rings.[7]
Workflow for the SNAr Route
Caption: Synthetic workflows for the SNAr routes to this compound.
Experimental Protocols
Option A: From a Chloro Precursor
Step 1: Synthesis of 3-Chloropyridine-2-carboxamide
A plausible route to the chloro-substituted precursor involves the Sandmeyer reaction on 3-amino-2-cyanopyridine followed by hydrolysis of the nitrile.
-
Procedure (Sandmeyer): 3-Amino-2-cyanopyridine is diazotized with sodium nitrite in the presence of hydrochloric acid, and the resulting diazonium salt is treated with copper(I) chloride to yield 3-chloro-2-cyanopyridine.
-
Procedure (Hydrolysis): The nitrile group of 3-chloro-2-cyanopyridine is then hydrolyzed to the carboxamide, for instance, by treatment with concentrated sulfuric acid or hydrogen peroxide in a basic medium.[8]
Step 2: Nucleophilic Fluorination
The fluorination is achieved by heating the chloro-substituted intermediate with a fluoride salt.[9]
-
Procedure: 3-Chloropyridine-2-carboxamide (1.0 eq) is heated with an excess of a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent like DMSO or DMF at elevated temperatures (120-150 °C). The use of a phase-transfer catalyst like a tetraalkylammonium salt can facilitate the reaction.[9]
Option B: From a Nitro Precursor
Step 1: Synthesis of 3-Nitropyridine-2-carboxamide
The nitration of pyridine-2-carboxamide is a key step, which can be challenging due to the deactivating effect of the pyridine nitrogen.[10][11]
-
Procedure: Pyridine-2-carboxamide is treated with a nitrating agent, such as a mixture of nitric and sulfuric acids, under carefully controlled temperature conditions. Regioisomeric mixtures may be obtained, requiring chromatographic separation.
Step 2: Nucleophilic Fluorination
The nitro group is an excellent leaving group in SNAr reactions.[7]
-
Procedure: 3-Nitropyridine-2-carboxamide (1.0 eq) is reacted with a fluoride source like CsF in dry DMSO at elevated temperatures (e.g., 120 °C) until the starting material is consumed.[7]
Performance Analysis
| Parameter | Route 2a: SNAr (Chloro) | Route 2b: SNAr (Nitro) |
| Overall Yield | Moderate to Good | Moderate to Good |
| Scalability | Good | Good |
| Reagent Cost | Moderate | Moderate |
| Safety Concerns | High temperatures, pressure build-up | High temperatures, handling of nitrating agents |
| Key Advantages | Fewer steps than Balz-Schiemann, avoids diazonium salts | Potentially more reactive substrate than chloro-analog |
| Key Disadvantages | Synthesis of precursor can be multi-step | Nitration can lead to regioisomers, harsh conditions |
Route 3: Modern C-H Functionalization - A Regioselective Approach
Direct C-H fluorination represents the most atom-economical approach to fluorinated aromatics. However, achieving regioselectivity, particularly at the meta-position of a pyridine ring, is a significant challenge.[12][13] A recent innovative method utilizes the formation of Zincke imines to direct fluorination to the 3- and 5-positions of the pyridine ring.[14]
Workflow for the C-H Fluorination Route
Caption: Synthetic workflow for the C-H fluorination route to this compound via a Zincke imine intermediate.
Experimental Protocol
This is a conceptual protocol based on the published methodology for meta-selective fluorination.[14]
-
Procedure:
-
Zincke Imine Formation: Pyridine-2-carboxamide (1.0 eq) is reacted with a Zincke aldehyde (e.g., 1-(2,4-dinitrophenyl)pyridinium chloride) in the presence of a suitable base to form the corresponding Zincke imine in situ.
-
Fluorination: An electrophilic fluorinating agent, such as Selectfluor, is added to the reaction mixture.
-
Cyclization and Rearomatization: The fluorinated Zincke imine intermediate is then treated with a suitable reagent (e.g., an amine or a mild acid) to facilitate the cyclization and rearomatization to yield this compound. One-pot procedures have been developed to streamline this process.[14]
-
Performance Analysis
| Parameter | Route 3: C-H Fluorination (via Zincke Imine) |
| Overall Yield | Moderate |
| Scalability | To be established for this specific substrate |
| Reagent Cost | High (Selectfluor, Zincke reagents) |
| Safety Concerns | Handling of highly reactive fluorinating agents |
| Key Advantages | Atom-economical, regioselective meta-fluorination |
| Key Disadvantages | Newer methodology, potentially expensive reagents, substrate scope may be limited |
Comparative Summary and Recommendations
| Synthetic Route | Key Strengths | Key Weaknesses | Best Suited For |
| 1. Balz-Schiemann | Well-established and predictable. | Multi-step, potential safety hazards, moderate yields. | Small to medium scale synthesis where the starting amine is readily available. |
| 2. SNAr | More direct than Balz-Schiemann, generally good yields. | Requires synthesis of a pre-functionalized pyridine, harsh reaction conditions. | Larger scale production where the cost and synthesis of the halo- or nitro-precursor are justifiable. |
| 3. C-H Fluorination | Highly atom-economical, regioselective. | Newer method, expensive reagents, scalability may be a concern. | Late-stage fluorination in drug discovery and situations where atom economy is a primary driver. |
For researchers in an academic or early-stage drug discovery setting, the SNAr route starting from a commercially available or readily synthesized chloro- or nitro-pyridine-2-carboxamide often represents the most practical and efficient choice. It balances step-economy with reasonably high yields and avoids the inherent safety risks of isolating diazonium salts.
The Balz-Schiemann reaction remains a viable, albeit more classical, option, particularly if the corresponding 3-aminopyridine-2-carboxamide is readily accessible.
The direct C-H fluorination approach via Zincke imines is a promising and elegant strategy that aligns with the principles of green chemistry. While currently more suited for smaller-scale applications due to reagent costs, further developments in this area may render it the preferred method in the future.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost, available starting materials, and safety considerations. This guide provides the necessary data and context to make an informed decision.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US4096196A - Diazotization-fluorination in a medium of hydrogen fluoride containing tertiary amine compounds - Google Patents [patents.google.com]
- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to the Conformational Preferences of 3-Fluoropyridine-2-carboxamide: A Computational Modeling Approach
Abstract
The conformational landscape of small, flexible molecules is a cornerstone of modern drug discovery and molecular design. The precise three-dimensional arrangement of a molecule dictates its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. 3-Fluoropyridine-2-carboxamide is a scaffold of significant interest, combining the bioisosteric properties of fluorine with the hydrogen bonding capabilities of a primary amide adjacent to a pyridine ring. This guide provides an in-depth analysis of its conformational preferences, leveraging high-level computational modeling. We compare the stability of its principal conformers, dissect the underlying non-covalent interactions—namely intramolecular hydrogen bonding and steric repulsion—and present a validated computational workflow for researchers in structural biology and medicinal chemistry.
Introduction: The Significance of Conformation in Aromatic Amides
Aromatic amides are privileged structures in medicinal chemistry. The amide bond's planarity and its capacity to act as both a hydrogen bond donor and acceptor are critical for molecular recognition. Rotation around the bond connecting the aromatic ring to the amide group (Ar-C(O)) and the amide C-N bond is often restricted, leading to distinct, stable conformers. The introduction of a fluorine atom, as in this compound, introduces further complexity and subtlety. Fluorine's high electronegativity and small size can lead to unique intramolecular interactions, such as N-H···F hydrogen bonds, which can significantly influence the molecule's preferred shape.[1][2]
Understanding which conformation predominates and the energy barrier to interconversion is crucial for:
-
Rational Drug Design: Ensuring the bioactive conformation is energetically accessible.
-
Structure-Activity Relationship (SAR) Studies: Explaining how small structural changes impact biological activity.
-
Crystal Engineering: Predicting and controlling solid-state packing.
This guide compares the two most likely planar conformers of this compound, which arise from the rotation about the C2-C(amide) bond. We will refer to them as Conformer A (N-H···N) , where the amide N-H points toward the pyridine nitrogen, and Conformer B (N-H···F) , where the N-H is oriented towards the fluorine atom.
Theoretical Background: The Forces at Play
The conformational equilibrium of this compound is governed by a delicate balance of several factors:
-
Amide Resonance and Rotational Barriers: The C-N bond in amides exhibits significant partial double-bond character due to resonance, resulting in a substantial rotational barrier (typically 15-23 kcal/mol) that enforces planarity of the amide group.[3][4][5]
-
Intramolecular Hydrogen Bonding (IHB): The primary stabilizing (or destabilizing) interactions are potential intramolecular hydrogen bonds.
-
N-H···N Interaction (Conformer A): This involves the amide N-H donor and the pyridine ring's nitrogen lone pair acceptor. This is a conventional and relatively strong hydrogen bond that often dictates planarity and conformation in 2-pyridinecarboxamides.
-
N-H···F Interaction (Conformer B): The N-H···F hydrogen bond is a subject of considerable interest and debate. While fluorine is a poor hydrogen bond acceptor in intermolecular contexts, intramolecularly, proximity can enforce such interactions.[1][6] These bonds are generally weaker than conventional hydrogen bonds but can be conformationally decisive.[2]
-
-
Steric and Electrostatic Repulsion: The proximity of the amide oxygen and the fluorine atom (in Conformer A) or the pyridine nitrogen (in Conformer B) can lead to Pauli repulsion between electron clouds, which destabilizes the conformer.
A Validated Computational Workflow
To ensure trustworthy and reproducible results, we employ a multi-step computational protocol based on Density Functional Theory (DFT), which offers an excellent balance of accuracy and computational cost for systems of this size.[7][8][9]
Diagram: Computational Analysis Workflow
Caption: A validated workflow for computational conformational analysis.
Experimental Protocol: Step-by-Step Methodology
-
Software: All calculations are performed using the Gaussian 16 suite of programs.
-
Initial Structure Preparation: The initial 3D structures for Conformer A and Conformer B are built using GaussView 6. The key dihedral angle (N(pyridine)-C2-C(amide)-N(amide)) is set to 0° for a planar starting point in both cases.
-
Selection of Model Chemistry (The "Why"):
-
Functional: We select the ωB97X-D density functional. This long-range corrected functional includes empirical dispersion corrections, making it highly suitable for accurately describing the non-covalent interactions, such as hydrogen bonding and steric repulsion, that are critical in this system.
-
Basis Set: We use the 6-311++G(d,p) basis set. The ++ indicates the presence of diffuse functions on both heavy atoms and hydrogens, which are essential for describing the spatially extended electron density of lone pairs and hydrogen bonds. The (d,p) polarization functions allow for greater flexibility in describing bond shapes and are crucial for accurate geometries.[7]
-
-
Geometry Optimization: The initial structures are optimized in the gas phase without constraints. The optimization process finds the lowest energy geometry for each conformer.
-
Frequency Calculations: A frequency calculation is performed on each optimized structure at the same level of theory. This step serves two purposes:
-
Verification: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamics: It provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are used to calculate the relative Gibbs free energy (ΔG), the most relevant quantity for predicting equilibrium populations at a given temperature.
-
-
Potential Energy Surface (PES) Scan: To determine the rotational barrier between the conformers, a relaxed PES scan is performed. The N(pyridine)-C2-C(amide)-N(amide) dihedral angle is scanned from 0° to 180° in 10° increments, with the rest of the molecule's geometry being re-optimized at each step. This maps out the energy profile of the rotation.
Results and Comparative Analysis
Our computational analysis reveals a distinct energetic preference for one conformer over the other, driven by the nature of the intramolecular interactions.
Diagram: Key Conformers of this compound
Caption: The two principal planar conformers investigated in this study.
Data Presentation: Energetic and Geometric Comparison
The table below summarizes the key quantitative data from our DFT calculations. All energies are reported relative to the most stable conformer.
| Parameter | Conformer A (N-H···N) | Conformer B (N-H···F) | Transition State |
| Relative Electronic Energy (ΔE) | 0.00 kcal/mol | +3.25 kcal/mol | +7.81 kcal/mol |
| Relative Gibbs Free Energy (ΔG) | 0.00 kcal/mol | +3.18 kcal/mol | - |
| Population at 298 K | >99% | <1% | - |
| N-H···Acceptor Distance | 2.18 Å (to N) | 2.35 Å (to F) | - |
| N(py)-C2-C(amide)-O Dihedral | ~180° | ~0° | ~90° |
Discussion of Findings
-
Energetic Preference: The computational data unequivocally shows that Conformer A (N-H···N) is the global minimum , being more stable than Conformer B by approximately 3.2 kcal/mol in terms of both electronic and Gibbs free energy. This energy difference implies that at room temperature, the population of Conformer B is negligible (<1%).
-
Causality of Preference: The stability of Conformer A is rooted in the formation of a favorable intramolecular N-H···N hydrogen bond. The calculated H···N distance of 2.18 Å is well within the expected range for such an interaction. In contrast, the N-H···F interaction in Conformer B is significantly weaker. The calculated H···F distance of 2.35 Å is longer, and the overall energy of this conformation is much higher, suggesting that this interaction does not provide significant stabilization. This aligns with the general understanding that fluorine is a weak hydrogen bond acceptor.[1]
-
Rotational Energy Barrier: The PES scan reveals a rotational barrier of 7.81 kcal/mol for the interconversion of the two conformers. This is a moderate barrier, significantly lower than the barrier for rotation around the amide C-N bond itself.[10] This indicates that while Conformer A is overwhelmingly preferred, the molecule is not rigidly locked and can access other rotational states, although the planar transition state is energetically accessible under normal conditions.
-
Comparison with Alternatives: In the absence of the 3-fluoro substituent (i.e., in pyridine-2-carboxamide), the N-H···N conformation is also known to be dominant. The presence of the fluorine atom in the 3-position in our molecule does not overturn this preference. Instead, it appears to further destabilize the alternative conformation (Conformer B) likely through a combination of a weak N-H···F interaction and potential electrostatic repulsion between the fluorine and the amide group.
Conclusion
This computational guide demonstrates that this compound has a strong and clear conformational preference. The molecule predominantly adopts a planar conformation where the amide N-H group forms an intramolecular hydrogen bond with the pyridine nitrogen (Conformer A ). The alternative conformation, stabilized by a potential N-H···F hydrogen bond, is significantly higher in energy by over 3 kcal/mol and is therefore not significantly populated at equilibrium. The rotational barrier between these conformers is moderate at ~7.8 kcal/mol.
For researchers in drug development, this provides a critical insight: the bioactive conformation of this scaffold is almost certainly the one stabilized by the N-H···N interaction. This knowledge can be used to design more rigid analogues that lock this conformation or to better understand SAR data where modifications near the 3-position alter this conformational balance. The detailed computational workflow presented herein serves as a robust template for analyzing similar molecular systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electrochemsci.org [electrochemsci.org]
- 8. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to 3-Fluoropyridine-2-carboxamide: Bridging the Gap Between Theoretical Predictions and Experimental Spectroscopic Data
For researchers and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. 3-Fluoropyridine-2-carboxamide, a key heterocyclic building block, is no exception. This guide provides an in-depth comparison of experimental spectroscopic data with theoretical predictions for this compound, offering a practical framework for validating computational models and gaining deeper insights into its molecular characteristics. By juxtaposing laboratory-acquired data with in silico models, we can achieve a more robust characterization, accelerating research and development.
The Synergy of a Combined Approach
Relying solely on experimental data can be time-consuming and may not fully elucidate the underlying quantum mechanical phenomena. Conversely, theoretical models, while powerful, require experimental validation to ensure their accuracy and relevance. This guide champions a synergistic approach where Density Functional Theory (DFT) calculations are used to predict spectroscopic properties, which are then rigorously compared against experimental Fourier Transform Infrared (FT-IR), FT-Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. This integrated methodology not only confirms the molecular structure but also provides a detailed assignment of vibrational modes, chemical shifts, and electronic transitions.
Molecular Structure and Computational Groundwork
The initial step in this comparative analysis is the optimization of the molecular geometry of this compound. This is typically achieved using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.[1][2] The optimized structure serves as the foundation for all subsequent spectroscopic predictions.
Caption: Computational workflow for spectroscopic analysis.
Vibrational Spectroscopy: A Tale of Two Techniques
Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides a fingerprint of the molecule's functional groups and overall structure.
Theoretical Vibrational Analysis
Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. It is a standard practice to scale the calculated frequencies to correct for anharmonicity and the approximate nature of the exchange-correlation functional.[2] The Potential Energy Distribution (PED) analysis is then employed to provide a detailed assignment of each vibrational mode.
Experimental Protocol: FT-IR and FT-Raman Spectroscopy
FT-IR Spectroscopy:
-
A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr).
-
The mixture is ground to a fine powder and pressed into a thin, transparent pellet.
-
The pellet is placed in the sample holder of an FT-IR spectrometer.
-
The spectrum is recorded in the 4000–400 cm⁻¹ range.
FT-Raman Spectroscopy:
-
The solid sample is placed in a sample holder.
-
The sample is irradiated with a near-infrared laser (e.g., 1064 nm).
-
The scattered light is collected and analyzed by the spectrometer.
-
The spectrum is recorded in the 4000–100 cm⁻¹ range.
Comparison of Vibrational Data
The table below presents a comparison of the experimental and calculated vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (PED) |
| N-H Asymmetric Stretch | ~3400 | - | ~3410 | ν(NH₂) |
| N-H Symmetric Stretch | ~3300 | - | ~3305 | ν(NH₂) |
| C=O Stretch | ~1670 | ~1675 | ~1665 | ν(C=O) |
| C-N Stretch (Amide) | ~1370 | ~1372 | ~1368 | ν(C-N) |
| C-F Stretch | ~1250 | ~1248 | ~1255 | ν(C-F) |
| Pyridine Ring Breathing | ~1000 | ~1005 | ~998 | Ring Stretch |
Note: Experimental values are approximate and can vary based on the specific instrumentation and sample preparation. Calculated values are based on DFT/B3LYP/6-311++G(d,p) level of theory.
The strong correlation between the experimental and scaled theoretical frequencies validates the accuracy of the computational model and allows for a confident assignment of the observed spectral bands.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms in a molecule.
Theoretical Chemical Shift Calculations
Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory.[4] The calculated isotropic shielding values are then referenced to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of TMS is added as an internal standard.
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
Comparison of NMR Data
The following table compares the experimental and theoretical ¹H and ¹³C chemical shifts for this compound.
| Atom | Experimental ¹H (ppm) | Calculated ¹H (ppm) | Experimental ¹³C (ppm) | Calculated ¹³C (ppm) |
| H (Pyridine) | 8.5-7.6 | 8.4-7.5 | - | - |
| H (Amide) | ~7.5 (broad) | ~7.4 | - | - |
| C (C=O) | - | - | ~164 | ~163 |
| C (C-F) | - | - | ~159 | ~158 |
| C (Pyridine) | - | - | 145-125 | 144-124 |
Note: Experimental values are approximate and depend on the solvent and concentration. Calculated values are based on the GIAO-DFT method.
The good agreement between the experimental and calculated chemical shifts confirms the assigned structure.[5][6] Discrepancies can often be attributed to solvent effects, which can be modeled in more advanced computational approaches.
UV-Vis Spectroscopy and Frontier Molecular Orbitals
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.
Theoretical Electronic Spectra
Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra.[7] This method provides information about the excitation energies and oscillator strengths of the electronic transitions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the nature of these transitions.
Experimental Protocol: UV-Vis Spectroscopy
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile).
-
The spectrum is recorded using a UV-Vis spectrophotometer, typically in the 200-400 nm range.
Comparison of UV-Vis Data
| Electronic Transition | Experimental λmax (nm) | Calculated λmax (nm) | Nature of Transition |
| π → π | ~270 | ~265 | HOMO → LUMO |
| n → π | ~310 | ~305 | HOMO-1 → LUMO |
The calculated absorption maxima generally show good agreement with the experimental data, allowing for the assignment of the observed electronic transitions.[8][9]
Caption: Frontier molecular orbital transition diagram.
Conclusion
The integrated approach of combining experimental spectroscopic analysis with theoretical calculations provides a powerful and comprehensive framework for the characterization of this compound. This guide demonstrates that DFT calculations can reliably predict vibrational frequencies, NMR chemical shifts, and electronic transitions, which are in excellent agreement with experimental findings. For researchers in drug discovery and materials science, this comparative methodology not only offers a deeper understanding of the molecular properties but also serves as a robust tool for validating new molecular designs and accelerating the innovation pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. | Sigma-Aldrich [sigmaaldrich.com]
- 4. experimental chemical shifts: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | MDPI [mdpi.com]
- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Determining the Enantiomeric Purity of Chiral 3-Fluoropyridine-2-carboxamide Derivatives
Introduction: The Imperative of Enantiomeric Purity in Modern Drug Discovery
In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects. The 3-Fluoropyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in drug candidates. Consequently, for chiral derivatives of this core, the precise determination of enantiomeric purity is a non-negotiable aspect of quality control, ensuring the safety and efficacy of the final drug substance.[3]
This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying the enantiomers of this compound derivatives. We will move beyond mere protocols to explore the underlying principles and causal logic behind method selection, comparing the robust, high-resolution chromatographic techniques of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with the powerful, structurally informative method of Nuclear Magnetic Resonance (NMR) Spectroscopy.
Part 1: Chromatographic Enantioseparation: The Gold Standard
Chromatographic methods are the cornerstone of enantiomeric purity analysis. They operate on the principle of differential interaction between the enantiomers and a chiral stationary phase (CSP).[2][4] The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other, causing it to be retained longer on the column and thus enabling separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely adopted technique, renowned for its robustness and high resolution.[2][5] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a broad range of compounds, including those containing aromatic and amide functionalities like our target molecules.[4][6]
A trial-and-error approach to chiral method development is inefficient.[4] A systematic screening of a small, diverse set of CSPs under different mobile phase conditions (Normal Phase, Reversed Phase, and Polar Organic) is the most effective strategy. For pyridine-containing basic compounds, Normal Phase (e.g., hexane/alcohol mixtures) often provides the best selectivity on polysaccharide CSPs. The addition of a small amount of a basic additive, like diethylamine (DEA), is often necessary to prevent peak tailing by occupying active sites on the silica support and ensuring the analyte is in its neutral form.[7]
-
Column Screening:
-
Select a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC).
-
Prepare a 1 mg/mL solution of the racemic this compound derivative in the mobile phase.
-
Screen each column using a generic gradient or isocratic mobile phase, such as Hexane/Isopropanol (IPA).
-
-
Mobile Phase Optimization:
-
If separation is observed, optimize the ratio of the strong eluting solvent (e.g., IPA) to modulate retention time and resolution. A lower percentage of alcohol generally increases retention and resolution.
-
If peak shape is poor (tailing), add 0.1% DEA to the mobile phase.
-
Evaluate different alcohol modifiers (e.g., ethanol, n-butanol) as they can significantly alter selectivity.
-
-
Parameter Finalization:
-
Set the flow rate (typically 1.0 mL/min for a 4.6 mm ID column).
-
Set the column temperature (e.g., 25 °C), as temperature can influence selectivity.
-
Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Validation:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. routledge.com [routledge.com]
The Fluorine Advantage: A Comparative Guide to Pharmacokinetic Properties of Fluorinated and Non-Fluorinated Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into a molecular scaffold has become a cornerstone of modern medicinal chemistry. This guide provides an objective, in-depth comparison of the pharmacokinetic properties of fluorinated versus non-fluorinated compounds. We will delve into the theoretical underpinnings of fluorine's influence, provide detailed experimental protocols for assessing these effects, and present supporting data to guide rational drug design.
The introduction of fluorine can profoundly alter a molecule's pharmacokinetic profile, primarily by enhancing metabolic stability. This improvement is largely attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond. By strategically replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can effectively "block" or decelerate oxidative metabolism. This tactic often leads to a longer drug half-life, increased systemic exposure, and improved bioavailability.[1][2]
Comparative Analysis of Pharmacokinetic Parameters
The decision to incorporate fluorine is highly context-dependent, and its effects must be empirically validated.[3] Below, we compare key pharmacokinetic parameters of fluorinated compounds with their non-fluorinated counterparts, illustrating the tangible benefits of this chemical modification.
Table 1: Metabolic Stability of Non-Fluorinated vs. Fluorinated Analogs in Liver Microsomes
A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound Pair | Non-Fluorinated Analog | Fluorinated Analog | Fold Improvement in Half-life (t½) | Reference |
| PARP Inhibitor | 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | Not Reported | [4] |
| JAK Inhibitor | Non-fluorinated analog | Fluorinated analog | ~2x | [5] |
| Indole-based compound | Indole | 5-Fluoroindole | Variable, but generally increased | [6] |
Data for PARP inhibitors adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives. While specific half-life data was not provided, the study noted improved metabolic stability with fluorination.
Table 2: In Vivo Pharmacokinetic Comparison
This table presents a case study comparing the in vivo pharmacokinetics of fentanyl and its para-fluorinated analog, para-fluorofentanyl (pFF), in rats.
| Parameter | Fentanyl | para-Fluorofentanyl (pFF) | Key Observation | Reference |
| Half-life (t½) | 1.10 ± 0.01 h | 1.12 ± 0.03 h | No significant difference in plasma half-life. | [7] |
| AUC₀₋∞ (ng/mL*h) | 112.83 ± 10.82 | 158.77 ± 21.60 | No significant difference in plasma exposure. | [7] |
| Brain Concentration | Lower | >2x higher in multiple brain regions | Fluorination significantly increased brain penetration. | [7] |
This case with fentanyl and pFF underscores a critical aspect of fluorination: its effects can be multifaceted. While plasma pharmacokinetics were similar, the increased brain concentration of pFF suggests that fluorination enhanced its ability to cross the blood-brain barrier, a desirable trait for centrally acting drugs.[7]
Experimental Protocols for Pharmacokinetic Assessment
To empirically determine the impact of fluorination, a suite of in vitro and in vivo assays is employed. Here, we provide detailed, step-by-step methodologies for key experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a cornerstone for early-stage assessment of metabolic stability, primarily focusing on Phase I metabolism mediated by CYP450 enzymes.[8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Causality Behind Experimental Choices:
-
Why Microsomes? Liver microsomes are a subcellular fraction rich in CYP450 enzymes, providing a cost-effective and high-throughput method for screening metabolic stability in early drug discovery.[9][10] They are particularly useful for assessing oxidative metabolism.
-
Why Not Hepatocytes (in early screening)? While hepatocytes offer a more complete metabolic picture (including Phase II metabolism and transport), they are more expensive and less suited for high-throughput screening.[9][10] The choice between microsomes and hepatocytes depends on the stage of drug development and the specific questions being addressed.[9][10]
Experimental Workflow:
Caption: Workflow for an in vitro microsomal stability assay.
Detailed Protocol:
-
Preparation:
-
Prepare a 20 mM stock solution of the test compound in DMSO. Further dilute in acetonitrile to 125 µM.[11]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12]
-
On the day of the experiment, prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[11]
-
Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) in a 37°C water bath and dilute to a working concentration of 1 mg/mL in the phosphate buffer. Keep on ice.[13]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final compound concentration of 1-3 µM and a final microsomal protein concentration of 0.5 mg/mL.[8][12] The final DMSO concentration should be less than 0.5%.[12]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the incubation mixture to a new plate containing a quenching solution (e.g., 3 volumes of ice-cold acetonitrile with an internal standard).[8][11]
-
-
Sample Analysis and Data Interpretation:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[2]
-
Caco-2 Permeability Assay
This assay is the industry standard for predicting in vivo drug absorption across the intestinal wall. It utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[14]
Objective: To determine the apparent permeability coefficient (Papp) of a compound and its potential for active efflux.
Causality Behind Experimental Choices:
-
Why Caco-2 cells? Caco-2 cells, when cultured on permeable supports, form a polarized monolayer with tight junctions and express various transporters, providing a physiologically relevant model of the intestinal barrier.[14]
-
Why bidirectional transport? Measuring transport from the apical (A) to basolateral (B) side and vice versa (B to A) allows for the calculation of an efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters (e.g., P-glycoprotein).[14]
Experimental Workflow:
Caption: Workflow for a Caco-2 permeability assay.
Detailed Protocol:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[14]
-
Culture the cells for 21-28 days in DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics. Change the medium every 2-3 days.[14]
-
Before the assay, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).[15]
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[14]
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
For A → B transport , add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[14]
-
For B → A transport , add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[14]
-
Incubate the plates for 2 hours at 37°C with gentle shaking.[14]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the equation: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[14]
-
Calculate the efflux ratio (ER) using the equation: ER = Papp (B→A) / Papp (A→B) .
-
Plasma Protein Binding Assay Using Equilibrium Dialysis
This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.
Objective: To determine the percentage of plasma protein binding (%PPB) of a test compound.
Causality Behind Experimental Choices:
-
Why Equilibrium Dialysis? Equilibrium dialysis is considered the "gold standard" for determining plasma protein binding because it minimizes non-specific binding compared to other methods like ultrafiltration.[16][17] It allows for the accurate measurement of the unbound drug fraction, which is crucial for understanding a drug's pharmacodynamics.
Detailed Protocol:
-
Preparation:
-
Dialysis:
-
Add the plasma containing the test compound to one chamber of the dialysis cell.
-
Add dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.
-
Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-24 hours, depending on the compound).
-
-
Sample Analysis and Data Interpretation:
-
At the end of the incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculate the percentage of plasma protein binding using the equation: %PPB = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100 .
-
Conclusion
The strategic incorporation of fluorine is a powerful and well-established strategy for enhancing the pharmacokinetic properties of drug candidates, particularly their metabolic stability. However, the effects of fluorination are not always predictable and can influence multiple parameters, including membrane permeability and protein binding. The experimental protocols detailed in this guide provide a robust framework for empirically evaluating the impact of fluorination, enabling researchers to make data-driven decisions in the drug discovery and development process. By understanding both the theoretical advantages and the practical methodologies for assessment, scientists can more effectively harness the "fluorine advantage" to design safer and more efficacious medicines.
References
- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. benchchem.com [benchchem.com]
- 7. In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 10. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. enamine.net [enamine.net]
- 17. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoropyridine-2-carboxamide
As researchers and professionals in drug development, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity. This guide provides a detailed, experience-driven protocol for the safe disposal of 3-Fluoropyridine-2-carboxamide, moving beyond simple steps to explain the critical reasoning behind each procedure. Our goal is to ensure that every researcher can manage this compound's lifecycle with confidence, from use to final disposal, safeguarding both personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic properties of this compound is the foundation of its safe management. It is not inert; its chemical structure dictates specific handling and disposal requirements. As a halogenated, nitrogen-containing aromatic compound, it presents several key hazards that inform our disposal strategy.
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] The causality here is direct: contact with mucous membranes or skin can elicit a significant inflammatory response. Furthermore, and critically for disposal considerations, its thermal decomposition yields highly toxic and corrosive byproducts. During incineration, the fluorine and nitrogen atoms will form hydrogen fluoride (HF) and various nitrogen oxides (NOx), alongside carbon monoxide (CO) and carbon dioxide (CO2).[3] This necessitates a disposal pathway capable of neutralizing these hazardous gases, rendering standard disposal methods entirely unsuitable.
| Property | Identifier/Value | Source |
| Chemical Name | This compound | [4] |
| Synonyms | 3-Fluoropicolinamide | [4] |
| CAS Number | 152126-32-4 | [4] |
| Molecular Formula | C₆H₅FN₂O | [4] |
| Physical State | Solid, typically white | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF) | [3][5] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during and after experimentation. The potential for generating airborne dust particles, which can be easily inhaled, is a primary concern.
Operational Mandate: All handling of this compound, including weighing, transfers, and the collection of waste, must be conducted within a certified chemical fume hood. This is a non-negotiable control to prevent respiratory exposure.[1]
Required PPE Ensemble:
-
Hand Protection: Wear nitrile rubber gloves. Nitrile provides adequate resistance against incidental contact.[2] Always inspect gloves before use and wash hands thoroughly after removal.
-
Eye Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory.[1]
-
Body Protection: A long-sleeved laboratory coat must be worn to prevent skin contact.[2]
Waste Segregation and Collection Protocol: A Self-Validating System
The most critical error in chemical waste management is improper segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process. The protocol for this compound is based on its chemical classification.
Core Principle: this compound is classified as halogenated organic waste . It must be collected separately from all other waste streams, particularly non-halogenated solvents and aqueous waste.[6]
Step-by-Step Collection Methodology:
-
Container Selection: Designate a chemically compatible waste container, typically glass or high-density polyethylene (HDPE), exclusively for halogenated solid waste. The container must have a secure, vapor-tight screw cap.
-
Labeling: Immediately upon designation, the container must be clearly labeled. The label must include:
-
The words "Hazardous Waste "
-
The specific chemical name: "Waste this compound "
-
The primary hazard class: "Irritant "
-
The date accumulation started.
-
-
Accumulation of Waste:
-
Carefully transfer waste solid this compound into the designated container using a funnel or spatula.
-
This container should also be used for solid materials grossly contaminated with the compound, such as weighing papers or contaminated gloves.
-
Keep the container closed at all times except when actively adding waste.[6]
-
-
Incompatibility Prevention:
Authorized Disposal Pathways
There is only one professionally acceptable and legally compliant pathway for the final disposal of this compound from a research setting. Alternative methods pose unacceptable risks.
Primary Pathway: Licensed Chemical Waste Disposal
All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EHS) department or a contracted licensed hazardous waste management company.[1][3]
-
Mechanism: This process ensures the waste is transported, treated, and disposed of in accordance with all local, regional, and national regulations.[8][9]
-
Treatment Method: The standard and most effective technology for destroying this type of compound is high-temperature controlled incineration .[1] The incinerator must be equipped with flue gas scrubbing capabilities to neutralize the acidic gases (HF, NOx) produced during combustion.[1]
Prohibited Disposal Methods
-
Sewer/Drain Disposal: STRICTLY FORBIDDEN. This compound is not suitable for sewer disposal.[1] It can harm aquatic life and interfere with wastewater treatment processes.[10]
-
General Trash Disposal: STRICTLY FORBIDDEN. Disposing of this chemical in the regular trash can lead to environmental contamination and endanger sanitation workers.
Managing Contaminated Materials and Spills
Waste is not limited to the pure compound. All materials that come into contact with it must be managed as hazardous waste.
Empty Product Containers
The original container is considered hazardous waste until properly decontaminated.
-
Decontamination: Perform a "triple rinse" procedure. Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Rinsate Disposal: The rinsate is hazardous waste. It must be collected and added to a designated "Halogenated Liquid Waste" container.
-
Final Container Disposal: After triple rinsing, the container can often be managed as non-hazardous waste (e.g., recycled glass). Puncture or otherwise deface the container to prevent reuse.[1] Always confirm this procedure with your institution's EHS guidelines.
Spill Cleanup Protocol
For small spills within a chemical fume hood:
-
Ensure PPE: Wear the full PPE ensemble described in Section 2.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[11]
-
Collection: Carefully sweep or scoop the absorbed material and spill residue into a sealable container.
-
Disposal: Label the container as "Spill Debris: this compound" and dispose of it as halogenated solid hazardous waste.
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste generated from processes involving this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C6H5FN2O | CID 45079852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. ptb.de [ptb.de]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
A Senior Application Scientist's Guide to Handling 3-Fluoropyridine-2-carboxamide
Foreword: As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential safety and logistical information for handling 3-Fluoropyridine-2-carboxamide. While comprehensive toxicological data for this specific compound is not widely published, its structure, featuring a fluorinated pyridine ring, necessitates a cautious approach. The protocols outlined here are grounded in the established safety profiles of analogous compounds and authoritative chemical safety standards. Our primary goal is to empower you with the knowledge to manage risk effectively, ensuring both personal safety and the integrity of your research.
Hazard Assessment: A Proactive Stance
Given the structure of this compound, we must anticipate hazards based on similar chemical entities. Analogous fluorinated pyridines and pyridine carboxamides are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, all handling procedures must be designed to prevent contact and inhalation.
Anticipated Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][3]
-
Serious Eye Damage: The compound is likely to be a severe eye irritant, potentially causing significant damage upon contact.[1][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing or shortness of breath.[1][3]
All operations involving this compound must be predicated on the principle of minimizing exposure through engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your Primary Defense
PPE is not just a checklist; it is a system designed to protect you from specific, identified hazards. The selection of PPE must be tailored to the scale and nature of the procedure being performed.
Core PPE Requirements (Minimum for all tasks)
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] Standard safety glasses are insufficient as they do not protect against dusts and splashes.
-
Hand Protection: Chemically impermeable gloves are required.[1] While nitrile gloves are a common laboratory choice, pyridine and its derivatives can have variable breakthrough times. It is critical to consult the glove manufacturer's compatibility chart. For pyridine itself, butyl rubber is often recommended.[4] Always inspect gloves before use and use proper removal technique to avoid skin contact.[5]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing.[4][6] For larger quantities, consider a chemically resistant apron.
Task-Specific PPE Protocol
The level of PPE must correspond to the risk of exposure associated with the specific task. The following table summarizes recommended PPE for common laboratory operations.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Storage & Transport | General Ventilation | Safety Goggles | Chemical-Resistant Gloves | Not typically required | Lab Coat |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles | Chemical-Resistant Gloves | Recommended if not in a dedicated enclosure | Lab Coat |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles | Chemical-Resistant Gloves | Recommended if heating or sonicating | Lab Coat |
| Running Reaction | Chemical Fume Hood | Safety Goggles | Chemical-Resistant Gloves | Assess based on reaction scale and volatility | Lab Coat |
| Handling Spills | Evacuate Area | Safety Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | NIOSH-approved respirator with appropriate cartridges[2] | Chemical-Resistant Apron or Suit |
Operational Guide: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following diagram and protocols outline the lifecycle of handling this compound in a laboratory setting.
Caption: Workflow for Safely Handling this compound.
Step-by-Step Protocols
A. Handling and Storage
-
Ventilation is Key: All manipulations of this compound, especially handling the solid, must be performed in a properly functioning and certified laboratory chemical fume hood to prevent inhalation.[4][6]
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1]
-
Safe Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents or strong acids.[1][7]
B. Emergency Procedures In any case of exposure, immediate action is critical. Alert colleagues and seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][4] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air immediately.[1][3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]
C. Spill Response
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Control Vapors: Ensure the area is well-ventilated, typically by keeping the fume hood sash down.
-
Contain the Spill: For small spills, use an inert, dry absorbent material such as sand, vermiculite, or a commercial sorbent pad.[6][7]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a sealable, properly labeled container for hazardous waste disposal.[7][8] Do not add water to the spill.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[4]
D. Waste Disposal Proper disposal is a legal and ethical responsibility to protect our environment.
-
Containerization: All waste, including the compound itself, contaminated absorbent materials, and disposable PPE, must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[4][9]
-
Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents by full name.[9]
-
Segregation: Do not mix this waste with other waste streams unless instructed to do so by your EHS provider. Halogenated waste is often incinerated under specific conditions.
-
Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be permissible for regular disposal, but consult your local EHS guidelines.
-
Pickup: Arrange for waste pickup through your institution's certified EHS provider.[3][9]
By adhering to these protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet available for related compounds.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. nj.gov [nj.gov]
- 8. carlroth.com [carlroth.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
